FeTPPS
Description
Properties
CAS No. |
90384-82-0 |
|---|---|
Molecular Formula |
C44H28ClFeN4O12S4 |
Molecular Weight |
1024.259 |
IUPAC Name |
iron(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |
InChI |
InChI=1S/C44H28N4O12S4.ClH.Fe/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |
InChI Key |
HTJVCSCYYTXCSQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Fe+3] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonato]](6-)-N21,N22,N23,N24]-ferrate(4-) Tetrahydrogen; _x000B_(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzene |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of FeTPPS: A Technical Guide for Researchers
An In-depth Exploration of the Catalytic and Signaling Actions of a Potent Peroxynitrite Scavenger
FeTPPS, or Iron(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin chloride, is a water-soluble, synthetic metalloporphyrin that has garnered significant attention in biomedical research. Its primary and most well-documented function is as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in a wide range of pathological conditions. However, the mechanism of this compound action extends beyond simple scavenging, encompassing pro-oxidant activities and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to three interconnected mechanisms:
-
Catalytic Decomposition of Peroxynitrite: this compound efficiently catalyzes the isomerization of the highly reactive and damaging peroxynitrite molecule into the much less reactive nitrate (B79036) (NO₃⁻)[1]. This detoxification process is central to its protective effects in models of diseases characterized by nitrosative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammation. The widely reported EC50 value for its cytoprotective effect against peroxynitrite is 5 µM.
-
Pseudo-Peroxidase and Pro-oxidant Activity: In the presence of hydrogen peroxide (H₂O₂), this compound exhibits pseudo-peroxidase activity. This catalytic function can lead to the nitration of tyrosine residues on proteins, a post-translational modification that can alter protein function and signaling[1]. This pro-oxidant facet of this compound action underscores the importance of the cellular redox environment in determining its ultimate biological effects.
-
Modulation of Cellular Signaling Pathways: this compound has been shown to influence intracellular signaling cascades, notably the Akt pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. By modulating Akt phosphorylation, this compound can impact cellular responses to oxidative stress and influence processes such as glucose uptake[2].
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the various activities of this compound.
| Parameter | Value | Compound | Conditions | Reference |
| Peroxynitrite Scavenging | ||||
| EC50 (Cytoprotection) | 5 µM | This compound | In vitro and in vivo | |
| Catalytic Cycle Rate Constants | ||||
| k₁ (Fe(III) + ONOO⁻ → oxoFe(IV) + NO₂) | 1.3 x 10⁵ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₂ (oxoFe(IV) + NO₂⁻ → Fe(III)) | 1.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₃ (oxoFe(IV) + NO₂ → Fe(III)) | 1.7 x 10⁷ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₇ (oxoFe(IV) + ONOO⁻) | 2.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₈ ("Cage-return" reaction) | 5.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k_cat (Overall catalysis) | 6 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| Amyloid Aggregation Inhibition | ||||
| Binding Stoichiometry (hCT) | 1:1 molar ratio (this compound:hCT) | This compound | In vitro | [4] |
| Inhibition of hIAPP fibrillation | Effective at 1:1 molar ratio (this compound:hIAPP) | This compound | In vitro | [5] |
Note: Rate constants for the catalytic cycle are for the structurally related compound FeTMPS and are provided as a mechanistic model for this compound.
Signaling Pathways and Experimental Workflows
Catalytic Decomposition of Peroxynitrite
The primary mechanism of this compound involves a catalytic cycle where the iron center shuttles between the Fe(III) and Fe(IV) oxidation states.
Caption: Catalytic cycle of peroxynitrite decomposition by this compound.
This compound-Mediated Protein Tyrosine Nitration
In the presence of hydrogen peroxide and nitrite, this compound can catalyze the nitration of tyrosine residues on proteins.
Caption: this compound pseudo-peroxidase activity leading to protein nitration.
Modulation of the Akt Signaling Pathway by this compound
This compound can influence the phosphorylation status of Akt, a key kinase in cellular signaling.
Caption: this compound modulates the Akt signaling pathway.
Experimental Protocols
Protocol 1: Measurement of Peroxynitrite Decomposition
This protocol describes a method to assess the catalytic activity of this compound in decomposing peroxynitrite using a peroxynitrite donor (SIN-1) and a fluorescent probe (dihydrorhodamine 123).
Materials:
-
This compound solution (in water or appropriate buffer)
-
3-morpholinosydnonimine (SIN-1) solution (peroxynitrite donor)
-
Dihydrorhodamine 123 (DHR 123) solution
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission: ~500 nm/~536 nm)
Procedure:
-
Prepare working solutions of this compound, SIN-1, and DHR 123 in buffer immediately before use.
-
In a 96-well black microplate, add the desired concentrations of this compound.
-
Add DHR 123 to each well to a final concentration of 10 µM.
-
To initiate the reaction, add SIN-1 to each well to a final concentration that generates a measurable amount of peroxynitrite (e.g., 0.8 mM)[6][7].
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-4 hours)[6].
-
Include control wells containing:
-
Buffer + DHR 123 (blank)
-
Buffer + DHR 123 + SIN-1 (positive control for peroxynitrite generation)
-
Buffer + DHR 123 + this compound (to check for direct effects of this compound on DHR 123)
-
-
Calculate the rate of peroxynitrite decomposition by comparing the fluorescence increase in the presence and absence of this compound.
Protocol 2: Detection of Protein Tyrosine Nitration by Western Blot
This protocol outlines the steps to detect this compound-catalyzed nitration of tyrosine residues on proteins in cell lysates.
Materials:
-
Cell culture and lysis reagents
-
This compound solution
-
Hydrogen peroxide (H₂O₂)
-
Sodium nitrite (NaNO₂)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound, H₂O₂, and NaNO₂ for the desired time and concentration.
-
As a positive control, treat a sample of cell lysate or a purified protein (e.g., BSA) with peroxynitrite directly[8].
-
As a negative control, use untreated cells or lysates treated with inactivated peroxynitrite[8].
-
Lyse cells and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the intensity of the bands corresponding to nitrated proteins.
-
Protocol 3: Analysis of Akt Phosphorylation by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of Akt in C2C12 myotubes.
Materials:
-
C2C12 myotubes
-
This compound solution
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treat the myotubes with this compound at the desired concentrations and for the specified time periods[2].
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Akt primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane of the phospho-Akt antibody.
-
Re-probe the same membrane with an anti-total-Akt antibody to normalize for protein loading.
-
-
Analysis:
-
Quantify the band intensities for both phospho-Akt and total-Akt.
-
Calculate the ratio of phospho-Akt to total-Akt to determine the effect of this compound on Akt phosphorylation.
-
Conclusion
This compound is a versatile molecule with a well-defined primary mechanism as a peroxynitrite decomposition catalyst. Its ability to mitigate nitrosative stress has positioned it as a promising therapeutic agent in a variety of disease models. However, researchers and drug development professionals must also consider its pro-oxidant activities and its capacity to modulate cellular signaling pathways. A thorough understanding of these multifaceted mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued exploration and potential clinical application of this compound and related compounds. The provided quantitative data and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate actions of this potent metalloporphyrin.
References
- 1. This compound|Peroxynitrite Decomposition Catalyst [benchchem.com]
- 2. Stimulation of Akt Phosphorylation and Glucose Transport by Metalloporphyrins with Peroxynitrite Decomposition Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite scavenger this compound binds with hCT to effectively inhibit its amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to FeTPPS: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinatoiron(III) chloride, commonly known as FeTPPS. It details its chemical structure, physicochemical properties, synthesis, and purification methods. The guide explores its multifaceted applications as a peroxynitrite decomposition catalyst, a potential photosensitizer in photodynamic therapy, and its superoxide (B77818) dismutase mimetic activity. Furthermore, it delves into the molecular mechanisms of action, including its influence on key signaling pathways such as Akt, NF-κB, and MAPK. Detailed experimental protocols for its use in both in vitro and in vivo research are provided to facilitate its application in a laboratory setting.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, water-soluble iron porphyrin complex. The central iron (III) ion is coordinated to a tetradentate porphyrin ligand, which is peripherally substituted with four sulfonate groups. These sulfonate groups are responsible for its notable water solubility.
Table 1: Chemical Identifiers and Nomenclature for this compound
| Identifier | Value |
| Systematic Name | 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinatoiron(III) chloride |
| Common Name | This compound |
| Alternate Names | Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride; Iron(III) tetrakis(4-sulfonatophenyl)porphyrin chloride |
| CAS Number | 90384-82-0[1] |
| Molecular Formula | C₄₄H₂₈ClFeN₄O₁₂S₄[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1024.27 g/mol | |
| Appearance | Dark brown to black powder or crystals | |
| Purity | Typically >95% | |
| Solubility | Soluble in water | [2] |
| Storage | Store at room temperature, protect from light | [1] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process that begins with the synthesis of the free-base porphyrin, 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (H₂TPPS), followed by metallation with an iron salt.
Synthesis of 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (H₂TPPS)
A common method for the synthesis of the sulfonated porphyrin precursor involves the sulfonation of tetraphenylporphyrin (B126558) (TPP).
Experimental Protocol: Sulfonation of Tetraphenylporphyrin
-
Reaction Setup: In a round-bottom flask, dissolve 5,10,15,20-tetraphenylporphyrin (TPP) in concentrated sulfuric acid.
-
Heating: Heat the mixture at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 4-6 hours). The progress of the reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by UV-vis spectroscopy.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is neutral. The water-soluble sulfonated porphyrin will precipitate out as the sodium salt.
-
Collection: Collect the precipitate by vacuum filtration and wash it with cold water.
Metallation of H₂TPPS to form this compound
Experimental Protocol: Iron Insertion
-
Reaction Setup: Dissolve the synthesized H₂TPPS in a suitable solvent, such as dimethylformamide (DMF).
-
Addition of Iron Salt: Add an excess of an iron(II) salt, such as ferrous chloride (FeCl₂), to the solution.
-
Reflux: Reflux the mixture for several hours until the reaction is complete, which can be monitored by the disappearance of the characteristic fluorescence of the free-base porphyrin.
-
Oxidation: Upon completion, expose the reaction mixture to air to oxidize the iron(II) to iron(III).
-
Purification: The crude this compound is then purified to remove unreacted starting materials and byproducts.
Purification of this compound
Purification of the final product is crucial to remove impurities such as unreacted starting materials and inorganic salts.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with a suitable stationary phase, such as silica (B1680970) gel or a reverse-phase material like C18.
-
Elution: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column. Elute the compound using a gradient of solvents, for example, a water/methanol mixture for reverse-phase chromatography.
-
Fraction Collection: Collect the fractions containing the purified this compound, identified by its characteristic dark color and UV-vis spectrum.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid this compound.
Applications and Mechanisms of Action
This compound has garnered significant interest in the scientific community due to its diverse biological activities, primarily stemming from its ability to interact with reactive oxygen and nitrogen species.
Peroxynitrite Decomposition Catalyst
Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species implicated in the pathophysiology of numerous diseases. This compound is a highly effective catalyst for the decomposition of peroxynitrite into less harmful products, thereby mitigating its damaging effects.[3][4]
Mechanism of Peroxynitrite Decomposition
The catalytic cycle involves the iron center of this compound. It is proposed that the Fe(III) center reacts with peroxynitrite to form a transient intermediate, which then isomerizes to nitrate (B79036) (NO₃⁻), regenerating the Fe(III) catalyst.
Caption: Catalytic cycle of peroxynitrite decomposition by this compound.
Experimental Protocol: In Vitro Peroxynitrite Scavenging Assay
-
Peroxynitrite Generation: Generate peroxynitrite in situ using a generator such as 3-morpholinosydnonimine (SIN-1).
-
Incubation: Incubate the peroxynitrite generator with different concentrations of this compound in a suitable buffer at 37°C.
-
Detection: Measure the levels of peroxynitrite using a fluorescent probe like dihydrorhodamine 123 (DHR), which is oxidized by peroxynitrite to the fluorescent rhodamine 123.
-
Analysis: Quantify the reduction in fluorescence in the presence of this compound to determine its scavenging activity.
Photodynamic Therapy (PDT)
While not as extensively studied as other photosensitizers, sulfonated porphyrins, in general, have shown promise in photodynamic therapy due to their ability to generate singlet oxygen upon light activation.[5][6] The high water solubility of this compound makes it an interesting candidate for further investigation in this area.
Mechanism of Photodynamic Therapy
PDT involves a photosensitizer, light, and molecular oxygen. Upon absorption of light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cells.
Caption: General mechanism of Type II photodynamic therapy.
Superoxide Dismutase (SOD) Mimetic Activity
There is conflicting evidence regarding the superoxide dismutase (SOD) mimetic activity of this compound. Some reports suggest it has minimal SOD activity, while other studies on similar iron porphyrins indicate potential for SOD-like effects. The catalytic activity is likely dependent on the specific experimental conditions.
Mechanism of SOD Mimetic Activity
SOD mimetics catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The catalytic cycle involves the reduction and subsequent oxidation of the metal center.
Experimental Protocol: SOD Mimetic Activity Assay
-
Superoxide Generation: Generate superoxide radicals using a system such as xanthine/xanthine oxidase.
-
Detection: Use a detection agent like cytochrome c or nitroblue tetrazolium (NBT), which is reduced by superoxide, leading to a measurable change in absorbance.
-
Inhibition: In the presence of an SOD mimetic like this compound, the reduction of the detection agent is inhibited.
-
Quantification: The percentage of inhibition is calculated and compared to a standard SOD enzyme to determine the SOD-like activity, often expressed in units/mg of the compound.
Modulation of Signaling Pathways
This compound has been shown to influence several key intracellular signaling pathways, primarily through its ability to modulate the cellular redox environment.
Akt Signaling Pathway
This compound has been demonstrated to restore insulin-stimulated Akt phosphorylation in models of insulin (B600854) resistance.[3] The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and metabolism.
Caption: this compound can restore Akt signaling by scavenging inhibitory peroxynitrite.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. In some models, this compound has been shown to reduce the degradation of the NF-κB inhibitory protein I-kappa-B, thereby preventing the activation of NF-κB and subsequent inflammatory responses.[3]
Caption: this compound can inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are involved in cellular stress responses. In certain contexts, the activation of p38 MAPK can lead to the generation of peroxynitrite.[7] By scavenging peroxynitrite, this compound can indirectly modulate the downstream effects of MAPK signaling.
Caption: Experimental workflow for studying this compound modulation of p38 MAPK-mediated peroxynitrite production.
In Vivo Experimental Protocols
This compound has been successfully used in various animal models to study its therapeutic potential.
Experimental Protocol: In Vivo Model of Ischemia-Reperfusion Injury
-
Animal Model: Utilize a suitable animal model, such as a rat model of cardiac ischemia-reperfusion.
-
This compound Administration: Administer this compound, typically via intravenous or intraperitoneal injection, at a predetermined dose and time point relative to the ischemic event.
-
Ischemia-Reperfusion: Induce ischemia for a specific duration, followed by a period of reperfusion.
-
Outcome Measures: Assess various parameters of cardiac function (e.g., heart rate, blood pressure, cardiac output) and tissue damage (e.g., infarct size, levels of cardiac enzymes like lactate (B86563) dehydrogenase).
-
Biochemical Analysis: Analyze tissue homogenates for markers of oxidative stress, such as nitrotyrosine (a marker of peroxynitrite activity), and the expression of relevant signaling proteins.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its well-characterized ability to catalytically decompose peroxynitrite makes it an indispensable agent for studying and mitigating nitrosative stress in a wide range of biological systems. While its potential in photodynamic therapy and as a superoxide dismutase mimetic requires further investigation, its influence on critical signaling pathways highlights its potential as a modulator of cellular responses to oxidative and inflammatory insults. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of redox biology and developing novel therapeutic strategies.
References
- 1. Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride (acid form) | [frontierspecialtychemicals.com]
- 2. 5,10,15,20-Tetrakis-(4-sulfonatophenyl)-porphine-Fe(III) chloride [porphyrin-laboratories.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low Blue Dose Photodynamic Therapy with Porphyrin-Iron Oxide Nanoparticles Complexes: In Vitro Study on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of p38 MAPK induced peroxynitrite generation in LPS plus IFN-gamma-stimulated rat primary astrocytes via activation of iNOS and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride (FeTPPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride (FeTPPS), a water-soluble iron porphyrin of significant interest in various fields, including catalysis, medicine, and materials science. This document details the experimental protocols for its multi-step synthesis and outlines the key analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the creation of the porphyrin macrocycle, followed by sulfonation to impart water solubility, and finally, the insertion of iron into the porphyrin core.
Experimental Protocols
Step 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
This procedure is adapted from established methods for porphyrin synthesis.
-
Materials:
-
Propanoic acid
-
Pyrrole (B145914) (freshly distilled)
-
-
Procedure:
-
In a round-bottom flask, combine propanoic acid (e.g., 25 mL), pyrrole (e.g., 0.010 mol), and benzaldehyde (e.g., 0.010 mol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature. A deep violet precipitate of H₂TPP will form.
-
Collect the solid product by suction filtration using a Hirsch funnel.
-
Wash the purple product with small portions of methanol until the washings are colorless.
-
Dry the H₂TPP product by aspiration. A typical yield is around 15-20%.[1]
-
Step 2: Sulfonation of H₂TPP to form meso-Tetra(4-sulfonatophenyl)porphyrin (TPPS₄)
This step introduces sulfonate groups to the phenyl rings, rendering the porphyrin water-soluble.[2][3]
-
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
-
Procedure:
-
Carefully add H₂TPP (e.g., 0.3952 g) to concentrated sulfuric acid (e.g., 10 mL) in a round-bottom flask equipped with a drying tube.[2]
-
Heat the solution at approximately 140°C for 6 hours.[2]
-
Allow the reaction mixture to cool to room temperature overnight.
-
Slowly and carefully add cold deionized water (e.g., 75 mL) to the mixture. A green precipitate of TPPS₄ will form.
-
Collect the precipitate by filtration and wash with acetone (e.g., 12 mL).[2]
-
Dry the resulting solid to obtain TPPS₄.
-
Step 3: Iron Insertion into TPPS₄ to Yield this compound
This final step involves the metallation of the water-soluble porphyrin.[4]
-
Materials:
-
meso-Tetra(4-sulfonatophenyl)porphyrin (TPPS₄)
-
Ferric chloride (FeCl₃) or Ferric chloride tetrahydrate (FeCl₃·4H₂O)
-
N,N-Dimethylformamide (DMF) or water
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve TPPS₄ in a suitable solvent such as DMF or water in a round-bottom flask.
-
Add an excess of ferric chloride (e.g., 1.5 equivalents).
-
Heat the mixture to reflux for approximately 10-30 minutes. The color of the solution will change, indicating the progress of the reaction.
-
Monitor the reaction by UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the emergence of two new bands indicate successful iron insertion.[4]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Precipitate the product by adding deionized water and a small amount of 6 M HCl.[4]
-
Collect the solid this compound product by vacuum filtration.
-
Purification
The crude this compound can be purified by recrystallization or dialysis to remove unreacted starting materials and byproducts. For laboratory-scale purification, column chromatography using alumina (B75360) with an appropriate eluent can also be employed for non-sulfonated analogs, while for the water-soluble this compound, dialysis is a more suitable method.[5][6]
Characterization of this compound
A combination of spectroscopic and electrochemical techniques is used to confirm the structure and purity of the synthesized this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound obtained from various characterization techniques.
| Characterization Technique | Parameter | Value | Reference(s) |
| UV-Visible Spectroscopy | Soret Band (λ_max) | ~422-429 nm (in aqueous solution, pH 7.4) | [7] |
| Q-Bands (λ_max) | ~500-600 nm (broad) | [8] | |
| FTIR Spectroscopy | N-H stretch (from precursor) | ~3315 cm⁻¹ | [9] |
| S-O stretch | ~1178, 1118, 1026 cm⁻¹ | [3] | |
| C=C stretch (aromatic) | ~1596 cm⁻¹ | [10] | |
| C-N stretch | ~1443 cm⁻¹ | [9] | |
| Electrochemical Analysis | Fe(III)/Fe(II) Redox Couple | Varies with conditions |
Note: Specific values can vary depending on the solvent, pH, and counter-ions.
Detailed Experimental Protocols for Characterization
2.2.1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To confirm the insertion of iron into the porphyrin ring and to determine the concentration of this compound solutions.
-
Protocol:
-
Prepare a dilute solution of the synthesized this compound in deionized water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Record the UV-Vis spectrum from approximately 300 nm to 700 nm using a spectrophotometer.
-
The spectrum of the free-base porphyrin (TPPS₄) typically shows an intense Soret band around 413 nm and four weaker Q-bands between 500 and 700 nm.
-
Upon successful iron insertion to form this compound, the Soret band will shift (typically to around 422-429 nm in neutral aqueous solution), and the four Q-bands will be replaced by two broader bands.[7]
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule and confirm the sulfonation and metallation steps.
-
Protocol:
-
Prepare a solid sample of this compound, typically mixed with potassium bromide (KBr) to form a pellet, or analyze as a thin film.
-
Record the FTIR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Key vibrational bands to observe include:
-
The disappearance of the N-H stretching vibration (around 3315 cm⁻¹) from the free-base porphyrin precursor is a strong indication of successful metallation.[9]
-
The presence of strong S-O stretching bands (around 1178, 1118, and 1026 cm⁻¹) confirms the presence of the sulfonate groups.[3]
-
Characteristic porphyrin macrocycle vibrations (e.g., C=C and C-N stretching) will also be present.[9][10]
-
-
2.2.3. Electrochemical Analysis (Cyclic Voltammetry)
-
Objective: To investigate the redox properties of the iron center in this compound.
-
Protocol:
-
Prepare a solution of this compound in an aqueous electrolyte solution (e.g., a buffered solution containing a supporting electrolyte like KCl).
-
Use a standard three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox transitions of the Fe(III)/Fe(II) couple.
-
The resulting voltammogram will show the reduction and oxidation peaks corresponding to the Fe(III)/Fe(II) redox process. The peak potentials and currents provide information about the redox potential and the kinetics of the electron transfer.
-
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Characterization Techniques and Information Relationship
References
- 1. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
FeTPPS as a Peroxynitrite Scavenger: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS), a potent peroxynitrite (ONOO⁻) scavenger, for researchers, scientists, and drug development professionals. This document details the core mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.
Introduction: The Challenge of Peroxynitrite
Peroxynitrite is a highly reactive nitrogen species (RNS) implicated in a wide range of pathological conditions.[1] Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a potent oxidant that can damage a wide array of biomolecules, including lipids, proteins, and DNA, leading to cellular injury and death.[1][2] Its cytotoxic effects are mediated through direct oxidative reactions and through the nitration of tyrosine residues, which can alter protein function and signaling pathways.[1] Consequently, the development of effective peroxynitrite scavengers is a significant area of research for therapeutic intervention in diseases associated with nitrosative stress.
This compound: A Catalytic Peroxynitrite Scavenger
This compound, a water-soluble iron (III) porphyrin complex, has emerged as a highly effective catalyst for the decomposition of peroxynitrite.[3] Unlike stoichiometric scavengers, this compound acts catalytically, isomerizing peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻), thereby mitigating its cytotoxic effects.[4] This catalytic activity allows for effective scavenging at sub-stoichiometric concentrations.
Mechanism of Action
The primary mechanism of this compound as a peroxynitrite scavenger involves the catalytic isomerization of peroxynitrite to nitrate. The proposed mechanism involves the oxidation of the Fe(III) center of this compound by peroxynitrite to form an oxoiron(IV) porphyrin intermediate (oxoFe(IV)TPPS) and nitrogen dioxide (•NO₂). These intermediates can then react to regenerate the Fe(III) catalyst and form nitrate.[5]
dot
Quantitative Data
The following table summarizes key quantitative data related to the peroxynitrite scavenging activity of this compound and related compounds.
| Parameter | Value | Compound | Comments | Reference(s) |
| EC₅₀ | 5 µM | This compound | Cytoprotection against peroxynitrite-induced cell death. | [6] |
| k₁ (Oxidation of Fe(III) by ONOO⁻) | 1.3 x 10⁵ M⁻¹s⁻¹ | FeTMPS | Second-order rate constant for the initial reaction. | [5] |
| kcat (Overall catalytic rate) | 6 x 10⁴ M⁻¹s⁻¹ | FeTMPS | Overall rate of peroxynitrite decomposition catalysis. | [5] |
| k (Reaction with •NO₂) | 1.7 x 10⁷ M⁻¹s⁻¹ | FeTMPS | Rate constant for the reaction of the oxoFe(IV) intermediate with nitrogen dioxide. | [5] |
Note: Kinetic data (k₁, kcat, and k) are for the related compound FeTMPS and are provided for mechanistic insight. The specific rate constants for this compound may vary.
Impact on Cellular Signaling Pathways
Peroxynitrite is known to disrupt critical cellular signaling pathways, contributing to its cytotoxic effects. This compound has been shown to mitigate this disruption, highlighting its therapeutic potential.
The NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation and cell survival. Peroxynitrite can aberrantly activate the NF-κB pathway through both phosphorylation and nitration of the inhibitory protein IκBα.[7][8] This leads to the translocation of NF-κB to the nucleus and the expression of pro-inflammatory genes. Studies have shown that this compound can prevent the degradation of IκBα, thereby inhibiting the activation of NF-κB in the presence of peroxynitrite-induced stress.[1]
dot
References
- 1. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Peroxynitrite Decomposition Catalyst [benchchem.com]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Iron Porphyrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on iron porphyrins, covering their core properties, synthesis, and critical roles in biological and catalytic systems. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical and Physical Properties of Iron Porphyrins
Iron porphyrins are a class of coordination complexes containing an iron atom coordinated to a porphyrin macrocycle. The electronic and steric properties of the porphyrin ligand, as well as the nature of the axial ligands coordinated to the iron center, profoundly influence the chemical and physical properties of the complex. These properties are crucial for their diverse functions, from oxygen transport in hemoglobin to catalysis by cytochrome P450 enzymes.[1][2]
Spectroscopic Properties
The unique electronic structure of iron porphyrins gives rise to characteristic spectroscopic signatures that are sensitive to the oxidation state, spin state, and coordination environment of the central iron atom.
UV-Visible Spectroscopy: The electronic absorption spectra of iron porphyrins are dominated by intense π-π* transitions within the porphyrin macrocycle. The most prominent feature is the Soret band (or B band) around 400 nm, with molar absorptivities often exceeding 10⁵ M⁻¹cm⁻¹. Weaker Q bands are observed in the 500-700 nm region. The positions and intensities of these bands are modulated by the iron oxidation state, axial ligation, and peripheral substituents on the porphyrin ring.[3][4][5]
| Compound | Solvent | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Reference |
| Fe(III)TPPCl | Dichloromethane (B109758) | ~418 | ~510, ~575, ~650 | [6] |
| Fe(II)TPP | Dichloromethane | ~425 | ~530 | [7] |
| Fe(III) protoporphyrin IX | Aqueous buffer | ~407 | ~505, ~630 | [8] |
| Fe(II) protoporphyrin IX | Aqueous buffer | ~425 | ~555 | [8] |
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic iron porphyrins, particularly Fe(III) and Fe(V) species. The g-values obtained from EPR spectra provide detailed information about the electronic structure and coordination geometry of the iron center. High-spin Fe(III) porphyrins typically exhibit signals around g ≈ 6 and g ≈ 2, while low-spin Fe(III) porphyrins show three distinct g-values.[9][10]
| Compound | Spin State | g-values | Reference |
| Fe(III)TPPCl | High-spin | g_⊥ ≈ 6, g_∥ ≈ 2 | [9] |
| [Fe(III)TPP(Im)_2]⁺ | Low-spin | g ≈ 2.9, 2.3, 1.5 | [9] |
| [Fe(III)(CN)_5(H_2O)]^2- | Low-spin | g ≈ 2.24, 2.17, 2.02 | [11] |
Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is uniquely sensitive to the nuclear environment of the iron atom, providing precise information on its oxidation and spin states. The key parameters are the isomer shift (δ), which reflects the s-electron density at the nucleus and is indicative of the oxidation state, and the quadrupole splitting (ΔE_Q), which is sensitive to the symmetry of the electronic and ligand environment around the iron nucleus.[2][12][13]
| Compound | Oxidation State | Spin State | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Reference |
| Fe(III)TPPCl | +3 | High-spin | ~0.40 | ~0.65 | [14] |
| Fe(II)TPP | +2 | Intermediate | ~0.50 | ~1.50 | [12] |
| [Fe(II)TPP(pip)_2] | +2 | Low-spin | ~0.45 | ~1.20 | [12] |
Redox Properties
Iron porphyrins can undergo a series of one-electron transfer reactions, accessing a range of oxidation states from Fe(0) to Fe(V). The redox potentials for these transitions are highly dependent on the nature of the porphyrin macrocycle and the axial ligands. These properties are fundamental to their roles in electron transfer processes and catalysis.[15][16]
| Compound | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Reference |
| FeTPPCl | Fe(III)/Fe(II) | -0.32 | DMF | [15] |
| FeTPPCl | Fe(II)/Fe(I) | -1.18 | DMF | [15] |
| FeTPPCl | Fe(I)/Fe(0) | -1.83 | DMF | [15] |
| Fe(p-OCH₃)TPPCl | Fe(III)/Fe(II) | -0.38 | DMF | [16] |
| Fe(p-NO₂)TPPCl | Fe(III)/Fe(II) | -0.22 | DMF | [16] |
Stability Constants
The coordination of axial ligands to the iron center is a critical aspect of iron porphyrin chemistry, influencing their spectroscopic and redox properties, as well as their biological function. The strength of this interaction is quantified by the stability constant (K) or binding constant.[8][13]
| Porphyrin | Axial Ligand | Stability Constant (log K) | Solvent | Reference |
| Fe(II) Protoporphyrin IX | Imidazole | 4.8 | Aqueous (pH 9) | [8] |
| Fe(II) Protoporphyrin IX | Pyridine | 3.5 | Aqueous (pH 9) | [8] |
| Fe(III) Protoporphyrin IX | Imidazole | 3.4 | Methanol (B129727)/Water | [13] |
| Fe(III) Protoporphyrin IX | Cyanide | 6.9 | Aqueous | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common iron porphyrin and its characterization using cyclic voltammetry.
Synthesis of meso-Tetraphenylporphyrin Iron(III) Chloride [Fe(TPP)Cl]
This two-step procedure involves the synthesis of the free-base porphyrin, followed by iron insertion.
Step 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP) [3][17]
-
Reaction Setup: In a fume hood, add 25 mL of propanoic acid to a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 0.70 mL (0.010 mol) of freshly distilled pyrrole (B145914) and 1.0 mL (0.010 mol) of benzaldehyde.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 30 minutes with stirring. The solution will turn dark purple.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the deep violet crystalline product by suction filtration using a Hirsch funnel. Wash the solid with small portions of methanol until the filtrate is colorless.
-
Drying: Dry the product under vacuum to obtain H₂TPP.
Step 2: Iron Insertion to form [Fe(TPP)Cl] [3][6]
-
Reaction Setup: In a 25 mL round-bottom flask, add 100 mg of the synthesized H₂TPP and 1.5 equivalents of iron(II) chloride tetrahydrate (FeCl₂·4H₂O).
-
Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reflux: Heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic spectrum of the iron(III) porphyrin.
-
Isolation and Purification: After cooling to room temperature, add 10 mL of water to precipitate the product. Collect the solid by suction filtration and wash thoroughly with water and then with methanol.
-
Drying: Dry the [Fe(TPP)Cl] product in a vacuum oven.
Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is an essential technique for probing the redox properties of iron porphyrins.[18][19][20]
-
Solution Preparation: Prepare a 1 mM solution of the iron porphyrin complex in a suitable aprotic solvent (e.g., dichloromethane or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deaeration: Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window to scan a range that encompasses the expected redox events of the iron porphyrin (e.g., from +0.5 V to -2.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the half-wave potentials (E½) for each reversible redox couple by averaging the cathodic and anodic peak potentials (E½ = (E_pc + E_pa)/2).
-
Analyze the peak separation (ΔE_p = |E_pc - E_pa|) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔE_p is typically close to 59 mV at room temperature.
-
Investigate the effect of scan rate on the peak currents to assess if the process is diffusion-controlled.
-
Signaling Pathways and Catalytic Cycles
Iron porphyrins are at the heart of several vital biological and chemical processes. The following diagrams illustrate key mechanistic pathways.
Cytochrome P450 Catalytic Cycle
Cytochrome P450 enzymes are a superfamily of heme-thiolate monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds.[1][21][22][23] The catalytic cycle involves the activation of molecular oxygen and its insertion into a substrate.
Caption: The catalytic cycle of cytochrome P450 enzymes.
Electrocatalytic Oxygen Reduction Reaction (ORR)
Iron porphyrins are effective catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. The reaction can proceed via a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide.[24][25][26][27][28]
Caption: Generalized mechanism for the oxygen reduction reaction catalyzed by iron porphyrins.
Iron Porphyrins in Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer, such as an iron porphyrin derivative, is excited by light to a triplet state. This excited state can then transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which is cytotoxic to cancer cells.[29][30][31][32][33]
Caption: Mechanism of Type II photodynamic therapy involving an iron porphyrin photosensitizer.
Experimental Workflow for Catalyst Evaluation
The evaluation of iron porphyrins as electrocatalysts typically follows a standardized workflow to ensure reproducible and comparable results.
Caption: A typical experimental workflow for evaluating an iron porphyrin electrocatalyst.
References
- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV–Vis Spectra by sTD-DFT [mdpi.com]
- 8. Studies on the binding of nitrogenous bases to protoporphyrin IX iron(II) in aqueous solution at high pH values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protoporphyrin IX iron(II) revisited. An overview of the Mössbauer spectroscopic parameters of low-spin porphyrin iron(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The stability of porphyrin and metalloporphyrin molecular complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of solvent and substituent effects on the redox potentials and electron-transfer rate constants of substituted iron meso-tetraphenylporphyrins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. static.igem.org [static.igem.org]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Selectivity-Determining Steps in O2 Reduction Catalyzed by Iron(tetramesitylporphyrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Effects of functional groups in iron porphyrin on the mechanism and activity of oxygen reduction reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 31. books.rsc.org [books.rsc.org]
- 32. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Discovery and History of FeTPPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core applications of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS). It details the historical evolution of its synthesis, from the foundational discoveries in porphyrin chemistry to the specific methodologies for its preparation. This document includes detailed experimental protocols for the synthesis of this compound and its key applications as a peroxynitrite decomposition catalyst and a biomimetic oxidation catalyst. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams rendered in the DOT language.
Discovery and Historical Context
The journey to the discovery and utilization of this compound is built upon more than a century of research in porphyrin chemistry. Porphyrins, a class of aromatic heterocyclic macrocycles, are central to numerous biological functions, most notably as the core of heme in hemoglobin and cytochromes.[1] The inherent biological significance and unique physicochemical properties of porphyrins have driven extensive research into their synthesis and functionalization.
The story of synthetic porphyrins begins with the pioneering work on tetraphenylporphyrin (B126558) (TPP), the non-sulfonated precursor to this compound.
-
1935: The Rothemund Synthesis: The first synthesis of TPP was reported by Rothemund, who reacted benzaldehyde (B42025) and pyrrole (B145914) in a sealed bomb at 150°C for 24 hours.[2] This method, however, was characterized by harsh conditions and low yields.
-
The Adler-Longo Modification: A significant advancement came with the modification by Adler and Longo, who conducted the reaction in refluxing propionic acid open to the air.[2][3] This made the synthesis of TPP more practical and accessible, although yields remained modest.
-
The Lindsey Synthesis: Further refinement by Lindsey and coworkers introduced a two-step, one-flask room temperature synthesis. This method involves the acid-catalyzed condensation of pyrrole and an aldehyde to form the porphyrinogen (B1241876) intermediate, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3] This approach offered milder reaction conditions and improved yields, particularly for sensitive substrates.
The development of water-soluble porphyrins was a crucial step towards their application in biological systems. The sulfonation of TPP to yield meso-tetra(4-sulfonatophenyl)porphyrin (TPPS4) rendered the porphyrin soluble in aqueous media. The final step in the creation of this compound is the insertion of iron into the TPPS4 macrocycle, a process known as metallation. While a single seminal "discovery" paper for this compound is not apparent, its synthesis was a logical progression from the development of water-soluble porphyrin ligands and the extensive studies on other iron porphyrins.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the creation of the tetraphenylporphyrin macrocycle, followed by sulfonation and subsequent metallation with iron.
Synthesis of meso-Tetraphenylporphyrin (TPP)
The Adler-Longo method remains a common approach for the synthesis of TPP.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine freshly distilled pyrrole and benzaldehyde in a 1:1 molar ratio in propionic acid.
-
Heat the mixture to reflux for 30-60 minutes. The solution will turn dark purple.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting purple crystals by vacuum filtration.
-
Wash the crystals with methanol (B129727) and then hot water to remove impurities.
-
Dry the purified TPP crystals under vacuum.
Sulfonation of TPP to meso-Tetra(4-sulfonatophenyl)porphyrin (TPPS4)
The introduction of sulfonate groups imparts water solubility to the porphyrin.
Experimental Protocol: [4]
-
Carefully add TPP to concentrated sulfuric acid in a round-bottom flask.
-
Heat the mixture at 100-120°C for several hours with stirring.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously pour the solution into a beaker of ice-cold distilled water to precipitate the sulfonated porphyrin.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is neutral.
-
The water-soluble TPPS4 can be purified by dialysis or column chromatography.
Metallation of TPPS4 to this compound
The final step is the insertion of iron into the porphyrin core.
Experimental Protocol:
-
Dissolve TPPS4 in a suitable solvent, such as dimethylformamide (DMF) or water.
-
Add an excess of iron(II) chloride (FeCl2) or iron(III) chloride (FeCl3) to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-vis spectroscopy, observing the characteristic shift in the Soret band.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or chromatography to remove unreacted TPPS4 and excess iron salts.
Table 1: Summary of Synthetic Yields for this compound and its Precursors
| Synthesis Step | Method | Typical Yield (%) | Reference |
| TPP Synthesis | Adler-Longo | 15-25 | [3] |
| TPP Synthesis | Lindsey | 30-40 | [3] |
| TPPS4 Sulfonation | Sulfuric Acid | >90 | [4] |
| This compound Metallation | FeCl2/FeCl3 in DMF | 70-90 | [5] |
Diagram 1: Synthetic Pathway of this compound
References
- 1. rsc.org [rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Core Principles of Peroxynitrite Decomposition by FeTPPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the catalytic decomposition of peroxynitrite (ONOO⁻) by the iron(III) complex of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (FeTPPS). This document details the catalytic mechanism, presents key quantitative data, outlines experimental methodologies for studying this process, and provides visual representations of the core chemical pathways.
Introduction: The Significance of Peroxynitrite and this compound
Peroxynitrite is a potent and short-lived reactive nitrogen species formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1] It is a powerful oxidant and nitrating agent implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation.[2][3] The catalytic decomposition of peroxynitrite is, therefore, a significant area of research for the development of novel therapeutic agents.
This compound, a water-soluble iron porphyrin, has emerged as a potent catalyst for peroxynitrite decomposition.[4] It effectively scavenges peroxynitrite, mitigating its cytotoxic effects.[3][5] This guide delves into the core principles of this catalytic activity.
The Catalytic Mechanism of Peroxynitrite Decomposition by this compound
The primary mechanism of this compound-catalyzed peroxynitrite decomposition involves the isomerization of peroxynitrite to the far less reactive nitrate (B79036) (NO₃⁻).[6] This process is a catalytic cycle where the iron center of the porphyrin shuttles between the Fe(III) and Fe(IV) oxidation states.
The key steps in the proposed mechanism are:
-
Oxidation of Fe(III)TPPS: The catalytic cycle is initiated by the reaction of Fe(III)TPPS with peroxynitrite. This leads to the formation of a high-valent oxoiron(IV) porphyrin intermediate (oxoFe(IV)TPPS) and nitrogen dioxide (NO₂).[7]
-
Regeneration of Fe(III)TPPS: The oxoFe(IV)TPPS intermediate is then reduced back to its initial Fe(III) state through several possible pathways, with the reaction with NO₂ being a significant contributor to the catalytic turnover.[7] This "cage-return" reaction regenerates the catalyst and produces nitrate.[7][8]
-
Alternative Reduction Pathways: Other proposed reduction pathways for the oxoFe(IV)TPPS intermediate include reaction with another molecule of peroxynitrite or with nitrite (B80452) (NO₂⁻), although the latter is considered less significant under typical conditions.[6][7]
The overall reaction is a net isomerization of peroxynitrite to nitrate, effectively detoxifying this reactive species.
Quantitative Data Presentation
The efficiency of this compound as a peroxynitrite decomposition catalyst has been quantified through kinetic studies. The following tables summarize the key kinetic parameters.
| Parameter | Value | Conditions | Reference |
| Michaelis Constant (Km) | 370–620 µM | 5.0 µM this compound, 40–610 µM Peroxynitrite | [6] |
| Limiting Turnover Rate | 200–600 s⁻¹ | 5.0 µM this compound, 40–610 µM Peroxynitrite | [6] |
| EC₅₀ | 5 µM | In vitro cytoprotection assay |
Table 1: Michaelis-Menten Kinetic Parameters for this compound-Catalyzed Peroxynitrite Decomposition
| Reaction | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Fe(III)TPPS + ONOO⁻ → oxoFe(IV)TPPS + NO₂ | 1.3 x 10⁵ | [7] |
| oxoFe(IV)TPPS + NO₂ → Fe(III)TPPS + NO₃⁻ | 1.7 x 10⁷ | [7] |
| oxoFe(IV)TPPS + NO₂⁻ → Fe(III)TPPS | 1.4 x 10⁴ | [7] |
| oxoFe(IV)TPPS + ONOO⁻ → oxoFe(IV)TPPS + NO₃⁻ | 2.4 x 10⁴ | [7] |
| oxoFe(IV)TPPS + NO₂ (cage-return) → Fe(III)TPPS + NO₃⁻ | 5.4 x 10⁴ | [7] |
Table 2: Rate Constants for Key Reactions in the this compound Catalytic Cycle
Experimental Protocols
The study of peroxynitrite decomposition by this compound relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Synthesis and Preparation of Reagents
4.1.1. Synthesis of this compound
The synthesis of this compound involves a two-step process: the sulfonation of tetraphenylporphyrin (B126558) (TPP) followed by the insertion of iron.
-
Sulfonation of TPP: TPP is dissolved in concentrated sulfuric acid and heated. The mixture is then allowed to stand to ensure complete sulfonation, yielding the water-soluble ligand, meso-tetrakis(4-sulfonatophenyl) porphyrin (TPPS).
-
Iron Insertion: The iron is then inserted into the TPPS macrocycle. A common method involves refluxing TPPS with an iron(II) salt, such as ferrous chloride, in a suitable solvent like dimethylformamide (DMF). The product is then purified to remove excess iron.
4.1.2. Preparation of Peroxynitrite Solutions
Accurate and reproducible preparation of peroxynitrite solutions is critical for kinetic studies. A common laboratory method involves the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base.
-
Reaction Setup: Solutions of sodium nitrite and hydrogen peroxide/hydrochloric acid are prepared and cooled on ice.
-
Rapid Mixing: The two solutions are rapidly mixed using a syringe pump or a stopped-flow apparatus.
-
Quenching: The reaction is immediately quenched with a solution of sodium hydroxide (B78521) to stabilize the peroxynitrite.
-
Concentration Determination: The concentration of the peroxynitrite stock solution is determined spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (ε₃₀₂ = 1670 M⁻¹cm⁻¹).
Kinetic Analysis using Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is the primary technique for measuring the fast kinetics of the reaction between this compound and peroxynitrite.
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and UV-Vis absorbance data acquisition is required.
-
Reactant Preparation:
-
A solution of this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at the desired pH and temperature.
-
A solution of peroxynitrite is prepared as described above and diluted to the desired concentration in a basic solution immediately before use.
-
-
Data Acquisition:
-
The this compound and peroxynitrite solutions are loaded into the drive syringes of the stopped-flow instrument.
-
The solutions are rapidly mixed in the observation cell, and the change in absorbance is monitored over time. The decay of peroxynitrite is typically monitored at 302 nm. The formation and decay of the oxoFe(IV)TPPS intermediate can be monitored at its characteristic Soret band wavelength (around 430-450 nm).
-
-
Data Analysis: The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential decay) to determine the observed rate constants. By varying the concentrations of the reactants, the second-order rate constants for the individual reaction steps can be determined.
Product Analysis using Ion Chromatography
Ion chromatography is used to quantify the primary products of the this compound-catalyzed decomposition of peroxynitrite, namely nitrate and nitrite.
-
Instrumentation: A high-performance ion chromatography (HPIC) system equipped with a conductivity detector is used. An anion-exchange column is employed for the separation of nitrite and nitrate.
-
Sample Preparation:
-
The reaction between this compound and peroxynitrite is allowed to proceed to completion.
-
An aliquot of the reaction mixture is diluted with deionized water to bring the analyte concentrations within the linear range of the detector.
-
-
Chromatographic Separation:
-
The diluted sample is injected onto the anion-exchange column.
-
Nitrite and nitrate are separated using an appropriate eluent, typically a carbonate/bicarbonate buffer.
-
-
Quantification: The concentrations of nitrite and nitrate are determined by comparing the peak areas of the sample to those of known standards.
Mandatory Visualizations
Catalytic Cycle of Peroxynitrite Decomposition by this compound
Caption: Catalytic cycle of this compound-mediated peroxynitrite decomposition.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.
Logical Relationship of Peroxynitrite-Mediated Damage and this compound Intervention
Caption: this compound intervention in peroxynitrite-mediated cellular damage.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reaction between peroxynitrite and boronates: EPR spin-trapping, HPLC analyses, and quantum mechanical study of the free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of FeTPPS: A Technical Guide for Researchers
An In-depth Examination of 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato Iron(III) Chloride as a Potent Antioxidant Agent
Introduction
FeTPPS, or 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride, is a synthetic metalloporphyrin that has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms of this compound's antioxidant action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in conditions associated with oxidative and nitrosative stress.
Core Antioxidant Mechanism: Peroxynitrite Decomposition
The primary antioxidant function of this compound lies in its remarkable ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species (RNS) implicated in a wide array of pathologies.[1][2] this compound acts as a selective peroxynitrite scavenger and decomposition catalyst, effectively converting it into less harmful products.[3] This catalytic activity provides significant cytoprotection against peroxynitrite-mediated damage, with a reported EC50 of 5 µM.[3]
The proposed mechanism for this catalytic decomposition involves the oxidation of the iron center of this compound by peroxynitrite, followed by a series of reduction steps that regenerate the catalyst. While the precise kinetics for this compound are not fully elucidated in the literature, studies on the closely related sulfonated iron porphyrin, FeTMPS, provide valuable insights into the process. The reaction is initiated by the oxidation of Fe(III) to an oxoiron(IV) species (oxoFe(IV)) by peroxynitrite. The regeneration of the Fe(III) state is crucial for the catalytic cycle and is thought to occur through reactions with nitrite (B80452) (NO₂⁻) and nitrogen dioxide (NO₂).
Quantitative Data on Antioxidant Activities
The antioxidant profile of this compound extends beyond peroxynitrite scavenging, although this remains its most prominent activity. The following tables summarize the available quantitative and qualitative data on its various antioxidant properties.
| Activity | Parameter | Value | Reference Compound/Condition |
| Peroxynitrite Scavenging | EC₅₀ (Cytoprotection) | 5 µM | Against peroxynitrite-induced cell death |
| k_cat (catalytic rate constant for a related compound, FeTMPS) | ~6 x 10⁴ M⁻¹s⁻¹ | In vitro decomposition of peroxynitrite | |
| SOD Mimetic Activity | Qualitative Assessment | Minimal | Compared to other metalloporphyrins |
| Catalase Mimetic Activity | Qualitative Assessment | Low | Compared to native catalase enzyme |
| Peroxidase Activity | Qualitative Assessment | Present | Demonstrated in vitro |
Table 1: Summary of the Antioxidant Activities of this compound.
| Cellular Model | Observed Effect | This compound Concentration |
| Human Spermatozoa | Amelioration of nitrosative stress | 25-50 µmol/L |
| Preservation of ATP levels and mitochondrial membrane potential | 25-50 µmol/L | |
| Reduction of DNA fragmentation | 25-50 µmol/L | |
| Cardiomyocytes | Protection against ischemia-reperfusion injury | 10 µM |
| Reduction of protein nitration | Not specified | |
| C2C12 Myotubes | Increased Akt phosphorylation | 150 µM |
| Decreased protein nitration | 150 µM |
Table 2: Cytoprotective Effects of this compound in Various Cellular Models.
Involvement in Cellular Signaling Pathways
This compound exerts its protective effects by modulating key cellular signaling pathways involved in cell survival, inflammation, and antioxidant defense.
PI3K/Akt Signaling Pathway
Recent evidence has directly linked this compound to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and metabolism. Studies have shown that treatment with this compound increases the phosphorylation of Akt in skeletal muscle cells.[4] This activation is significant as the PI3K/Akt pathway is known to be impaired by nitrosative stress. By scavenging peroxynitrite, this compound can restore insulin-stimulated Akt phosphorylation and glucose uptake in models of insulin (B600854) resistance.[1]
NF-κB Signaling Pathway
This compound has also been implicated in the modulation of the NF-κB signaling pathway, a key regulator of inflammation. In a model of sepsis, this compound treatment was associated with a reduced degradation of I-kappa-B, the inhibitory protein of NF-κB.[1] By preventing I-kappa-B degradation, this compound can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant properties of this compound.
Peroxynitrite Scavenging Activity Assay
Objective: To quantify the ability of this compound to decompose peroxynitrite in a cellular or cell-free system.
Materials:
-
This compound solution of desired concentrations.
-
3-morpholinosydnonimine (SIN-1) as a peroxynitrite generator.
-
Dihydrorhodamine 123 (DHR 123) as a fluorescent probe.
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a working solution of DHR 123 in PBS or culture medium.
-
In a 96-well plate, add the DHR 123 solution to each well.
-
Add different concentrations of this compound to the respective wells.
-
Initiate the reaction by adding a solution of SIN-1 to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.
-
A decrease in fluorescence in the presence of this compound indicates its peroxynitrite scavenging activity. Calculate the IC50 value to quantify its potency.
Cytoprotection Assay against Oxidative Stress
Objective: To evaluate the ability of this compound to protect cells from oxidative stress-induced cell death.
Materials:
-
Cell line of interest (e.g., cardiomyocytes, neuronal cells).
-
Complete cell culture medium.
-
This compound solution.
-
An agent to induce oxidative stress (e.g., hydrogen peroxide, SIN-1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit.
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen agent to the culture medium.
-
Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Perform the MTT assay according to the manufacturer's instructions to assess cell viability.
-
Measure the absorbance at the appropriate wavelength.
-
An increase in cell viability in the this compound-treated groups compared to the stress-only group indicates cytoprotection.
Inhibition of Protein Tyrosine Nitration Assay
Objective: To determine if this compound can prevent the nitration of tyrosine residues on proteins, a hallmark of peroxynitrite-mediated damage.
Materials:
-
Cell or tissue lysates.
-
This compound solution.
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1).
-
Primary antibody against 3-nitrotyrosine.
-
Appropriate secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection system.
Procedure:
-
Treat cells or tissue homogenates with the peroxynitrite source in the presence or absence of this compound.
-
Prepare protein lysates from the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-3-nitrotyrosine antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
A reduction in the intensity of the bands corresponding to nitrated proteins in the this compound-treated samples indicates inhibition of tyrosine nitration.
Conclusion
This compound is a multifaceted antioxidant with a primary and potent ability to catalytically decompose peroxynitrite. This action underpins its significant cytoprotective effects observed in various models of oxidative and nitrosative stress. Furthermore, its ability to modulate critical cell signaling pathways, such as the PI3K/Akt and NF-κB pathways, highlights its potential as a therapeutic agent for a range of diseases characterized by inflammation and oxidative damage. The experimental protocols provided herein offer a robust framework for researchers to further investigate and quantify the antioxidant properties of this compound and similar compounds. Further research is warranted to fully elucidate its interactions with other cellular redox systems and to translate its promising preclinical findings into clinical applications.
References
- 1. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Stimulation of Akt Phosphorylation and Glucose Transport by Metalloporphyrins with Peroxynitrite Decomposition Catalytic Activity [mdpi.com]
The Role of FeTPPS in Mitigating Nitrosative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS), plays a critical role in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and reproductive health issues. A key mediator of nitrosative stress is peroxynitrite (ONOO⁻), a potent and destructive oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). The synthetic metalloporphyrin, Fe(III) meso-tetra(4-sulfonatophenyl)porphine, commonly known as FeTPPS, has emerged as a promising therapeutic agent due to its remarkable ability to catalyze the decomposition of peroxynitrite. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and therapeutic potential of this compound in mitigating nitrosative stress. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction to Nitrosative Stress and Peroxynitrite
Nitrosative stress arises from an imbalance between the production of RNS and the capacity of biological systems to detoxify these reactive intermediates. Peroxynitrite is a primary culprit in this process, inflicting cellular damage through various mechanisms:
-
Oxidation of Biomolecules: Peroxynitrite readily oxidizes lipids, proteins, and DNA, leading to impaired cellular function and integrity.
-
Protein Tyrosine Nitration: A hallmark of peroxynitrite-mediated damage is the nitration of tyrosine residues in proteins. This post-translational modification can alter protein structure, enzymatic activity, and signal transduction.
-
Induction of Apoptosis and Necrosis: By disrupting mitochondrial function and activating pro-apoptotic signaling cascades, peroxynitrite can trigger programmed cell death.
Given its detrimental effects, strategies to neutralize peroxynitrite are of significant therapeutic interest.
This compound: A Potent Peroxynitrite Decomposition Catalyst
This compound is a water-soluble, synthetic iron porphyrin that acts as a potent catalyst for the decomposition of peroxynitrite. Its primary mechanism of action involves the isomerization of peroxynitrite into the much less reactive nitrate (B79036) anion (NO₃⁻). This catalytic activity effectively removes peroxynitrite from the biological system, thereby preventing its damaging downstream effects.
Quantitative Efficacy of this compound in Mitigating Nitrosative Stress
Numerous studies have provided quantitative evidence of this compound's protective effects against nitrosative stress across various experimental models. The following tables summarize key findings.
Table 1: Efficacy of this compound in a Human Spermatozoa Model of Nitrosative Stress
| Parameter | Condition | This compound Concentration (µmol/L) | Outcome | Reference |
| Peroxynitrite Levels | SIN-1 (0.8 mmol/L) induced | 25 | Significant reduction in fluorescence intensity (DHR) | [1] |
| 50 | Further significant reduction in fluorescence intensity | [1] | ||
| 100 | Maximum reduction in fluorescence intensity | [1] | ||
| Total Motility (%) | SIN-1 (0.8 mmol/L) induced | 25 | Increase from 49.7% to ~70% | [2] |
| 50 | Increase from 49.7% to ~80% | [2] | ||
| Progressive Motility (%) | SIN-1 (0.8 mmol/L) induced | 25 | Increase from 20.7% to ~50% | [2] |
| 50 | Increase from 20.7% to ~65% | [2] | ||
| ATP Levels | SIN-1 (0.8 mmol/L) induced | 25 | Significant increase compared to SIN-1 alone | [2] |
| DNA Fragmentation (%) | SIN-1 (0.8 mmol/L) induced | 25 | Reduction from 23.0% to ~10% | [2] |
| 50 | Reduction from 23.0% to ~5% | [2] |
Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury
| Parameter | Model | This compound Concentration | Outcome | Reference |
| Lactate Dehydrogenase (LDH) Release | Isolated rat heart (4h ischemia, 45 min reperfusion) | 10 µM | Significant decrease in LDH release | [3] |
| Myocardial Functional Recovery | Isolated rat heart (4h ischemia, 45 min reperfusion) | 10 µM | Improved post-ischemic recovery from ~35% to ~55% | [3] |
Table 3: Neuroprotective Effects of this compound
| Parameter | Model | This compound Concentration/Dose | Outcome | Reference |
| Cleaved Caspase-3 | Hyperoxia-induced retinal apoptosis in mice | 1 mg/kg per day i.p. | 46.5% reduction | [3] |
| PARP Activation | Hyperoxia-induced retinal apoptosis in mice | 1 mg/kg per day i.p. | 50% reduction | [3] |
| Infarct Volume | Focal cerebral ischemia in rats (MCAO) | 3 mg/kg i.v. (up to 6h post-MCAO) | Significant reduction (30%) | [4] |
| Edema Volume | Focal cerebral ischemia in rats (MCAO) | 3 mg/kg i.v. (up to 6h post-MCAO) | Significant reduction | [4] |
| Neurological Deficits | Focal cerebral ischemia in rats (MCAO) | 3 mg/kg i.v. (up to 6h post-MCAO) | Improved neurological scores | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its protective effects by intervening in critical signaling pathways that are dysregulated by nitrosative stress.
Prevention of Mitochondrial Dysfunction
Peroxynitrite is a potent disruptor of mitochondrial function. It can lead to the dissipation of the mitochondrial membrane potential (ΔΨm), inhibition of the electron transport chain, and opening of the mitochondrial permeability transition pore (mPTP).[5] These events culminate in the release of pro-apoptotic factors like cytochrome c, leading to caspase activation and ultimately, cell death. This compound, by scavenging peroxynitrite, preserves mitochondrial integrity and function.[1]
Inhibition of Tyrosine Nitration and Modulation of Kinase Signaling
Protein tyrosine nitration can dysregulate key signaling kinases. For example, nitration of the p85 subunit of PI3-kinase inhibits its activity, leading to a decrease in the phosphorylation of the downstream survival kinase Akt.[3] This can promote apoptosis. Furthermore, peroxynitrite can activate pro-apoptotic kinases such as p38 MAPK. This compound, by preventing tyrosine nitration, can restore the activity of survival pathways and inhibit pro-death signaling.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols.
Induction and Mitigation of Nitrosative Stress in Human Spermatozoa
-
Sperm Preparation: Motile spermatozoa are isolated from normozoospermic semen samples using a swim-up technique in Human Tubal Fluid (HTF) medium.
-
Induction of Nitrosative Stress: Spermatozoa (2 x 10⁶ cells/mL) are incubated with 0.8 mmol/L of 3-morpholinosydnonimine (SIN-1), a peroxynitrite donor, for 4 to 24 hours at 37°C.
-
This compound Treatment: this compound is co-incubated with SIN-1 at final concentrations ranging from 25 to 100 µmol/L.
-
Assessment of Parameters:
-
Peroxynitrite Levels: Measured using the fluorescent probe dihydrorhodamine 123 (DHR 123).
-
Motility: Analyzed using a computer-assisted sperm analysis (CASA) system.
-
ATP Levels: Quantified using a luciferin-luciferase-based assay kit.
-
Mitochondrial Membrane Potential (ΔΨm): Assessed by flow cytometry using the fluorescent probe JC-1.
-
DNA Fragmentation: Evaluated using the sperm chromatin dispersion (SCD) test.
-
Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
-
Animal Preparation: Male Wistar rats are anesthetized, and the heart is isolated and mounted on a Langendorff apparatus for retrograde perfusion.
-
Ischemia-Reperfusion Protocol: Hearts are subjected to a period of global ischemia (e.g., 4 hours at 4°C in a cardioplegic solution) followed by a period of reperfusion (e.g., 45 minutes) with Krebs-Henseleit buffer.
-
This compound Administration: this compound (e.g., 10 µM) is included in the perfusion buffer during the reperfusion phase.
-
Assessment of Cardiac Injury:
-
Lactate Dehydrogenase (LDH) Release: LDH activity in the coronary effluent is measured spectrophotometrically as an index of cardiomyocyte necrosis.
-
Hemodynamic Function: Parameters such as left ventricular developed pressure (LVDP) and cardiac output are monitored throughout the experiment.
-
Infarct Size: Determined at the end of the experiment by staining heart slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Rat Model of Focal Cerebral Ischemia (MCAO)
-
Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) is induced in rats by inserting an intraluminal filament to block the origin of the MCA. The filament is typically left in place for a defined period (e.g., 60-120 minutes) before being withdrawn to allow for reperfusion.
-
This compound Treatment: this compound is administered intravenously (i.v.), for example, at a dose of 3 mg/kg, at various time points before or after the onset of ischemia.
-
Evaluation of Neuroprotection:
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory function.
-
Infarct Volume Measurement: Brains are sectioned and stained with TTC to delineate the infarcted tissue.
-
Edema Measurement: Brain swelling is quantified by comparing the volumes of the ipsilateral and contralateral hemispheres.
-
Potential Dual Role and Limitations of this compound
While this compound is primarily recognized as a peroxynitrite scavenger, it is important to acknowledge its potential for dual roles under certain conditions. In the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), this compound can exhibit pseudo-peroxidase activity and catalyze protein tyrosine nitration.[7] This pro-oxidant activity appears to be context-dependent and may be influenced by the local redox environment. Further research is needed to fully elucidate the conditions under which this activity predominates and its physiological relevance.
Limitations of this compound as a therapeutic agent include considerations of its biodistribution, pharmacokinetics, and potential for off-target effects. As with any therapeutic candidate, rigorous preclinical and clinical evaluation is necessary to establish its safety and efficacy profile.
Conclusion and Future Directions
This compound represents a highly promising pharmacological tool for combating nitrosative stress. Its well-defined mechanism of action as a peroxynitrite decomposition catalyst is supported by a growing body of quantitative evidence from diverse in vitro and in vivo models. By mitigating the detrimental effects of peroxynitrite on cellular function, particularly mitochondrial integrity and signaling pathways, this compound offers a viable strategy for the treatment of a wide range of pathologies.
Future research should focus on optimizing the therapeutic delivery of this compound, further characterizing its long-term safety profile, and exploring its efficacy in combination with other therapeutic modalities. The continued investigation of this compound and similar peroxynitrite scavengers holds significant promise for the development of novel treatments for diseases driven by nitrosative stress.
References
- 1. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Insights into the Reactivity of FeTPPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS). This compound, a water-soluble synthetic heme analog, has garnered significant attention for its catalytic prowess in various biochemical and environmental reactions. This document synthesizes findings from computational chemistry to elucidate the mechanisms underpinning its catalytic activity, with a focus on its role in peroxynitrite decomposition and its peroxidase-like functions.
Core Reactivity of this compound
This compound exhibits a rich redox chemistry centered on the iron atom, which can cycle through multiple oxidation states (Fe(II), Fe(III), Fe(IV)). This catalytic versatility allows it to participate in a range of reactions, including the decomposition of reactive oxygen and nitrogen species, and the oxidation of various substrates. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the intricate reaction pathways and identifying key intermediates that govern the reactivity of this compound.
Catalytic Decomposition of Peroxynitrite
One of the most extensively studied activities of this compound is its ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant implicated in numerous pathological conditions. Theoretical models, supported by kinetic studies, have delineated a complex catalytic cycle.
The proposed mechanism involves the initial oxidation of the Fe(III) center by peroxynitrite to form a high-valent iron(IV)-oxo species (oxoFe(IV)TMPS) and nitrogen dioxide (NO₂)[1][2]. The subsequent reduction of the iron center back to its resting Fe(III) state is crucial for completing the catalytic cycle. Kinetic simulations suggest that this reduction can occur through multiple pathways, including reaction with nitrite (B80452) (NO₂⁻) or a rapid reaction with the generated nitrogen dioxide[1][2].
Quantitative Kinetic Data for Peroxynitrite Decomposition
The following table summarizes the rate constants for the key elementary steps in the FeTMPS-catalyzed decomposition of peroxynitrite, as determined by kinetic simulations. FeTMPS (iron(III) meso-tetra(2,4,6-trimethyl-3,5-disulfonato)porphine chloride) is a structurally similar analogue of this compound, and its kinetic data provides valuable insights into the reactivity of this compound.
| Reaction Step | Description | Rate Constant (k) |
| k₁ | Fe(III)TMPS + ONOO⁻ → oxoFe(IV)TMPS + NO₂ | 1.3 x 10⁵ M⁻¹s⁻¹[1][2] |
| k₂ | oxoFe(IV)TMPS + NO₂⁻ → Fe(III)TMPS + NO₃⁻ | 1.4 x 10⁴ M⁻¹s⁻¹[1][2] |
| k₃ | oxoFe(IV)TMPS + NO₂ → Fe(III)TMPS + NO₃⁻ | 1.7 x 10⁷ M⁻¹s⁻¹[1][2] |
| k₇ | oxoFe(IV)TMPS + ONOO⁻ → Fe(III)TMPS + O₂ + NO₃⁻ | 2.4 x 10⁴ M⁻¹s⁻¹[1][2] |
| k₈ | [oxoFe(IV)TMPS•••NO₂] → Fe(III)TMPS + NO₃⁻ | 5.4 x 10⁴ M⁻¹s⁻¹[1][2] |
| kcat | Overall catalytic rate | 6 x 10⁴ M⁻¹s⁻¹[1] |
Signaling Pathway for Peroxynitrite Decomposition by this compound
Caption: Catalytic cycle of this compound-mediated peroxynitrite decomposition.
Peroxidase-like Activity of this compound
This compound also exhibits significant peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). This activity mimics that of natural heme peroxidases. Theoretical studies on model iron porphyrins provide a framework for understanding the mechanism of this process.
The catalytic cycle is initiated by the reaction of the Fe(III) resting state with H₂O₂ to form a highly reactive intermediate known as Compound I (Por•+−Fe(IV)=O). Compound I is a ferryl π-cation radical species and is a powerful two-electron oxidant. It can then oxidize a substrate molecule in two successive one-electron steps, passing through another intermediate, Compound II (Por−Fe(IV)=O), before returning to the Fe(III) resting state.
Generalized Peroxidase Catalytic Cycle
References
Spectroscopic Properties of FeTPPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS), a synthetic water-soluble metalloporphyrin with significant applications in catalysis, drug development, and as a biomimetic model. This compound is recognized for its role as a peroxynitrite decomposition catalyst and its ability to inhibit amyloid aggregation.[1][2] This document details its characteristics across various spectroscopic techniques, providing quantitative data and experimental methodologies to support further research and application.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing this compound. The spectrum is dominated by an intense Soret band in the near-UV region and weaker Q-bands in the visible region. These bands are sensitive to the oxidation state of the iron, the axial ligands, pH, and aggregation state.
The Soret band for Fe(III)TPPS is typically observed around 414-422 nm.[3] The position and intensity of the Soret and Q-bands can be influenced by the solvent and the presence of coordinating ligands. For instance, in dimethylformamide (DMF), the Soret band of FeTPP-Cl (a related compound) is observed at approximately 418 nm.[4] The aggregation of this compound, which is pH-dependent, can lead to significant changes in the absorption spectrum. At acidic pH (below 4), this compound tends to exist as monomers, while at higher pH, it can form nonparamagnetic aggregates, potentially through μ-oxo-bridging.[5] This aggregation is characterized by a decrease in the Soret band intensity and the appearance of new bands.
Spectrophotometric titrations are often used to study the interaction of this compound with various molecules, such as drugs like chloroquine (B1663885) and quinidine.[6] These studies monitor changes in the UV-Vis spectrum upon addition of the ligand to determine binding constants and stoichiometry.
| Compound | Solvent/Conditions | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| Fe(III)TPPS | 0.1 M NaClO4, pH dependent | ~396 (changes with pH) | Not specified | [7] |
| FeTPP(OAc) | Dichloromethane | 414 | Not specified | [3] |
| FeTPP-Cl | DMF | ~418 | ~510, ~575, ~670 | [4] |
| Fe(TPP)Cl | Various solvents | ~410-420 | ~510, ~570 | [8] |
| FeP | Theoretical (sTDDFT) | ~370-390 | Not specified | [9] |
| Fe(III)TPPS | Water | 394 | Not specified | [2] |
Experimental Protocol: UV-Visible Spectroscopy
A typical experimental setup for acquiring UV-Vis spectra of this compound involves the following steps:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as deionized water or a buffer solution of a specific pH. The concentration is typically in the micromolar range (e.g., 3.9 μM).[7] For interaction studies, aliquots of a ligand stock solution are added sequentially.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a path length of 1 cm is standard.
-
Data Acquisition: The spectrum is recorded over a wavelength range of approximately 300-700 nm.[10] The solvent or buffer is used as a blank for baseline correction.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are determined. For binding studies, changes in absorbance at a specific wavelength are plotted against the ligand concentration to determine thermodynamic parameters.
Fluorescence Spectroscopy
While iron porphyrins are generally considered to be non-fluorescent due to efficient quenching by the paramagnetic iron center, studies have explored the use of FeTPP-based sensors where fluorescence changes upon interaction with analytes. For instance, an FeTPP-based fluorescent sensor has been developed for determining the acid value in frying oil.[11] The fluorescence intensity of the sensor changes upon reaction with dissolved organic matter. Synchronous fluorescence spectroscopy can be employed to enhance the sensitivity and selectivity of the measurements.[11]
It's important to note that the fluorescence observed in these sensor systems may not originate directly from the this compound molecule itself but rather from a change in the environment or interaction with a fluorescent species that is modulated by the presence of this compound. The free-base porphyrin, H2TPPS, is fluorescent, and its aggregation behavior, which can be influenced by pH, affects its fluorescence properties.[12][13]
| Technique | Observation | Application | Reference |
| Synchronous Fluorescence | Fluorescence maximum intensity shifted from 450 to 300 nm as Δλ increased from 10 to 160 nm. | Frying oil quality assessment. | [11] |
| Steady-State Fluorescence | Quenching of fluorescence of a polyaniline-tetrakis(4-sulfonatophenyl) porphyrin system in the presence of Fe³⁺ ions. | Fe³⁺ ion detection. | [14][15] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Similar to UV-Vis, samples are prepared in quartz cuvettes. Concentrations are typically lower to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used. The excitation wavelength is chosen based on the absorption spectrum of the sample.
-
Data Acquisition: Emission spectra are recorded by scanning a range of wavelengths at a fixed excitation wavelength. For synchronous scans, both excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ).
-
Data Analysis: The wavelength of maximum emission and the fluorescence intensity are determined. Changes in these parameters are correlated with the concentration of an analyte or changes in the environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species like Fe(III) porphyrins. The EPR spectrum provides information about the spin state of the iron center and its coordination environment. High-spin Fe(III) (S=5/2) complexes typically show a signal at g ≈ 6, while low-spin (S=1/2) complexes exhibit signals at g-values closer to 2.
The EPR spectrum of this compound can be complex and sensitive to factors such as pH and the presence of axial ligands. For instance, the EPR spectrum of a μ-oxo dimer of a related Fe(III) porphyrin, [FeTCPP]2O, showed an unusual superhyperfine structure.[16] The interaction of nitric oxide with iron porphyrins to form Fe(II)TPP(NO) results in a doublet ground state that is readily studied by EPR, showing hyperfine coupling from the nitrogen of the NO ligand.[17]
| This compound Species | Spin State | Characteristic g-values | Reference |
| High-spin Fe(III) | S = 5/2 | g ≈ 6 | [16] |
| Low-spin Fe(III) | S = 1/2 | g ≈ 2 | [17] |
| Fe(II)TPP(NO) | S = 1/2 | Anisotropic g-values with ¹⁴N hyperfine coupling | [17] |
Experimental Protocol: EPR Spectroscopy
-
Sample Preparation: this compound solutions are prepared in a suitable solvent and transferred to EPR tubes. For low-temperature measurements, a cryoprotectant like glycerol (B35011) may be added. The samples are typically flash-frozen in liquid nitrogen.
-
Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements is commonly used.
-
Data Acquisition: Spectra are recorded at a specific microwave frequency and magnetic field sweep. Measurements are often performed at cryogenic temperatures (e.g., 77 K) to observe the signals from the paramagnetic iron center.
-
Data Analysis: The g-values are determined from the positions of the resonance signals. Hyperfine and superhyperfine coupling constants are extracted from the splitting patterns.
Mössbauer Spectroscopy
Mössbauer spectroscopy is highly sensitive to the nuclear environment of ⁵⁷Fe and provides detailed information about the oxidation state, spin state, and coordination geometry of the iron atom in this compound.[18][19] The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field.
For high-spin Fe(III) porphyrins, the isomer shift is typically in the range of 0.3-0.5 mm/s, and the quadrupole splitting is relatively large. Changes in the electronic structure upon reduction to Fe(II) (S=1) and Fe(I) (S=1/2) states are reflected in significant changes in both the isomer shift and quadrupole splitting.[20] Analysis of Mössbauer spectra for a series of iron porphyrin dimers indicated increasing charge at the iron atom in the order (FeTPP)2N < (FeTPP)2C < (FeTPP)2N+.[21]
| Iron Oxidation/Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |
| High-Spin Fe(III) | ~0.3 - 0.5 | Variable, often large | [20] |
| Intermediate-Spin Fe(II) (S=1) | Variable | Variable | [20] |
| Low-Spin Fe(I) (S=1/2) | Variable | Variable | [20] |
Experimental Protocol: Mössbauer Spectroscopy
-
Sample Preparation: Solid samples of this compound, often enriched with ⁵⁷Fe, are placed in a sample holder. For solution studies, the sample is frozen.
-
Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system.[19]
-
Data Acquisition: The spectrum is obtained by measuring the gamma-ray transmission through the sample as a function of the velocity of the source. Measurements are typically performed at low temperatures (e.g., liquid helium or nitrogen temperatures).
-
Data Analysis: The spectrum is fitted with Lorentzian lineshapes to extract the isomer shift, quadrupole splitting, and magnetic hyperfine field parameters.
Resonance Raman (RR) Spectroscopy
Resonance Raman spectroscopy is a valuable technique for studying the vibrational modes of the porphyrin macrocycle and the bonds involving the iron atom.[22] By tuning the excitation wavelength to coincide with an electronic transition (e.g., the Soret or Q-bands), specific vibrational modes can be selectively enhanced.
RR spectroscopy has been used to identify the Fe-X-Fe stretching frequencies in μ-oxo and μ-nitrido bridged iron porphyrin dimers.[21] For example, the symmetric Fe-N-Fe stretching frequency in [(FeTPP)2N]ClO4 was identified at 465 cm⁻¹.[21] The technique is also sensitive to the spin and oxidation state of the iron, which influences the frequencies of the core-size marker bands of the porphyrin. Studies on the interaction of this compound with graphene have utilized Raman spectroscopy to probe the non-covalent interactions between the porphyrin and the graphene surface.[23]
| Vibrational Mode | Frequency (cm⁻¹) | Compound/Conditions | Reference |
| Symmetric Fe-C-Fe stretch | 440 | (FeTPP)₂C in methylene (B1212753) chloride | [21] |
| Symmetric Fe-N-Fe stretch | 465 | [(FeTPP)₂N]ClO₄ in methylene chloride | [21] |
Experimental Protocol: Resonance Raman Spectroscopy
-
Sample Preparation: Solutions of this compound are prepared in a suitable solvent. The concentration needs to be optimized to obtain a good signal-to-noise ratio while avoiding excessive absorption of the laser beam.
-
Instrumentation: A Raman spectrometer equipped with a tunable laser source (e.g., an argon-ion laser or a dye laser) is used. A spinning sample cell can be used to minimize thermal degradation of the sample by the laser.
-
Data Acquisition: The laser is tuned to a wavelength within the Soret or a Q-band of this compound. The scattered light is collected and analyzed by the spectrometer.
-
Data Analysis: The positions and intensities of the Raman bands are determined. Isotopic substitution (e.g., with ⁵⁴Fe) can be used to confirm the assignment of metal-ligand vibrations.[21]
Synthesis of this compound
The synthesis of this compound typically involves two main steps: the synthesis of the free-base porphyrin, meso-tetra(4-sulfonatophenyl)porphine (H₂TPPS), followed by metallation with an iron salt.
Experimental Protocol: Synthesis and Purification
A common method for synthesizing tetraphenylporphyrin (B126558) (TPP) and its derivatives is the Lindsey synthesis, which involves the condensation of pyrrole (B145914) and a substituted benzaldehyde (B42025).[24][25]
-
Synthesis of H₂TPPS: meso-Tetraphenylporphine (H₂TPP) is first synthesized, often via the condensation of benzaldehyde and pyrrole in a suitable solvent like propionic acid.[24][26] The resulting H₂TPP is then sulfonated using concentrated sulfuric acid or fuming sulfuric acid to yield the water-soluble H₂TPPS.
-
Metallation: The purified H₂TPPS is dissolved in a solvent like dimethylformamide (DMF) or water. An iron(II) or iron(III) salt, such as FeCl₂ or FeCl₃, is added, and the mixture is heated to reflux for several hours.[25]
-
Purification: The reaction mixture is cooled, and the product is precipitated. Purification can be achieved by recrystallization or column chromatography.[24][25]
This guide provides a foundational understanding of the key spectroscopic techniques used to characterize this compound. The provided data and protocols serve as a starting point for researchers to design and interpret their own experiments, ultimately facilitating the development of new applications for this versatile molecule.
References
- 1. Peroxynitrite scavenger this compound binds with hCT to effectively inhibit its amyloid aggregation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation of Fe(III)TPPS(4) on Biological Structures Is pH-Dependent, Suggesting Oxo-Bridging in the Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV–Vis Spectra by sTD-DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-assembly of peptide-porphyrin complexes leads to pH-dependent excitonic coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic and photophysical study of the demetallation of a zinc porphyrin and the aggregation of its free base in a tetraalkylphosphonium ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Characteristic of fluorescence spectroscopy response of tetrakis (4-sulfonatophenyl) porphyrin doped polyaniline toward Fe3+ ion | Semantic Scholar [semanticscholar.org]
- 15. Characteristic of fluorescence spectroscopy response of tetrakis (4-sulfonatophenyl) porphyrin doped polyaniline toward Fe3+ ion | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 16. Heterogeneous catalytic properties of unprecedented μ-O-[FeTCPP]2 dimers (H2TCPP = meso-tetra(4-carboxyphenyl)porphyrin): an unusual superhyperfine EPR structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. Mössbauer spectroscopy of Fe/S proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 22. Resonance Raman spectroscopic and theoretical investigation of the excited state proton transfer reaction dynamics of 2-thiopyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Initial Studies on FeTPPS Cell Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe(III) meso-tetra(4-sulfonatophenyl)porphine, commonly known as FeTPPS, is a water-soluble metalloporphyrin that has garnered significant interest for its catalytic and therapeutic properties.[1][2] Its potential applications range from a peroxynitrite decomposition catalyst to a component in photodynamic therapy (PDT).[3][4] A critical determinant of its efficacy in these biological applications is its ability to traverse the cell membrane and accumulate intracellularly. This technical guide provides an in-depth overview of the initial studies concerning the cell permeability of this compound and structurally related sulfonated metalloporphyrins. Due to the limited direct research on this compound cell permeability, this guide synthesizes findings from analogous compounds to infer potential mechanisms, experimental considerations, and downstream cellular effects.
Factors Influencing Cellular Uptake of Sulfonated Metalloporphyrins
The cellular uptake of metalloporphyrins like this compound is a multifaceted process governed by the physicochemical properties of the molecule and the specific characteristics of the cell membrane. Key factors identified in studies of similar porphyrins include:
-
Lipophilicity and Charge: The degree of sulfonation and the overall charge of the porphyrin play a crucial role. While sulfonation imparts water solubility, excessive negative charge from the sulfonate groups can hinder passive diffusion across the negatively charged cell membrane. Studies on other sulfonated porphyrins suggest that an optimal balance between hydrophilicity and lipophilicity is necessary for efficient cellular uptake.[5][[“]]
-
Molecular Structure: The three-dimensional shape of the metalloporphyrin and the position of its substituents can influence its interaction with the cell membrane and potential protein transporters.[[“]]
-
Aggregation State: this compound and other porphyrins can form aggregates in aqueous solutions, which can affect their cellular uptake. The monomeric form is generally considered to be more readily taken up by cells.[8]
-
Cell Type: The composition and fluidity of the cell membrane, as well as the expression of specific transporters, can vary significantly between different cell types, leading to differential uptake of porphyrins.[9]
Quantitative Data on Cellular Uptake of Analogous Porphyrins
Direct quantitative data on the cellular permeability of this compound is not extensively available in the current literature. However, studies on similar sulfonated porphyrins provide valuable insights into the potential uptake kinetics. The following table summarizes representative quantitative data from studies on analogous compounds.
| Porphyrin Derivative | Cell Line | Incubation Time | Intracellular Concentration/Uptake | Analytical Method | Reference |
| Tetraphenylporphyrin sulfonate (TPPS) | Human breast cancer (MCF-7) | Several hours | Slightly greater net uptake in wild-type vs. Adriamycin-resistant cells | Proton magnetic resonance relaxation | [9] |
| Sulfonate ester porphyrins | Human lung adenocarcinoma (A549) | 12 hours | Uptake stabilizes | Fluorescence Spectroscopy | [5] |
| Sulfonate ester porphyrins | Murine colon carcinoma (CT26) | > 12 hours | Continues to increase | Fluorescence Spectroscopy | [5] |
| Protoporphyrin IX (PPIX) | Cancer cell lines | 4 hours | Quantified via fluorescence | Fluorescence-activated cell sorting (FACS) | [10] |
| Manganese (III) porphyrin | Human colorectal cancer (HT29) | 24 hours | Cytotoxicity observed at 1 µM | Neutral Red Uptake & MTT Assay | [11] |
Experimental Protocols for Assessing Porphyrin Cell Permeability
Several established methods can be adapted to quantify the cellular uptake and permeability of this compound. The choice of method depends on the specific research question, available equipment, and the desired level of sensitivity and quantification.
Spectrophotometric Quantification of Extracellular Depletion
This method indirectly assesses cellular uptake by measuring the decrease in this compound concentration in the extracellular medium over time.
Protocol:
-
Cell Culture: Plate cells at a known density in multi-well plates and culture until they reach the desired confluency.
-
Incubation: Replace the culture medium with a fresh medium containing a known concentration of this compound. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the extracellular medium.
-
Spectrophotometry: Measure the absorbance of the collected medium at the characteristic Soret band of this compound (around 420 nm).
-
Calculation: Calculate the decrease in this compound concentration in the medium, which corresponds to the amount taken up by the cells. A standard curve of this compound in the culture medium should be used for accurate quantification.
Intracellular Quantification via Cell Lysis and Spectrofluorometry
This protocol directly measures the amount of this compound accumulated within the cells.
Protocol:
-
Cell Culture and Incubation: Follow steps 1 and 2 from the spectrophotometric protocol.
-
Cell Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized this compound.
-
Cell Lysis: Add a suitable lysis buffer to the cells to disrupt the cell membrane and release the intracellular contents.
-
Spectrofluorometry: Measure the fluorescence of the cell lysate. The excitation and emission wavelengths should be optimized for this compound.
-
Quantification: Determine the intracellular concentration of this compound using a standard curve prepared in the same lysis buffer. The results can be normalized to the total protein content of the cell lysate.
Flow Cytometry (FACS) Analysis
Flow cytometry allows for the rapid quantification of this compound uptake on a single-cell level, leveraging the intrinsic fluorescence of the porphyrin ring.
Protocol:
-
Cell Culture and Incubation: Prepare cell suspensions and incubate with this compound for the desired time.
-
Cell Washing: Wash the cells with PBS to remove extracellular this compound.
-
FACS Analysis: Analyze the cells using a flow cytometer equipped with an appropriate laser for excitation and a filter for detecting the emission of this compound.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular this compound.
Confocal Laser Scanning Microscopy (CLSM)
CLSM provides qualitative and semi-quantitative information on the subcellular localization of this compound.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or chamber slides.
-
Incubation: Incubate the cells with this compound.
-
Imaging: Visualize the cells using a confocal microscope. Specific organelle markers can be co-stained to determine the localization of this compound within compartments like mitochondria, lysosomes, or the nucleus.[12]
Potential Signaling Pathways and Cellular Effects
While the specific signaling pathways activated by this compound uptake are not fully elucidated, studies on its biological effects and the actions of other metalloporphyrins suggest several potential pathways. As a peroxynitrite scavenger, this compound can mitigate nitrosative stress, thereby influencing downstream signaling cascades.[4][13]
One proposed cytoprotective mechanism involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. Studies with tin protoporphyrin (SnPP), another metalloporphyrin, have shown that its accumulation in proximal tubule cells leads to transient oxidative stress, which in turn activates NRF2.[14] This transcription factor then upregulates a battery of antioxidant and cytoprotective genes, conferring protection against subsequent insults. It is plausible that this compound could induce a similar response.
Below are diagrams illustrating a generalized workflow for assessing cell permeability and a potential signaling pathway influenced by this compound.
Caption: A generalized workflow for assessing this compound cell permeability.
Caption: A potential NRF2-mediated cytoprotective pathway activated by this compound.
Conclusion
The study of this compound cell permeability is still in its nascent stages, with a clear need for direct quantitative investigations. However, by drawing parallels with other sulfonated metalloporphyrins, we can infer that its uptake is likely governed by a complex interplay of its physicochemical properties and the cellular environment. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at elucidating the precise mechanisms of this compound transport across the cell membrane. A deeper understanding of its cell permeability and subsequent intracellular signaling will be paramount to optimizing its therapeutic potential.
References
- 1. Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride (acid form) | [frontierspecialtychemicals.com]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. A peroxynitrite decomposition catalyst: this compound confers cardioprotection during reperfusion after cardioplegic arrest in a working isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Interaction of FeIII-tetra-(4-sulfonatophenyl)-porphyrin with copolymers and aggregation in complex micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of selective retention of porphyrins and metalloporphyrins by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncovering Porphyrin Accumulation in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular distribution of photosensitizing porphyrins measured by video-enhanced fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of FeTPPS in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTPPS, or Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride, is a metalloporphyrin that functions as a potent peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, through the induction of oxidative and nitrosative stress. By catalyzing the isomerization of peroxynitrite to the less reactive nitrate, this compound has emerged as a valuable research tool and a potential therapeutic agent. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize key quantitative data from preclinical studies, and delineate the associated signaling pathways.
Data Presentation
The therapeutic efficacy and safety of this compound have been evaluated in various mouse models. The following tables summarize the quantitative data from these studies.
Table 1: Therapeutic Efficacy of this compound in Murine Disease Models
| Disease Model | Administration Route | Dosage Regimen | Key Efficacy Endpoints | Quantitative Results |
| Cerebral Ischemia | Intravenous | 0.3 - 3 mg/kg | Infarct Volume Reduction | Up to 66% reduction |
| Neurological Deficit Improvement | Significant improvement in neurological scores | |||
| High-Fat Diet-Induced Insulin Resistance | Intraperitoneal | Not specified | Fasting Plasma Glucose | Normalized to control levels |
| Glucose Tolerance | Attenuated hyperglycemic response to glucose challenge | |||
| Endotoxemia/Sepsis | Not specified | Not specified | Mortality Rate | Reduced mortality |
| Organ Damage Markers (ALT, AST, etc.) | Reduced plasma levels |
Table 2: Acute Toxicity Profile of this compound in Mice
| Parameter | Administration Route | Value |
| LD50 (Median Lethal Dose) | Intravenous / Intraperitoneal | Data not available in the public domain. |
| NOAEL (No-Observed-Adverse-Effect Level) | Intravenous / Intraperitoneal | Data not available in the public domain. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol describes the preparation of a sterile this compound solution suitable for intravenous or intraperitoneal injection in mice.
Materials:
-
This compound (Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride) powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (appropriate gauge for the injection route)
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean workspace to maintain sterility.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL). This compound is water-soluble.
-
Vortex the tube until the this compound is completely dissolved. The solution should be a clear, dark solution.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step removes any potential microbial contamination.
-
-
Storage:
-
Store the sterile this compound solution at 2-8°C, protected from light.
-
It is recommended to prepare the solution fresh on the day of use. If stored, assess for any precipitation or color change before administration.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This protocol provides a step-by-step guide for the intraperitoneal injection of this compound in mice.
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL tuberculin syringe)
-
Sterile needles (25-27 gauge)
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Restrain the mouse manually by scruffing the neck and securing the tail. Alternatively, use a suitable restraint device.
-
Position the mouse with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.
-
-
Site Preparation:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol and allow it to dry.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into the sterile syringe. Ensure there are no air bubbles.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution.
-
Withdraw the needle smoothly and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or abnormal behavior.
-
Continue to monitor the animal according to the experimental plan.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the catalytic decomposition of peroxynitrite. This action can influence various downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Signaling Pathway
Peroxynitrite can modulate the PI3K/Akt signaling pathway. By scavenging peroxynitrite, this compound can prevent the nitration of key signaling proteins, leading to the modulation of Akt phosphorylation and its downstream targets.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model.
Application Notes and Protocols for FeTPPS in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS) in photodynamic therapy (PDT) research. This document includes the mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of available quantitative data.
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death in cancerous tissues.[1][2] Porphyrin-based molecules are a prominent class of photosensitizers due to their ability to accumulate in tumor tissues and generate cytotoxic ROS upon light activation.[3]
This compound is a metalloporphyrin that has been investigated for its potential role in PDT. The iron center in the porphyrin macrocycle can influence the photophysical properties and the mechanism of ROS generation. While much of the research has focused on the free-base porphyrin (TPPS) and other metalated derivatives, this compound presents unique characteristics that are of interest in PDT research.
Mechanism of Action
The photodynamic action of photosensitizers like this compound is initiated by the absorption of light of a specific wavelength, which excites the photosensitizer from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. The triplet state photosensitizer can then react with surrounding molecules via two primary pathways:
-
Type I Reaction: The photosensitizer in its triplet state can react directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce ROS like superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).
-
Type II Reaction: The triplet state photosensitizer can directly transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, or autophagy of cancer cells.[2][4]
The following diagram illustrates the general mechanism of photodynamic therapy.
Caption: General mechanism of photodynamic therapy.
Data Presentation
In Vitro Cytotoxicity Data
Quantitative data on the photodynamic efficacy of this compound is limited. However, data from related iron-porphyrin complexes and TPPS-functionalized nanoparticles provide valuable insights.
| Photosensitizer/Formulation | Cell Line | IC50 (µM) | Light Dose | Reference |
| γ-Fe₂O₃ NPs_TPPS | Mel-Juso (Human Melanoma) | ~0.75 µg/mL (TPPS) | 1 min, 1 mW/cm² (405 nm) | [1] |
| Fe-TMPP | AGS (Gastric Cancer) | 0.0975 | Not Applicable (Dark Toxicity) | [5] |
| Fe-TMPP | HCT-116 (Colon Cancer) | 3.97 | Not Applicable (Dark Toxicity) | [5] |
| Porphyrin-based Nanoparticles (ATPP-NPs) | HeLa (Cervical Cancer) | 297.0 ± 10.0 | 20 min, 116.33 mW/cm² (630 nm) | [6] |
| Porphyrin-based Nanoparticles (ATPP-NPs) | MDA-MB-231 (Breast Cancer) | 242.3 ± 36.0 | 20 min, 116.33 mW/cm² (630 nm) | [6] |
Note: The IC50 values for Fe-TMPP represent dark toxicity and are provided for structural comparison. The study on γ-Fe₂O₃ NPs_TPPS provides an IC50 for the TPPS component of the nanoparticle conjugate.
Experimental Protocols
In Vitro Phototoxicity Assay
This protocol is adapted from studies on porphyrin-based photosensitizers and can be optimized for this compound.[1][7]
Caption: Workflow for in vitro phototoxicity assessment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well for viability assays)
-
Light source with specific wavelength and power output (e.g., LED array, laser)
-
Reagents for cell viability assay (e.g., MTT, Neutral Red)
-
Reagents for ROS detection (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFDA)
-
Reagents for apoptosis/necrosis analysis (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 4 to 24 hours) to allow for cellular uptake.[1] Include a no-drug control.
-
Washing: After incubation, wash the cells with PBS to remove any extracellular this compound.
-
Irradiation: Add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source at the appropriate wavelength (corresponding to an absorption peak of this compound) and light dose. A control group should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Assessment of Phototoxicity:
-
Cell Viability: Determine cell viability using a standard assay like MTT or Neutral Red. Calculate the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50% upon photoactivation.
-
ROS Detection: To confirm the mechanism of action, intracellular ROS generation can be measured using fluorescent probes like DCFDA immediately after irradiation.[1]
-
Cell Death Mechanism: Analyze the mode of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V and Propidium Iodide staining.
-
In Vivo Tumor Model Studies
This protocol provides a general framework for evaluating the efficacy of this compound-PDT in a murine tumor model.[8]
Caption: Workflow for in vivo PDT efficacy studies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound formulation for in vivo administration
-
Anesthesia
-
Light source (e.g., laser with fiber optic delivery)
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[8]
-
Photosensitizer Administration: Administer this compound to the tumor-bearing mice, typically via intravenous or intraperitoneal injection. The dose will need to be optimized.
-
Drug-Light Interval (DLI): Allow a specific amount of time to pass between the administration of this compound and light irradiation. This DLI (ranging from hours to days) is crucial for optimal tumor accumulation of the photosensitizer and clearance from normal tissues.
-
Tumor Irradiation: Anesthetize the mice and irradiate the tumor area with light of the appropriate wavelength and dose. The light can be delivered using a laser coupled to a fiber optic with a microlens to ensure uniform illumination of the tumor surface.
-
Monitoring and Efficacy Assessment:
-
Tumor Growth: Measure the tumor volume using calipers every few days to assess the treatment response.[9]
-
Survival: Monitor the survival of the mice in the treated versus control groups.
-
Histology: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
-
Biodistribution: To understand the pharmacokinetics, a separate cohort of mice can be used. At various time points after this compound administration, organs and tumors are harvested, and the concentration of this compound is quantified.[10]
-
Safety and Toxicity
Preclinical safety and toxicity studies are crucial for any new photosensitizer. These studies typically involve:
-
Dark Toxicity: Assessing the toxicity of this compound in the absence of light, both in vitro and in vivo.[11]
-
Phototoxicity to Normal Tissues: Evaluating the damage to surrounding healthy tissue upon irradiation.
-
Systemic Toxicity: Monitoring for any adverse effects in animals receiving this compound, including changes in body weight, blood chemistry, and organ histology.[12]
Conclusion
This compound holds potential as a photosensitizer for photodynamic therapy. The application notes and protocols provided here offer a framework for researchers to investigate its efficacy and mechanism of action. Further research is needed to establish comprehensive quantitative data, including IC50 values across a range of cancer cell lines, and to optimize in vivo treatment parameters for various tumor models. The use of nanoparticle formulations to improve the delivery and efficacy of this compound is also a promising area for future investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Toxicological Characterization of Porphyrin-Doped Conjugated Polymer Nanoparticles for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FeTPPS in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTPPS, or Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride, is a potent peroxynitrite (ONOO⁻) decomposition catalyst. In the landscape of cardiovascular research, this compound has emerged as a critical tool for investigating the roles of oxidative and nitrosative stress in a range of pathologies, including ischemia-reperfusion injury and septic shock. Peroxynitrite, a powerful oxidant formed from the rapid reaction of superoxide (B77818) (O₂⁻) and nitric oxide (NO), contributes significantly to cellular damage, inflammation, and apoptosis in the cardiovascular system. By catalyzing the decomposition of peroxynitrite, this compound allows researchers to probe the specific contributions of this reactive species to disease pathogenesis and to explore potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, detailed experimental protocols, and the key signaling pathways it modulates.
Mechanism of Action
The primary mechanism of action of this compound in a biological system is the catalytic decomposition of peroxynitrite. This process mitigates the detrimental effects of peroxynitrite, which include:
-
Oxidation and Nitration of Biomolecules: Peroxynitrite can oxidize and nitrate (B79036) lipids, proteins, and DNA, leading to impaired cellular function and apoptosis.
-
Endothelial Dysfunction: Peroxynitrite can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of the vasodilator nitric oxide and promoting endothelial dysfunction.
-
Inflammation: Peroxynitrite can activate pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB), exacerbating the inflammatory response in cardiovascular diseases.
-
Mitochondrial Dysfunction: Peroxynitrite can damage mitochondrial components, leading to impaired energy production and the release of pro-apoptotic factors.
By scavenging peroxynitrite, this compound helps to preserve cellular integrity and function in the face of oxidative and nitrosative stress.
Key Signaling Pathways Modulated by this compound
This compound, by reducing peroxynitrite levels, can indirectly modulate several key signaling pathways implicated in cardiovascular disease.
-
PI3K/Akt Signaling Pathway: Research has shown that this compound can increase the phosphorylation of Akt in myotubes.[1] The PI3K/Akt pathway is a critical pro-survival pathway in the heart, promoting cell growth, and inhibiting apoptosis. Its activation is known to be crucial for cardioprotection against ischemia-reperfusion injury.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is activated in various cardiovascular diseases, including heart failure and atherosclerosis.[2][3][4] Peroxynitrite is a known activator of the NF-κB pathway. By decomposing peroxynitrite, this compound is anticipated to attenuate NF-κB activation and the subsequent expression of pro-inflammatory genes in cardiomyocytes and other cardiovascular cells.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) family, including p38 and JNK, are stress-activated kinases that play complex roles in cardiovascular pathophysiology, contributing to inflammation, apoptosis, and cardiac hypertrophy.[5][6][7][8] As peroxynitrite can activate MAPK pathways, this compound is expected to modulate their activity, thereby influencing cellular responses to stress.
Experimental Protocols
Isolated Langendorff Heart Model of Ischemia-Reperfusion Injury in Rats
This protocol is adapted from a study investigating the cardioprotective effects of this compound during reperfusion after cardioplegic arrest.[9]
Objective: To assess the effect of this compound on myocardial function and injury in an ex vivo model of ischemia-reperfusion.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit bicarbonate buffer
-
Cardioplegic solution (e.g., St. Thomas' Hospital solution)
-
This compound (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin iron(III) chloride)
-
Langendorff perfusion system
-
Physiological recording equipment (for measuring heart rate, left ventricular developed pressure, etc.)
-
Lactate dehydrogenase (LDH) assay kit
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Insert a balloon into the left ventricle to measure isovolumetric contractile function.
-
Allow the heart to stabilize for a 20-minute period.
-
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline hemodynamic parameters.
-
Ischemia: Induce global ischemia by stopping the perfusion for a specified period (e.g., 4 hours at 4°C in cardioplegic solution).[9]
-
Reperfusion: Initiate reperfusion with Krebs-Henseleit buffer.
-
-
This compound Treatment:
-
The experimental group receives this compound (10 µM) dissolved in the Krebs-Henseleit buffer throughout the reperfusion period (e.g., 45 minutes).[9]
-
The control group receives the vehicle (buffer) only.
-
-
Assessment of Cardioprotection:
-
Hemodynamic Function: Continuously monitor and record heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (dP/dtmax) during reperfusion.
-
Myocardial Injury: Collect the coronary effluent during reperfusion to measure the release of LDH, a marker of cell necrosis.
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart and slice it into sections. Incubate the slices in 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the total ventricular area.
-
Experimental Workflow for Ischemia-Reperfusion Protocol
Caption: Workflow for isolated heart ischemia-reperfusion experiment.
Murine Model of Polymicrobial Sepsis
This protocol provides a general framework for inducing sepsis in mice, within which the therapeutic potential of this compound can be evaluated. The two common methods are Cecal Ligation and Puncture (CLP) and Fecal Slurry Intraperitoneal Injection.
Objective: To investigate the effect of this compound on survival, systemic inflammation, and organ dysfunction in a murine model of sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments for CLP (forceps, scissors, suture)
-
This compound
-
Sterile saline
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
-
Organ dysfunction markers (e.g., serum creatinine (B1669602), ALT)
Procedure:
A. Cecal Ligation and Puncture (CLP) Model:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) one or more times.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Provide fluid resuscitation with pre-warmed sterile saline subcutaneously.
-
B. Fecal Slurry Injection Model:
-
Preparation of Fecal Slurry:
-
Collect fresh feces from healthy donor mice.
-
Homogenize the feces in sterile saline to a desired concentration.
-
Filter the slurry to remove large particles.
-
-
Induction of Sepsis:
-
Inject a defined volume of the fecal slurry intraperitoneally into the experimental mice.
-
This compound Treatment Protocol (Suggested):
-
Dosage: Based on studies with a similar peroxynitrite decomposition catalyst (FP15), a potential starting dose for this compound could be in the range of 0.3-1 mg/kg.[3] Dose-response studies are recommended.
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing: Administer this compound at a clinically relevant time point, for example, shortly after the induction of sepsis (e.g., 1-2 hours post-CLP or fecal slurry injection).
Assessment of Sepsis Severity and Therapeutic Efficacy:
-
Survival: Monitor the survival of the animals for a defined period (e.g., 72 hours).
-
Clinical Scoring: Assess the severity of sepsis using a standardized murine sepsis score.
-
Systemic Inflammation: Collect blood samples at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Organ Dysfunction: At the end of the experiment, collect blood and organs to assess markers of organ damage (e.g., serum creatinine for kidney injury, ALT for liver injury).
Experimental Workflow for Sepsis Model
Caption: General workflow for studying this compound in a murine sepsis model.
Data Presentation
Quantitative data from experiments utilizing this compound should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Hemodynamic Function in Isolated Rat Hearts Subjected to Ischemia-Reperfusion
| Parameter | Control Group | This compound (10 µM) Group | p-value | Reference |
| LVDP Recovery (% of baseline) | ~35% | Significantly Increased | <0.05 | [9] |
| dP/dtmax Recovery (% of baseline) | Data not available | Data not available | - | - |
| LDH Release (Units/L) | Elevated | Significantly Decreased | <0.05 | [9] |
| Infarct Size (% of AAR) | Data not available | Data not available | - | - |
AAR: Area at Risk
Table 2: Potential Endpoints for this compound Efficacy in a Murine Sepsis Model
| Parameter | Sham Group | Sepsis + Vehicle Group | Sepsis + this compound Group | p-value | Reference |
| 72-hour Survival (%) | 100% | Expected Decrease | Expected Increase | <0.05 | Hypothetical |
| Serum TNF-α (pg/mL) | Baseline | Significantly Increased | Expected Decrease | <0.05 | Hypothetical |
| Serum IL-6 (pg/mL) | Baseline | Significantly Increased | Expected Decrease | <0.05 | Hypothetical |
| Serum Creatinine (mg/dL) | Baseline | Significantly Increased | Expected Decrease | <0.05 | Hypothetical |
| Serum ALT (U/L) | Baseline | Significantly Increased | Expected Decrease | <0.05 | Hypothetical |
Visualizing Signaling Pathways
Signaling Pathway of Peroxynitrite-Mediated Cardiovascular Injury and the Protective Role of this compound
Caption: this compound mitigates cardiovascular injury by decomposing peroxynitrite.
This compound Modulation of Downstream Signaling Pathways
Caption: this compound influences key signaling pathways in cardiovascular cells.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the pathophysiological roles of peroxynitrite in cardiovascular diseases. The protocols and data presented herein provide a foundation for researchers to design and execute robust experiments to further investigate the mechanisms of oxidative and nitrosative stress and to evaluate novel therapeutic strategies targeting these pathways. The ability of this compound to modulate critical signaling cascades such as NF-κB, MAPK, and PI3K/Akt highlights its importance in dissecting the complex molecular events that drive cardiovascular pathology.
References
- 1. Stimulation of Akt Phosphorylation and Glucose Transport by Metalloporphyrins with Peroxynitrite Decomposition Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Prevention of Cardiac Hypertrophy and Heart Failure by Silencing of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the NF-κB signaling pathway in heart failure: Exploring potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A peroxynitrite decomposition catalyst: this compound confers cardioprotection during reperfusion after cardioplegic arrest in a working isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTPPS: A Versatile Tool for Investigating Protein Tyrosine Nitration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of a tyrosine residue, is a significant post-translational modification. This modification is increasingly recognized as a key event in a variety of physiological and pathological processes, including cell signaling, inflammation, and neurodegenerative diseases. The study of tyrosine nitration provides a window into the complex world of nitrative stress, a condition arising from the imbalance between the production of reactive nitrogen species (RNS) and the ability of biological systems to detoxify these reactive intermediates.
FeTPPS, or 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride, is a water-soluble, synthetic iron porphyrin that has emerged as a powerful and versatile tool in the study of protein tyrosine nitration. Its utility stems from a dual-faceted chemical reactivity. On one hand, this compound is a potent catalyst for the decomposition of peroxynitrite (ONOO-), a primary nitrating agent in biological systems. This characteristic allows researchers to probe the effects of preventing nitrative stress. On the other hand, this compound can also catalyze the nitration of tyrosine residues in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), providing a controlled method for inducing protein nitration and studying its downstream consequences.[1] This dual functionality makes this compound an invaluable asset for elucidating the mechanisms and effects of protein tyrosine nitration in both in vitro and cellular models.
These application notes provide a comprehensive overview of the use of this compound in protein tyrosine nitration research, including detailed protocols for its application and for the subsequent analysis of nitrated proteins.
Chemical Properties and Mechanism of Action
This compound is a synthetic metalloporphyrin that mimics the activity of heme-containing proteins.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato Iron (III), Chloride; Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride | |
| CAS Number | 90384-82-0 | |
| Molecular Formula | C₄₄H₂₈ClFeN₄O₁₂S₄ | |
| Molecular Weight | 1024.26 g/mol | |
| Appearance | Brown to black solid powder | [2] |
| Solubility | Water | [2] |
Dual Roles of this compound in Tyrosine Nitration Studies:
-
Peroxynitrite Decomposition Catalyst: this compound efficiently catalyzes the isomerization of the potent and cytotoxic peroxynitrite (ONOO⁻) to the much less reactive nitrate (B79036) (NO₃⁻).[3][4] This action effectively scavenges peroxynitrite, thereby protecting cells from nitrative damage. The cytoprotective effect of this compound has been demonstrated with an EC₅₀ of 5 µM.[3][5] This mode of action is invaluable for studies aiming to understand the pathological consequences of peroxynitrite-mediated nitration by observing the effects of its removal.
-
Catalyst for Tyrosine Nitration: In the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), this compound exhibits pseudo-peroxidase activity.[1][2] It catalyzes the formation of reactive nitrogen species that can nitrate tyrosine residues on proteins. This reaction is dose-, time-, and pH-dependent, with increased nitration observed in acidic conditions.[1] This catalytic activity provides a controlled and convenient method to induce protein tyrosine nitration in vitro and in cellular systems, allowing for the investigation of the specific functional consequences of this modification.
Experimental Applications and Protocols
This compound can be employed in a variety of experimental setups to either prevent or induce protein tyrosine nitration. Below are detailed protocols for its use in these contexts, along with methods for the detection and analysis of the resulting nitrated proteins.
Protocol 1: In Vitro Protein Nitration Using this compound
This protocol describes how to induce the nitration of a purified protein in vitro using this compound.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin - BSA)
-
This compound (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride)
-
Hydrogen peroxide (H₂O₂)
-
Sodium nitrite (NaNO₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of your protein of interest in PBS. A typical concentration is 1 mg/mL.
-
Prepare fresh stock solutions of this compound, H₂O₂, and NaNO₂ in PBS.
-
Set up the nitration reaction: In a microcentrifuge tube, combine the following reagents in the order listed. Prepare a master mix for multiple reactions to ensure consistency.
| Reagent | Final Concentration | Example Volume (for 100 µL reaction) |
| Purified Protein | 0.5 - 1 mg/mL | 50 µL of 2 mg/mL stock |
| This compound | 10 - 100 µM | 1 µL of 10 mM stock |
| Sodium Nitrite (NaNO₂) | 100 - 500 µM | 1 µL of 10 mM stock |
| Hydrogen Peroxide (H₂O₂) | 100 - 500 µM | 1 µL of 10 mM stock |
| PBS, pH 7.4 | to final volume | 47 µL |
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically for your specific protein.
-
Stop the reaction by adding a reducing agent like DTT or by preparing the sample for downstream analysis (e.g., adding Laemmli buffer for Western blotting).
-
Analyze the nitrated protein using methods described in Protocol 4 and 5 (Western Blotting and Mass Spectrometry).
Controls:
-
Negative Control 1 (No this compound): Omit this compound from the reaction mixture to ensure that nitration is catalyst-dependent.
-
Negative Control 2 (No H₂O₂/NaNO₂): Omit either H₂O₂ or NaNO₂ to confirm their necessity for the reaction.
-
Positive Control: Use a commercially available nitrated protein standard (e.g., nitrated BSA).
Protocol 2: Cellular Treatment to Study the Protective Effects of this compound against Nitrosative Stress
This protocol details how to use this compound to protect cultured cells from nitrative stress induced by a peroxynitrite donor.
Materials:
-
Cultured cells (e.g., HeLa, HepG2, or a cell line relevant to your research)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Peroxynitrite donor (e.g., 3-morpholinosydnonimine - SIN-1)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates
Procedure:
-
Seed cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Pre-treat the cells with this compound: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 25-100 µM). Incubate for 1-2 hours at 37°C in a CO₂ incubator.[5]
-
Induce nitrosative stress: Add the peroxynitrite donor (e.g., SIN-1, final concentration 0.5-1 mM) directly to the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.[5]
-
Harvest the cells:
-
For protein analysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For viability assays or other functional assays, follow the specific protocols for those assays.
-
-
Analyze the cell lysate for protein nitration (see Protocol 4 and 5) or other markers of cellular stress and function.
Controls:
-
Untreated Control: Cells incubated with culture medium only.
-
This compound Only Control: Cells treated with this compound alone to assess any potential toxicity of the compound.
-
Nitrosative Stress Control: Cells treated with the peroxynitrite donor (e.g., SIN-1) alone.
Protocol 3: Measuring Peroxynitrite Decomposition by this compound
This protocol provides a method to measure the ability of this compound to decompose peroxynitrite using a fluorescent probe.
Materials:
-
This compound
-
Peroxynitrite donor (e.g., 3-morpholinosydnonimine - SIN-1)
-
Fluorescent probe for peroxynitrite (e.g., Dihydrorhodamine 123 - DHR 123)
-
Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions:
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a stock solution of SIN-1 in the buffer.
-
Prepare a working solution of DHR 123 in the buffer (e.g., 10 µM).
-
-
Set up the reaction in a 96-well plate:
| Well | Reagent 1 | Reagent 2 | Reagent 3 |
| Control | Buffer | SIN-1 | DHR 123 |
| This compound Treatment | This compound (various concentrations) | SIN-1 | DHR 123 |
| Blank | Buffer | Buffer | DHR 123 |
-
Initiate the reaction by adding SIN-1 to the wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~488 nm and emission at ~525 nm for rhodamine 123, the oxidized product of DHR 123.
-
Analyze the data: A decrease in fluorescence in the presence of this compound indicates its ability to decompose peroxynitrite. Calculate the percentage of inhibition of DHR 123 oxidation.
Protocol 4: Detection of Nitrated Proteins by Western Blotting
This is a general protocol for the detection of 3-nitrotyrosine-modified proteins in samples from the above experiments.
Materials:
-
Protein samples (from in vitro nitration or cell lysates)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: anti-3-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Tris-Buffered Saline with Tween 20 (TBS-T)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 10-50 µg of protein per lane and separate the proteins by SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine primary antibody diluted in blocking buffer (check manufacturer's recommendation for dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBS-T for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: The presence of bands indicates proteins containing 3-nitrotyrosine. The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Identification of Nitration Sites by Mass Spectrometry
This protocol provides a general workflow for identifying specific tyrosine nitration sites on a protein using mass spectrometry.
Materials:
-
Nitrated protein sample (from in vitro nitration or immunoprecipitated from cell lysates)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
C18 spin columns for desalting
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Reduce the protein sample with DTT and then alkylate with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
Sample Clean-up: Desalt the peptide mixture using C18 spin columns.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the variable modification of tyrosine nitration (+45.00 Da) in the search parameters.
-
The identification of a peptide with this mass shift, along with the corresponding fragment ions in the MS/MS spectrum, confirms the presence and location of a nitrated tyrosine residue.
-
For more targeted analysis, precursor ion scanning for the immonium ion of nitrotyrosine (m/z 181.06) can be employed.[6][7]
-
Data Presentation and Interpretation
Quantitative data from experiments using this compound should be summarized in clear and structured tables for easy comparison.
Table 1: Quantitative Data on this compound Activity
| Parameter | Condition | Result | Reference |
| Cytoprotection (EC₅₀) | Peroxynitrite-induced cell injury | 5 µM | [3][5] |
| Peroxynitrite Decomposition | In vitro assay with SIN-1 (0.8 mmol/L) and this compound (25 µmol/L) | Significant reduction in peroxynitrite levels | [5] |
| In Vivo Efficacy | Cisplatin-induced nephrotoxicity in rats | 15 mg/kg this compound attenuated renal damage and protein nitration | [8] |
| In Vitro Nitration | This compound-catalyzed nitration of BSA | Dose- and time-dependent increase in nitration | [1] |
Visualization of Workflows and Pathways
Experimental Workflow for Studying the Protective Effect of this compound
Caption: Workflow for investigating the protective effects of this compound against nitrosative stress in cultured cells.
Mechanism of this compound-Catalyzed Protein Tyrosine Nitration
Caption: Simplified schematic of this compound-catalyzed protein tyrosine nitration in the presence of H₂O₂ and nitrite.
Signaling Consequences of Protein Tyrosine Nitration
Caption: General signaling cascade illustrating the consequences of protein tyrosine nitration.
Conclusion
This compound is a uniquely valuable tool for researchers studying protein tyrosine nitration. Its ability to both prevent and catalyze this post-translational modification provides a powerful approach to dissecting the complex roles of nitrative stress in health and disease. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective use of this compound in the laboratory. By employing these methods, researchers can gain deeper insights into the mechanisms of protein tyrosine nitration and its impact on cellular signaling, contributing to the development of new therapeutic strategies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. badrilla.com [badrilla.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of tyrosine nitration in proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: FeTPPS in Neuroprotection Studies
Introduction
FeTPPS, or 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride, is a synthetic metalloporphyrin that has garnered significant attention in neuroprotection research. It functions primarily as a potent peroxynitrite decomposition catalyst and also possesses superoxide (B77818) dismutase (SOD) mimetic activity.[1][2] In the context of neurological insults such as stroke, traumatic brain injury, and neurodegenerative diseases, a key pathological event is the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to nitrosative and oxidative stress.[3][4] this compound's ability to neutralize peroxynitrite, a highly damaging RNS, positions it as a promising therapeutic agent to mitigate secondary injury cascades and preserve neuronal function.[5][6][7]
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its ability to catalytically decompose peroxynitrite (ONOO⁻).[8] Peroxynitrite is a potent cytotoxic oxidant formed from the rapid reaction between superoxide radicals (O₂•⁻) and nitric oxide (NO•).[3] In pathological conditions like cerebral ischemia, the production of both precursors is dramatically increased.[3] Peroxynitrite inflicts cellular damage through multiple mechanisms, including lipid peroxidation, DNA damage, and the nitration of tyrosine residues in proteins, which can inactivate critical enzymes and disrupt cellular signaling.[1][3] This cascade of events ultimately contributes to apoptotic and necrotic cell death.[1][7]
This compound intervenes by isomerizing peroxynitrite into the much less reactive nitrate (B79036) anion (NO₃⁻), thereby preventing its decomposition into highly reactive intermediates and averting downstream cellular damage.[1] By reducing the burden of peroxynitrite, this compound helps to decrease apoptosis, inflammation, and overall tissue injury following a neurological insult.[1][9]
Figure 1: Mechanism of this compound-mediated neuroprotection.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical models of neurological injury. The following tables summarize key findings.
Table 1: this compound Efficacy in Ischemic Stroke Models
| Animal Model | Ischemia Model | This compound Dose & Route | Administration Time | Key Outcomes | Reference |
| Sprague-Dawley Rat | Focal (MCAO) | 3 mg/kg, i.v. | 2 hours post-MCAO | ~42% reduction in infarct volume; Significant reduction in edema and neurological deficits. | [1] |
| Sprague-Dawley Rat | Focal (MCAO) | 3 mg/kg, i.v. | 6 hours post-MCAO | ~30% reduction in infarct volume; Significant improvement in neurological function. | [1][3] |
| Sprague-Dawley Rat | Focal (MCAO) | 3 mg/kg, i.v. | 9 & 12 hours post-MCAO | No significant neuroprotection observed. | [1][3] |
| Mongolian Gerbil | Global (BCCAO) | 1 & 3 mg/kg, i.p. | 30 min prior to ischemia | Attenuated neurological symptoms, memory impairment, and CA1 hippocampal neuronal damage. | [7][10] |
MCAO: Middle Cerebral Artery Occlusion; BCCAO: Bilateral Common Carotid Artery Occlusion; i.v.: intravenous; i.p.: intraperitoneal.
Table 2: this compound Efficacy in Traumatic Brain Injury (TBI) Model
| Animal Model | Injury Model | This compound Dose & Route | Administration Time | Key Outcomes | Reference |
| Mouse | Controlled Cortical Impact (CCI) | 30 mg/kg, i.p. | Post-injury | Reduced brain inflammation, lesion volume, myeloperoxidase activity, NO production, and apoptosis; Improved motor-cognitive function. | [9] |
Experimental Protocols
Below is a detailed protocol for evaluating the neuroprotective efficacy of this compound using a rat model of focal cerebral ischemia, which is a widely accepted standard in stroke research.
Protocol: Evaluation of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
1. Materials and Reagents:
-
This compound (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride)
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Anesthetics (e.g., isoflurane)
-
Male Sprague-Dawley rats (250-300g)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Reagents for TUNEL staining and immunohistochemistry (e.g., anti-nitrotyrosine antibody)
2. Animal Preparation and MCAO Surgery:
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture via an incision in the CCA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (>70%), confirmed by a laser Doppler flowmeter, indicates successful occlusion.[3]
-
After 2 hours of occlusion, withdraw the filament to allow for reperfusion. Suture the incision and allow the animal to recover.[1][3]
3. This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide animals into experimental groups: Sham (surgery without MCAO), Vehicle control (MCAO + vehicle), and this compound treatment groups.
-
For therapeutic window studies, administer this compound (e.g., 3 mg/kg, i.v.) or vehicle at specific time points after the start of MCAO (e.g., 2, 6, 9, and 12 hours).[1][3]
4. Post-Treatment Evaluation (72 hours post-MCAO):
-
Neurological Deficit Scoring: Assess sensorimotor function using a standardized neurological scoring system (e.g., a 0-5 point scale where 0 is normal and 5 is severe deficit).[1]
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse the brain with cold saline.
-
Section the brain into 2 mm coronal slices.
-
Incubate slices in 2% TTC solution at 37°C for 30 minutes. Healthy tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software, correcting for edema.[1]
-
-
Apoptosis Assessment (TUNEL Staining):
-
Nitrotyrosine Immunohistochemistry:
-
Use brain sections to perform immunohistochemistry with an antibody specific for nitrotyrosine to assess the extent of peroxynitrite-mediated damage.[1]
-
Figure 2: Experimental workflow for testing this compound in a rat MCAO model.
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound protects against global cerebral ischemic-reperfusion injury in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite Mediates Neurotoxicity of Amyloid β-Peptide1–42- and Lipopolysaccharide-Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces Secondary Damage and Improves Neurobehavioral Functions after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of FeTMPyP: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the FeTPPS Assay in Peroxynitrite Scavenging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1] Formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻), peroxynitrite is a powerful oxidant that can damage a wide array of biomolecules, leading to cellular dysfunction and death. Consequently, the identification and characterization of compounds that can effectively scavenge peroxynitrite are of significant interest in drug discovery and development.
The FeTPPS assay provides a robust and reliable method for evaluating the peroxynitrite scavenging capacity of test compounds. This compound, or 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride, is a metalloporphyrin that acts as a peroxynitrite decomposition catalyst.[2] In the presence of a peroxynitrite scavenger, the decomposition of peroxynitrite by this compound is inhibited, and this inhibition can be quantified to determine the scavenging activity of the test compound.
These application notes provide a detailed overview of the this compound assay, including its underlying principles, experimental protocols, and data interpretation.
Principle of the Assay
The this compound assay is a competition-based assay. It relies on the ability of a test compound to compete with a detector probe for peroxynitrite. In this system, a peroxynitrite generator, such as 3-morpholinosydnonimine (SIN-1), is used to produce a steady flux of peroxynitrite.[3][4] Peroxynitrite then reacts with a detector molecule, often a fluorescent probe like dihydrorhodamine 123 (DHR 123), leading to an increase in fluorescence.[3][4]
When a potential peroxynitrite scavenger is introduced into the system, it will compete with the detector probe for the available peroxynitrite. This competition results in a decrease in the fluorescence signal, and the extent of this decrease is proportional to the scavenging activity of the test compound. This compound can be used as a positive control in this assay, as it is a known peroxynitrite decomposition catalyst.
Data Presentation
The scavenging activity of a test compound is typically expressed as the concentration required to inhibit the peroxynitrite-mediated oxidation of the detector probe by 50% (IC50). The lower the IC50 value, the more potent the peroxynitrite scavenging activity of the compound.
| Compound | Assay System | IC50/EC50 Value | Reference |
| This compound | Cytoprotection against peroxynitrite | EC50 = 5 µM | |
| Quercetin | Peroxynitrite scavenging | IC50 = 0.93 µM | [5] |
| Various Flavonoids | Peroxynitrite scavenging | IC50 values ranging from 0.96 to >10 µM | [5] |
| Test Compound X | This compound-based peroxynitrite scavenging assay | User-determined | N/A |
| Test Compound Y | This compound-based peroxynitrite scavenging assay | User-determined | N/A |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay using SIN-1 as the peroxynitrite generator and DHR 123 as the fluorescent detector probe.
Materials and Reagents
-
This compound (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride)
-
SIN-1 (3-morpholinosydnonimine hydrochloride)
-
DHR 123 (dihydrorhodamine 123)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in water. Store at -20°C.
-
SIN-1 Stock Solution (100 mM): Dissolve SIN-1 in cold 10 mM HCl. Prepare this solution fresh immediately before use and keep on ice.[1]
-
DHR 123 Stock Solution (10 mM): Dissolve DHR 123 in DMSO. Store in aliquots at -20°C, protected from light.[6]
-
Working Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Assay Protocol (96-well plate format)
-
Prepare Test Compound Dilutions: Prepare a series of dilutions of the test compound in PBS. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
Prepare Assay Plate:
-
Blank wells: Add 100 µL of PBS.
-
Control wells (No Scavenger): Add 50 µL of PBS.
-
Test Compound wells: Add 50 µL of the respective test compound dilutions.
-
Positive Control wells (this compound): Add 50 µL of a suitable dilution of this compound (e.g., final concentration of 25-100 µM).[4]
-
-
Add DHR 123: Prepare a working solution of DHR 123 (e.g., 20 µM) in PBS. Add 50 µL of the DHR 123 working solution to all wells except the blank wells.
-
Initiate the Reaction: Prepare a working solution of SIN-1 (e.g., 0.8 mM) in PBS from the freshly prepared stock solution.[3][4] Add 100 µL of the SIN-1 working solution to all wells except the blank wells.
-
Incubation: Incubate the plate at 37°C for a suitable time period (e.g., 4 hours), protected from light.[3][4] The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 530 nm.
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of peroxynitrite scavenging for each concentration of the test compound using the following formula:
% Scavenging = [ (Control Fluorescence - Sample Fluorescence) / Control Fluorescence ] x 100
-
Plot the percentage of scavenging against the concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound peroxynitrite scavenging assay.
Peroxynitrite Signaling Pathway
Caption: Peroxynitrite's impact on cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO Detection Reagent SIN-1 | CAS 16142-27-1 Dojindo [dojindo.com]
- 6. benchchem.com [benchchem.com]
Standard Operating Procedure for FeTPPS Handling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to FeTPPS
Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride, commonly known as this compound, is a synthetic metalloporphyrin. It is recognized for its potent catalytic activity in the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in various pathological conditions. This compound serves as a valuable tool in research settings to investigate the roles of oxidative and nitrosative stress in biological systems. Its ability to scavenge peroxynitrite provides cytoprotection, making it a compound of interest in the development of therapeutic strategies for diseases associated with elevated peroxynitrite levels.[1][2]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial to maintain its stability and efficacy for experimental use.
Table 1: Physicochemical Properties of this compound [1][3]
| Property | Value |
| Synonyms | 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato Iron (III), Chloride; Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride |
| Molecular Formula | C₄₄H₂₈ClFeN₄O₁₂S₄ |
| Molecular Weight | 1024.27 g/mol |
| Appearance | Dark brown solid |
| Solubility | Soluble in water (5 mg/ml)[4] |
| Purity | ≥95% (TLC)[1] |
| λmax | 394 nm[4] |
Storage and Stability:
-
Solid Form: Store at 2-8°C, protected from light.[1] The compound is hygroscopic and should be stored under desiccating conditions. It is stable for at least 4 years when stored at -20°C.[4]
-
Solutions: Following reconstitution in water, it is recommended to prepare aliquots and store them frozen at -20°C.[1] Stock solutions are reported to be stable for up to 6 weeks under these conditions.[1]
Biological Activity and Applications
This compound is primarily utilized for its ability to catalytically decompose peroxynitrite to nitrate.[1] This activity confers cytoprotection with a reported EC₅₀ of 5 µM.[1] Beyond peroxynitrite scavenging, this compound has been shown to influence cellular signaling pathways.
Key Applications:
-
Peroxynitrite Scavenging: Used to mitigate the damaging effects of peroxynitrite in in vitro and in vivo models of disease.
-
Insulin (B600854) Signaling Research: Studies have shown that this compound can increase Akt phosphorylation, a key step in the insulin signaling pathway, in C2C12 myotubes.[5]
-
Peroxidase Activity: this compound exhibits peroxidase activity, which may contribute to its biological effects.[5]
Table 2: Biological Activity of this compound
| Parameter | Value/Effect | Cell Type/System |
| EC₅₀ (Cytoprotection against peroxynitrite) | 5 µM | Not specified[1] |
| Effect on Insulin Signaling | Increased Akt phosphorylation | C2C12 myotubes[5] |
| Enzymatic Activity | Peroxidase activity | In vitro[5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely. The solution should be a dark brown color.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Peroxynitrite Scavenging Assay
This protocol is adapted from a study investigating the effect of this compound on human spermatozoa.
Materials:
-
This compound stock solution
-
Peroxynitrite donor (e.g., SIN-1)
-
Cell suspension or biological sample of interest
-
Appropriate buffer (e.g., PBS, HBSS)
-
Fluorescent probe for peroxynitrite detection (e.g., Dihydrorhodamine 123)
-
Plate reader or flow cytometer
Procedure:
-
Prepare the cell suspension or biological sample in the appropriate buffer.
-
Pre-incubate the sample with various concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 30 minutes) at 37°C.
-
Induce peroxynitrite formation by adding the peroxynitrite donor (e.g., SIN-1 at a final concentration of 1 mM).
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C.
-
Add the fluorescent probe for peroxynitrite detection according to the manufacturer's instructions.
-
Measure the fluorescence signal using a plate reader or flow cytometer. A decrease in fluorescence in the presence of this compound indicates peroxynitrite scavenging.
Peroxynitrite Scavenging Assay Workflow.
Assessment of Akt Phosphorylation in C2C12 Myotubes
This protocol is based on studies investigating insulin signaling in C2C12 cells and the observed effects of this compound.[5]
Materials:
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound stock solution
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Differentiate C2C12 myoblasts into myotubes by incubating in differentiation medium for 4-6 days.
-
Serum-starve the myotubes for 2-4 hours prior to treatment.
-
Treat the myotubes with this compound (e.g., 50-150 µM) for a specified time (e.g., 2 hours).
-
Stimulate with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-Akt and total-Akt.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt phosphorylation.
This compound influence on the insulin signaling pathway.
Safety and Disposal
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Waste Disposal:
-
Solid Waste: Dispose of unused solid this compound and contaminated materials (e.g., weigh boats, gloves) as hazardous chemical waste in a designated, properly labeled container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Quantitative Data
Table 3: Estimated Quantitative Data for this compound
| Parameter | Estimated Value | Notes |
| Molar Extinction Coefficient (at Soret peak) | ~1.2 x 10⁵ M⁻¹ cm⁻¹ | Based on similar iron porphyrins. The exact value should be determined experimentally. |
| Fluorescence Quantum Yield | Very low (<0.01) | Iron porphyrins are known to be poor fluorophores. |
Conclusion
This compound is a valuable research tool for studying the roles of peroxynitrite and oxidative stress in various biological processes. Adherence to proper handling, storage, and disposal procedures is essential for ensuring experimental accuracy and laboratory safety. The provided protocols offer a starting point for utilizing this compound in studies related to peroxynitrite scavenging and insulin signaling. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride (acid form) | [frontierspecialtychemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Stimulation of Akt Phosphorylation and Glucose Transport by Metalloporphyrins with Peroxynitrite Decomposition Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying FeTPPS: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In response to the growing need for standardized methods for the quantification of Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS), a critical component in various biomedical research and drug development applications, detailed application notes and protocols are now available. These resources are designed to assist researchers, scientists, and drug development professionals in accurately determining this compound concentrations using common analytical techniques.
This compound is a water-soluble, synthetic metalloporphyrin with a wide range of applications, including as a peroxynitrite decomposition catalyst, a superoxide (B77818) dismutase mimetic, and a photosensitizer in photodynamic therapy. Accurate quantification of its concentration is paramount for reliable experimental outcomes and for quality control in therapeutic formulations.
This document provides detailed methodologies for three widely used analytical techniques: UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Cyclic Voltammetry (CV). Each section includes a comprehensive protocol, data presentation guidelines, and expected performance metrics.
Quantification of this compound using UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for quantifying this compound in solution, relying on the strong absorption of light by the porphyrin ring. The characteristic intense absorption peak, known as the Soret band, is central to this analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax (Soret Band) | ~394 nm | --INVALID-LINK-- |
| Molar Absorptivity (ε) | To be determined experimentally | See Protocol Below |
| Linearity Range | Typically 1 - 25 µg/mL | General UV-Vis practice |
| Limit of Detection (LOD) | Method-dependent | See Protocol Below |
| Limit of Quantification (LOQ) | Method-dependent | See Protocol Below |
Experimental Protocol
Objective: To determine the concentration of an unknown this compound solution using a calibration curve.
Materials:
-
This compound reference standard
-
High-purity water (e.g., Milli-Q or equivalent)
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a known volume of high-purity water to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (~394 nm).
-
Blank Measurement: Fill a quartz cuvette with high-purity water (the solvent used for the standards) and use it to zero the absorbance of the spectrophotometer.
-
Measurement of Standards: Measure the absorbance of each standard solution at 394 nm, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.
-
Calibration Curve Construction: Plot a graph of absorbance versus the corresponding concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Measurement of Unknown Sample: Measure the absorbance of the unknown this compound solution.
-
Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
Determination of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where 'A' is absorbance, 'ε' is the molar absorptivity, 'b' is the path length (1 cm), and 'c' is the molar concentration. The slope of the absorbance vs. molar concentration plot will be equal to ε.
Determination of LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated from the standard deviation of the blank or the standard deviation of the y-intercept of the regression line.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Workflow Diagram
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the quantification of this compound, particularly in complex matrices. A reversed-phase method using a C18 column is generally suitable for porphyrin analysis.
Quantitative Data Summary
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detection | UV at Soret Band (~394 nm) |
| Linearity Range | To be determined by validation |
| LOD | To be determined by validation |
| LOQ | To be determined by validation |
Experimental Protocol
Objective: To quantify this compound in a sample using a reversed-phase HPLC method with UV detection.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
HPLC system with a UV detector, autosampler, and C18 column
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A.
-
Prepare a series of standard solutions by diluting the stock solution with Mobile Phase A to cover the desired concentration range.
-
Dissolve or dilute the unknown sample in Mobile Phase A.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 394 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the unknown sample and determine its peak area.
-
Calculate the concentration of this compound in the unknown sample using the calibration curve.
-
Workflow Diagram```dot
Disclaimer: The provided protocols are intended as a guide. Researchers should perform their own method development and validation to ensure the accuracy and precision of their results for their specific application and instrumentation.
Application Notes and Protocols for FeTPPS in Electron Paramagnetic Resonance (EPR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTPPS, or Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride, is a water-soluble, synthetic metalloporphyrin that has garnered significant attention for its potent catalytic activity in the decomposition of peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species implicated in a variety of pathological conditions. Its ability to scavenge reactive nitrogen species (RNS) and reactive oxygen species (ROS) makes it a valuable tool in the study of oxidative and nitrosative stress. Electron Paramagnetic Resonance (EPR) spectroscopy, a technique highly sensitive to paramagnetic species, is an indispensable method for the direct detection and quantification of free radicals. This document provides detailed application notes and experimental protocols for the use of this compound in EPR studies to investigate its radical scavenging properties.
Applications of this compound in EPR Studies
This compound is primarily utilized in EPR studies as a scavenger of various radical species, allowing for the investigation of its therapeutic potential and the elucidation of mechanisms underlying oxidative and nitrosative stress. Key applications include:
-
Peroxynitrite Scavenging: this compound catalytically decomposes peroxynitrite, a potent oxidant and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). EPR, coupled with spin trapping, can be used to quantify the reduction in radical formation in the presence of this compound.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound exhibits SOD-like activity by catalyzing the dismutation of superoxide radicals. EPR spin trapping is a direct method to measure the rate of superoxide scavenging by this compound.
-
Nitric Oxide Scavenging: this compound has been shown to reduce nitric oxide production. EPR spectroscopy with appropriate spin traps can be employed to monitor the concentration of •NO and assess the scavenging efficacy of this compound.
Quantitative Data
The following tables summarize the quantitative data available for the activity of this compound and related compounds.
| Parameter | Value | Radical Species | Method | Reference |
| EC₅₀ | 5 µM | Peroxynitrite | Not specified in the source | [1] |
| FeTMPS Rate Constants | ||||
| k₁ (Fe(III)TMPS + ONOO⁻) | 1.3 x 10⁵ M⁻¹s⁻¹ | Peroxynitrite | Kinetic Simulation | [2] |
| k₂ (oxoFe(IV)TMPS + NO₂⁻) | 1.4 x 10⁴ M⁻¹s⁻¹ | Nitrite | Kinetic Simulation | [2] |
| k₃ (oxoFe(IV)TMPS + •NO₂) | 1.7 x 10⁷ M⁻¹s⁻¹ | Nitrogen Dioxide | Kinetic Simulation | [2] |
| k₇ (oxoFe(IV)TMPS + ONOO⁻) | 2.4 x 10⁴ M⁻¹s⁻¹ | Peroxynitrite | Kinetic Simulation | [2] |
| k₈ (oxoFe(IV)TMPS + •NO₂) | 5.4 x 10⁴ M⁻¹s⁻¹ | Nitrogen Dioxide | Kinetic Simulation | [2] |
| kcat (overall) | 6 x 10⁴ M⁻¹s⁻¹ | Peroxynitrite | Kinetic Simulation | [2] |
Note: FeTMPS (iron(III) meso-tetra(2,4,6-trimethyl-3,5-disulfonato)porphine chloride) is a structurally similar analogue of this compound.
Signaling Pathways and Experimental Workflows
Peroxynitrite Decomposition by this compound
The catalytic cycle of this compound in peroxynitrite decomposition involves the oxidation of the iron center followed by its reduction back to the initial state. This process effectively neutralizes the highly reactive peroxynitrite radical.
Caption: Catalytic cycle of this compound in peroxynitrite decomposition.
Experimental Workflow for EPR Spin Trapping
The general workflow for assessing the radical scavenging activity of this compound using EPR spin trapping involves the generation of a specific radical, its reaction with a spin trap to form a stable radical adduct, and the quantification of this adduct's EPR signal in the presence and absence of this compound.
Caption: General workflow for EPR spin trapping experiments with this compound.
Experimental Protocols
The following are generalized protocols for studying the scavenging activity of this compound against peroxynitrite, superoxide, and nitric oxide using EPR spectroscopy. Researchers should optimize concentrations and incubation times based on their specific experimental setup.
Protocol 1: Peroxynitrite Scavenging Activity of this compound
Objective: To quantify the peroxynitrite scavenging activity of this compound using EPR spin trapping.
Materials:
-
This compound solution (stock solution in water or buffer)
-
Peroxynitrite (ONOO⁻) donor (e.g., SIN-1) or authentic peroxynitrite solution
-
Spin trap: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Chelating agent (e.g., DTPA, 100 µM) to prevent metal-catalyzed side reactions
-
EPR spectrometer and capillaries
Procedure:
-
Reaction Mixture Preparation:
-
In an EPR-compatible tube, prepare the reaction mixture in the following order:
-
Phosphate buffer
-
DTPA (100 µM final concentration)
-
DMPO (50-100 mM final concentration)
-
This compound at various concentrations (e.g., 1-50 µM) or buffer for the control.
-
-
Initiate the reaction by adding the peroxynitrite donor (e.g., SIN-1, 1 mM final concentration) or a bolus of authentic peroxynitrite.
-
-
EPR Measurement:
-
Immediately after adding the peroxynitrite source, mix the solution thoroughly and transfer it to an EPR capillary tube.
-
Place the capillary tube in the EPR spectrometer cavity.
-
Record the EPR spectrum. Typical X-band spectrometer settings are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Center Field: ~3470 G
-
Scan Time: 60 s
-
Number of Scans: 1-5
-
-
-
Data Analysis:
-
The EPR spectrum of the DMPO-•OH adduct (a characteristic 1:2:2:1 quartet) will be observed, which is formed from the decomposition of the unstable DMPO-ONOO adduct.
-
Quantify the signal intensity by double integration of the spectrum.
-
Calculate the percentage of scavenging activity of this compound at each concentration relative to the control (without this compound).
-
Plot the percentage of scavenging against the this compound concentration to determine the EC₅₀.
-
Protocol 2: Superoxide Dismutase (SOD) Mimetic Activity of this compound
Objective: To determine the superoxide scavenging activity of this compound using EPR spin trapping.
Materials:
-
This compound solution
-
Superoxide generating system (e.g., xanthine (B1682287)/xanthine oxidase or hypoxanthine/xanthine oxidase)
-
Spin trap: DMPO or 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DIPPMPO) for increased adduct stability.
-
Phosphate buffer (pH 7.4)
-
DTPA (100 µM)
-
EPR spectrometer and capillaries
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture in an EPR tube containing:
-
Phosphate buffer
-
DTPA (100 µM)
-
Xanthine (or hypoxanthine) at a suitable concentration (e.g., 0.2 mM)
-
DMPO (50-100 mM) or DIPPMPO (10-50 mM)
-
This compound at various concentrations or buffer for the control.
-
-
Initiate the reaction by adding xanthine oxidase (e.g., 0.05 U/mL).
-
-
EPR Measurement:
-
Mix the solution and immediately transfer it to an EPR capillary.
-
Record the EPR spectrum using similar settings as in Protocol 1. The spectrum will be characteristic of the DMPO-•OOH or DIPPMPO-•OOH adduct.
-
-
Data Analysis:
-
Quantify the EPR signal intensity of the superoxide adduct.
-
Calculate the percentage of inhibition of the signal by this compound.
-
Determine the concentration of this compound required for 50% inhibition (IC₅₀).
-
Protocol 3: Nitric Oxide Scavenging Activity of this compound
Objective: To measure the nitric oxide scavenging capacity of this compound using EPR.
Materials:
-
This compound solution
-
Nitric oxide (•NO) donor (e.g., SNAP, DEA/NO)
-
•NO Spin Trap: Iron(II) dithiocarbamate (B8719985) complex, such as Fe(II)(MGD)₂ (N-methyl-D-glucamine dithiocarbamate).
-
Buffer (e.g., PBS, pH 7.4)
-
EPR spectrometer and capillaries
Procedure:
-
Spin Trap Preparation:
-
Prepare the Fe(II)(MGD)₂ complex solution fresh before use under anaerobic conditions to prevent oxidation of Fe(II).
-
-
Reaction Mixture Preparation:
-
In an EPR tube, combine:
-
Buffer
-
Fe(II)(MGD)₂ complex (e.g., 0.5 mM FeSO₄ and 2.5 mM MGD)
-
This compound at various concentrations or buffer for the control.
-
-
Initiate the reaction by adding the •NO donor.
-
-
EPR Measurement:
-
Mix and transfer the solution to an EPR capillary.
-
Record the EPR spectrum. The NO-Fe(II)(MGD)₂ adduct gives a characteristic triplet signal.
-
-
Data Analysis:
-
Quantify the intensity of the triplet EPR signal.
-
Calculate the reduction in signal intensity in the presence of this compound to determine its •NO scavenging activity.
-
Conclusion
This compound is a versatile and potent scavenger of reactive oxygen and nitrogen species. EPR spectroscopy provides a powerful and direct method to study and quantify the scavenging activity of this compound. The protocols outlined in this document provide a foundation for researchers to design and execute experiments to evaluate the efficacy of this compound in various biological and chemical systems. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilizing FeTPPS for Enhanced Catalytic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride, commonly known as FeTPPS, is a synthetic metalloporphyrin that serves as a versatile catalyst.[1] Its structure mimics the active sites of heme-containing enzymes like cytochrome P450, making it a valuable tool for biomimetic oxidation reactions, particularly in drug metabolism studies.[2][3] However, in homogeneous solutions, this compound and other metalloporphyrins often suffer from degradation in oxidative environments and are difficult to separate from the reaction mixture for reuse.[2][4]
Immobilization onto solid supports overcomes these limitations by enhancing catalyst stability, preventing the formation of inactive dimers, and facilitating easy recovery and recycling.[4][5][6] This allows for their application in more robust and economically viable processes, including continuous-flow systems.[2][7] These application notes provide detailed protocols for the immobilization of this compound on various supports and its use in key catalytic reactions.
Section 1: Strategies for this compound Immobilization
The choice of support material and immobilization technique is critical and depends on the intended catalytic application. Common strategies involve ionic bonding, covalent attachment, or physical adsorption onto various matrices.[8]
-
Support Materials:
-
Silica (B1680970) Particles: Offer high surface area and can be easily functionalized with groups (e.g., amino-linkers) to facilitate ionic or covalent bonding.[2]
-
Magnetic Nanoparticles (MNPs): Provide a high surface-to-volume ratio and allow for simple magnetic separation of the catalyst from the reaction medium.[5][9]
-
Carbon Nanotubes (CNTs): Excellent for electrochemical applications due to their high conductivity, enhancing electron transfer to the catalytic sites.[10]
-
Layered Double Hydroxides (LDHs): Anionic clays (B1170129) that can intercalate or adsorb anionic porphyrins like this compound, providing a stable, heterogeneous catalyst.[4][11]
-
-
Immobilization Methods:
-
Ionic Bonding: An easy and rapid method involving electrostatic interactions between the negatively charged sulfonato groups of this compound and a positively charged functionalized support (e.g., amino-propylated silica).[2]
-
Covalent Bonding: Creates a more stable and leach-resistant catalyst by forming strong chemical bonds between the porphyrin and the support. This often requires chemical modification of both components.[8][9]
-
Physical Adsorption (Physisorption): Involves weaker interactions like van der Waals forces. While simple, this method may lead to catalyst leaching.[8][12]
-
Drop-Casting: A straightforward technique for depositing the catalyst onto a conductive support, commonly used for fabricating electrodes for electrocatalysis.[13]
-
Application Note 1: Biomimetic Oxidation with this compound on Silica
Immobilized this compound is highly effective in mimicking the oxidative metabolism of drugs by CyP450 enzymes.[2] This protocol details the ionic immobilization of this compound on amino-functionalized silica and its use in the oxidation of chloroquine (B1663885).
Experimental Protocols
Protocol 1: Immobilization of this compound on Amino-Functionalized Silica (Batch Mode) [2]
-
Materials:
-
This compound solution (0.9 mg/mL in methanol).
-
Amino-functionalized silica particles (e.g., Silica-Am-1, Silica-Am-2).[2]
-
Methanol (B129727), centrifuge tubes, orbital shaker, centrifuge.
-
-
Procedure:
-
Weigh 200 mg of the desired amino-functionalized silica particles into a centrifuge tube.
-
Add 5 mL of the this compound solution (0.9 mg/mL in methanol) to the tube.
-
Seal the tube and shake the suspension for 5 minutes at room temperature using an orbital shaker (e.g., at 450 rpm).
-
Centrifuge the suspension to pellet the this compound-bound silica particles.
-
Collect the supernatant to determine the immobilization yield via UV-Vis spectroscopy by measuring the residual this compound concentration. An immobilization yield of 100% is expected when using amino-functionalized silica.[2]
-
Wash the particles with methanol to remove any non-bound this compound and dry the solid catalyst for future use.
-
Protocol 2: Biomimetic Oxidation of Chloroquine (Batch Mode) [2][14]
-
Materials:
-
Immobilized this compound-Silica catalyst.
-
Chloroquine (CQ) solution.
-
Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BuOOH) as an oxygen donor.
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer).
-
Shaking incubator or vial shaker.
-
Analysis equipment (HPLC-DAD-MS).
-
-
Procedure:
-
In a reaction vial, suspend a known amount of the immobilized this compound-Silica catalyst in the buffer solution.
-
Add the chloroquine solution to the desired final concentration.
-
Initiate the reaction by adding the oxygen donor (e.g., H₂O₂).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking for a set period (e.g., 10 minutes).[9]
-
Stop the reaction by adding a quenching agent like catalase (if using H₂O₂) or by centrifugation to remove the catalyst.
-
Analyze the supernatant using HPLC-DAD-MS to determine the conversion of chloroquine and identify the oxidative metabolites formed.[14]
-
Data Presentation
Table 1: Catalytic Performance of Dissolved vs. Immobilized this compound in Chloroquine (CQ) Oxidation [2][14]
| Catalyst System | CQ Conversion (%) | Major Metabolite (M1) (%) | Minor Metabolite (M3) (%) | Other Metabolites |
| Homogeneous this compound | ~50% | High | Detectable | M4, M5, M6 detected |
| This compound on Silica-Am-1 | ~50% | High | Remarkable Amount | M4, M6 detected |
| This compound on Silica-Am-2 | ~30% | Moderate | Remarkable Amount | M4 detected |
| This compound on Silica-Am-3 | ~18% | Low | Low | M4 detected |
Data adapted from studies on biomimetic oxidation.[2][14] M1: N-desethyl-chloroquine, M3: N-didesethyl-chloroquine, M4-M6: other oxidation products. The results show that shorter amino-linkers (Silica-Am-1) lead to higher conversion rates, comparable to the homogeneous system.[2]
Application Note 2: Electrocatalytic CO₂ Reduction
Immobilizing iron porphyrins on conductive supports like carbon nanotubes (CNTs) creates efficient and stable electrodes for the electrochemical reduction of CO₂ to valuable chemicals like carbon monoxide (CO).[10][13]
Experimental Protocols
Protocol 3: Immobilization of FeF₂₀TPP on Carbon Supports via Drop-Casting [13]
-
Materials:
-
Fe(III) porphyrin, e.g., 5,10,15,20-tetrakis(pentafluorophenyl) porphyrin Fe(III) chloride (FeF₂₀TPP).
-
Carbon support (e.g., CNTs on carbon fiber paper - CNT-CF).
-
Ink solvent (e.g., ethanol-water mixture, 7:3 by volume).
-
Ultrasonicator, micropipette.
-
-
Procedure:
-
Prepare a catalyst ink by dispersing a known amount of FeF₂₀TPP and carbon support material into the ink solvent.
-
Sonciate the mixture to ensure a homogeneous dispersion of the catalyst on the support.
-
Using a micropipette, carefully drop-cast a specific volume of the ink onto the surface of a conductive substrate (e.g., carbon fiber paper) to act as the electrode.
-
Allow the electrode to dry completely under ambient conditions or in a low-temperature oven. This creates a catalyst layer where the FeF₂₀TPP is immobilized via physisorption and π-π stacking interactions.[13]
-
Protocol 4: Electrochemical CO₂ Reduction [10][13]
-
Setup:
-
An H-cell or gas-tight electrochemical cell with the prepared FeF₂₀TPP/CNT-CF working electrode, a counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: CO₂-saturated aqueous solution (e.g., 0.5 M NaHCO₃).
-
Potentiostat, gas chromatograph (GC) for product analysis.
-
-
Procedure:
-
Assemble the electrochemical cell with the three electrodes and fill it with the electrolyte.
-
Purge the electrolyte with CO₂ gas for at least 30 minutes to ensure saturation.
-
Connect the electrodes to the potentiostat and perform chronoamperometry at a fixed cathodic potential (e.g., -0.40 to -0.80 V vs. RHE).
-
During the experiment, maintain a continuous flow of CO₂ through the cell.
-
Collect the gaseous products from the headspace of the cell at regular intervals and analyze them using a gas chromatograph to quantify the amount of CO and H₂ produced.
-
Calculate the Faradaic Efficiency (FE) for each product to determine the selectivity of the catalyst.
-
Data Presentation
Table 2: Performance of Immobilized Iron Porphyrins in Electrocatalytic CO₂ Reduction [10][13]
| Catalyst System | Conditions | Potential (V vs. RHE) | Faradaic Efficiency for CO (FE_CO) (%) | Turnover Frequency (TOF) (s⁻¹) |
| FeF₂₀TPP/CNT-CF | 0.5 M NaHCO₃ (aq) | -0.5 | 95 | - |
| FeTPP-dimers/CNTs | Aqueous Solution | -1.33 | ~90 | 10 |
| FeTPP (Homogeneous) | DMF | -1.33 | 48 | 0.11 |
| FeTPP/CNT | Aqueous Solution | -1.15 (vs. SCE) | 64 | - |
Data adapted from multiple studies.[10][13] Immobilization on conductive supports significantly enhances catalytic activity (TOF) and selectivity (FE_CO) compared to homogeneous systems.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides [mdpi.com]
- 7. This compound|Peroxynitrite Decomposition Catalyst [benchchem.com]
- 8. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization strategies for porphyrin-based molecular catalysts for the electroreduction of CO 2 - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA00876A [pubs.rsc.org]
- 11. First insight into catalytic activity of anionic iron porphyrins immobilized on exfoliated layered double hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nathan.instras.com [nathan.instras.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for FeTPPS in Biomimetic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS) in biomimetic catalysis experiments. This compound is a water-soluble metalloporphyrin that serves as a versatile catalyst, mimicking the function of various heme-containing enzymes. Its applications span from modeling the oxidative metabolism of drugs to scavenging reactive nitrogen species, making it a valuable tool in drug development, toxicology, and mechanistic studies of oxidative processes.
Biomimetic Oxidation of Drug Candidates (Cytochrome P450 Mimic)
This compound is widely employed as a catalyst to mimic the monooxygenase activity of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[1][2][3][4][5] This allows for the rapid, in vitro generation of potential drug metabolites, aiding in their identification and characterization early in the drug discovery process.[1][4][5]
Quantitative Data Summary
The catalytic efficiency of this compound in biomimetic oxidation can be evaluated by metrics such as conversion percentage, Turnover Number (TON), and Space Time Yield (STY). The following table summarizes representative data from the biomimetic oxidation of chloroquine (B1663885) (CQ).
| Catalyst System | Conversion (%) | Turnover Number (TON) | Space Time Yield (STY) [mg L⁻¹ h⁻¹] | Reference |
| Dissolved this compound (Batch) | 1.8 | 1.9 | 3.5 | [1] |
| Silica-Am-1-FeTPPS (Batch) | 1.7 | 1.8 | 3.3 | [1] |
| Silica-Am-2-FeTPPS (Batch) | 1.1 | 1.2 | 2.2 | [1] |
| Silica-Am-3-FeTPPS (Batch) | 1.0 | 1.1 | 2.0 | [1] |
| Silica-Am-1-FeTPPS (Continuous-flow) | 76.4 | 0.8 | 29.5 | [1] |
| Silica-Am-2-FeTPPS (Continuous-flow) | 50.4 | 0.5 | 19.5 | [1] |
| Human Liver Microsome (HLM) | 10.3 | - | 0.4 | [1] |
| Rat Liver Microsome (RLM) | 11.2 | - | 0.4 | [1] |
| Mouse Liver Microsome (MLM) | 17.8 | - | 0.7 | [1] |
Experimental Protocol: Biomimetic Oxidation of Chloroquine
This protocol describes the oxidation of chloroquine using dissolved this compound in a batch reaction.[1]
Materials:
-
Chloroquine (CQ) solution (4.55 mg/mL in methanol:sodium acetate (B1210297) buffer, 4:1 v/v, pH 4.5)
-
This compound solution (0.9 mg/mL in methanol:sodium acetate buffer, 4:1 v/v, pH 4.5)
-
tert-Butyl hydroperoxide (t-BuOOH) solution (88.2 mM in methanol:sodium acetate buffer, 4:1 v/v, pH 4.5)
-
Methanol:sodium acetate buffer (4:1 v/v, pH 4.5, 64 mM)
-
Eppendorf tubes
-
Shaker
Procedure:
-
In an Eppendorf tube, combine the following:
-
50 µL of Chloroquine solution
-
150 µL of methanol:sodium acetate buffer
-
50 µL of this compound solution
-
50 µL of t-BuOOH solution
-
-
Cap the tube and shake the mixture for 1 hour at room temperature at 400 rpm.
-
After the reaction, the sample can be analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of chloroquine and the formation of metabolites.
Experimental Workflow
Caption: Workflow for the biomimetic oxidation of chloroquine using this compound.
Peroxynitrite Decomposition
This compound is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a cytotoxic reactive nitrogen species implicated in various pathological conditions.[6][7][8][9][10][11] This catalytic activity makes this compound a valuable tool for studying the roles of peroxynitrite in cellular damage and as a potential therapeutic agent.[6][7][9]
Quantitative Data Summary
The catalytic efficiency of this compound in decomposing peroxynitrite is characterized by the catalytic rate constant (k_cat).
| Catalyst | k_cat (M⁻¹s⁻¹) | Reference |
| FeTMPS | 6 x 10⁴ | [6] |
Note: FeTMPS is a structurally similar sulfonated iron porphyrin, and its data is presented here for comparative purposes as specific k_cat for this compound was not available in the initial search results.
Experimental Protocol: Evaluation of Peroxynitrite Scavenging in Spermatozoa
This protocol describes a method to assess the ability of this compound to protect human spermatozoa from nitrosative stress induced by a peroxynitrite generator.[9][12]
Materials:
-
Human spermatozoa from normozoospermic donors
-
Human Tubule Fluid (HTF) medium
-
3-morpholinosydnonimine (SIN-1), a peroxynitrite generator
-
This compound solutions of varying concentrations (e.g., 5 to 100 µmol/L)
-
Dihydrorhodamine 123 (DHR) for peroxynitrite detection
-
Centrifuge
Procedure:
-
Prepare a sperm suspension at a concentration of 2 x 10⁶ cells/mL in HTF medium.
-
To aliquots of the sperm suspension, add SIN-1 to a final concentration of 0.8 mmol/L to induce nitrosative stress.
-
Concurrently, add different concentrations of this compound (e.g., 25, 50, and 100 µmol/L) to the SIN-1 treated sperm suspensions.
-
Include a control group with spermatozoa exposed only to SIN-1 and an untreated control.
-
Incubate all samples for 4 hours at 37 °C.
-
After incubation, wash the cells with HTF medium by centrifugation at 700 x g for 5 minutes at room temperature.
-
Evaluate the level of peroxynitrite using a fluorescent probe like dihydrorhodamine 123 (DHR).
-
Assess various sperm quality parameters such as motility, viability, and DNA fragmentation.
Signaling Pathway: this compound-Mediated Peroxynitrite Decomposition
Caption: Proposed mechanism for this compound-catalyzed peroxynitrite decomposition.
Peroxidase-like Activity and Protein Tyrosine Nitration
This compound exhibits pseudo-peroxidase activity, enabling it to catalyze protein tyrosine nitration in the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻).[13] This is a significant consideration in biological systems where both H₂O₂ and NO₂⁻ may be present, as it can lead to protein modifications.
Experimental Protocol: this compound-Catalyzed BSA Nitration
This protocol details an in vitro assay to demonstrate the nitration of bovine serum albumin (BSA) catalyzed by this compound.[13]
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Sodium nitrite (NaNO₂)
-
Phosphate buffer (pH dependent, e.g., acidic conditions)
-
Western blotting apparatus and reagents
-
Anti-nitrotyrosine antibody
Procedure:
-
Prepare a reaction mixture containing BSA, this compound, H₂O₂, and NaNO₂ in a suitable buffer. The concentrations should be optimized based on the specific experimental goals.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Terminate the reaction, for example, by adding a quenching agent or by immediate sample processing.
-
Analyze the nitration of BSA using Western blotting with an anti-nitrotyrosine antibody to detect the formation of 3-nitrotyrosine (B3424624) residues on the protein.
-
Spectrophotometric analysis can also be used to quantify the extent of nitration.
Logical Relationship: Peroxidase-H₂O₂-NO₂⁻ Pathway
Caption: this compound catalyzes protein tyrosine nitration via the peroxidase pathway.
References
- 1. Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An artificial cytochrome P450 that hydroxylates unactivated carbons with regio- and stereoselectivity and useful catalytic turnovers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing FeTPPS Aggregation in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound aggregation in aqueous solutions, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter with this compound aggregation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitation or Cloudiness in Solution | This compound concentration is above its solubility limit under the current conditions, leading to aggregation and precipitation.[1][2][3] | 1. Decrease Concentration: Lower the working concentration of this compound. 2. Adjust pH: Lower the pH of the solution to below 4.0 to promote the monomeric form.[4] 3. Optimize Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[1] 4. Gentle Warming: Briefly warm the solution to 37°C to aid in dissolution, but monitor for any degradation.[1] |
| Inconsistent Experimental Results | Undetected aggregation can lead to variability in the effective concentration of monomeric, active this compound. | 1. Monitor with UV-Vis Spectroscopy: Regularly check the UV-Vis spectrum of your this compound solution. A stable Soret peak indicates a consistent monomeric state.[5][6][7] 2. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid variability from aged or aggregated stock.[1] |
| Changes in UV-Vis Spectrum (Broadening or Shift in Soret Peak) | This is a strong indicator of aggregation. A blue shift (hypsochromic shift) suggests H-aggregation, while a red shift (bathochromic shift) indicates J-aggregation.[5][7] | 1. Confirm Monomeric State: Compare the spectrum to a reference spectrum of monomeric this compound (typically a sharp Soret peak around 414-423 nm in neutral or acidic conditions).[7] 2. Implement Preventative Measures: If aggregation is detected, apply the solutions outlined for visible precipitation (e.g., adjust pH, decrease concentration). |
| Reduced Catalytic Activity or Quenched Fluorescence | Aggregation can block the active sites of the this compound molecule, leading to a decrease in its catalytic efficiency or a change in its fluorescence properties. | 1. Ensure Monomeric State: Use the troubleshooting steps above to ensure your this compound is in a monomeric state before use in functional assays. 2. Consider Additives: In some cases, the addition of non-ionic surfactants or cyclodextrins may help to stabilize the monomeric form, but this should be tested for compatibility with your specific experiment.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound aggregation in aqueous solutions?
A1: The primary drivers of this compound aggregation are:
-
pH: this compound aggregation is highly pH-dependent. Aggregation is more likely to occur at a pH greater than 4, while it tends to dissociate into monomers at a pH below 4.[4] This is thought to be due to the formation of µ-oxo-bridged dimers or larger aggregates at higher pH.[4]
-
Concentration: As with many molecules, higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.
-
π-π Stacking: The large, planar aromatic rings of the porphyrin macrocycle can stack on top of each other through attractive π-π interactions.
-
Ionic Strength: While specific data for this compound is limited, the ionic strength of the solution can influence the aggregation of charged porphyrins by modulating electrostatic interactions.[9]
Q2: How can I prepare a stable, monomeric stock solution of this compound?
A2: To prepare a stable stock solution:
-
Solvent: Dissolve the solid this compound in high-purity water.
-
pH Adjustment: For enhanced stability against aggregation, consider preparing the stock solution in a slightly acidic buffer (pH < 4) or adding a small amount of acid to the water.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C for up to 6 weeks.[10] Protect from light.
Q3: What is the critical aggregation concentration (CAC) of this compound and how can I determine it?
Q4: Can I use additives to prevent this compound aggregation?
A4: Yes, certain additives can help prevent aggregation. Non-ionic surfactants and cyclodextrins have been shown to interact with porphyrins and can help to keep them in a monomeric state.[8] However, it is crucial to verify that any additive used does not interfere with the specific application of the this compound in your experiment.
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound Stock Solution
Materials:
-
This compound solid
-
High-purity, deionized water
-
0.1 M HCl (optional)
-
Calibrated pH meter
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of solid this compound in a clean microcentrifuge tube.
-
Add a small volume of high-purity water to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
(Optional) If a pH-adjusted stock is desired, add 0.1 M HCl dropwise while monitoring the pH until it is below 4.0.
-
Bring the solution to the final desired concentration with high-purity water.
-
Verify the monomeric state of the solution by recording its UV-Vis spectrum. A sharp Soret peak should be observed.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.[10]
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to scan a wavelength range that includes the Soret band of this compound (e.g., 350-500 nm).
-
Use the same buffer or solvent that your this compound is in as a blank.
-
Measure the absorbance spectrum of your this compound solution.
-
Analysis:
-
Monomeric this compound: A sharp, single Soret peak is expected.[5][7]
-
Aggregated this compound: The Soret peak may be broadened, show a decrease in intensity, or be shifted. A blue shift (hypsochromic shift) suggests H-aggregation, while a red shift (bathochromic shift) indicates J-aggregation.[5][7] The appearance of new peaks may also indicate aggregation.
-
Visualizations
Caption: Factors influencing this compound aggregation and preventative measures.
Caption: Experimental workflow for handling this compound to prevent aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Aggregation of Fe(III)TPPS(4) on Biological Structures Is pH-Dependent, Suggesting Oxo-Bridging in the Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of Fe(III)- and Zn(II)-tetra(4-sulfonatophenyl) porphyrins with ionic and nonionic surfactants: aggregation and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing FeTPPS Concentration for In vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a biological system?
A1: this compound is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species.[1] It primarily acts by isomerizing peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻), thereby mitigating nitrosative stress.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: A common starting point for a new compound like this compound is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This broad range helps in identifying the potent concentration range for your specific cell line and experimental conditions. Published studies have used concentrations ranging from 5 µM to 150 µM, depending on the cell type and the effect being studied.[2] For cytoprotection, an EC₅₀ of approximately 5 µM has been reported.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a brown to black solid powder with good solubility in water.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., phosphate-buffered saline, PBS) or water. Following reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C. Stock solutions are generally stable for up to 6 weeks at -20°C. Always prepare fresh dilutions in your cell culture medium for each experiment.
Q4: Can this compound be used in photodynamic therapy (PDT) studies?
A4: Yes, as a porphyrin derivative, this compound can act as a photosensitizer in photodynamic therapy.[4] Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that induce cell death.[4] This makes it a subject of interest for in vitro PDT cancer studies.
Troubleshooting Guides
Issue 1: Unexpected or No Biological Effect at Tested Concentrations
Possible Cause 1: Suboptimal Concentration Range
-
Solution: If no effect is observed, the concentrations used may be too low. Conversely, if immediate and widespread cell death occurs, the concentrations may be too high. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to establish a preliminary effective range, and then perform a more detailed analysis with narrower concentration increments around the identified effective dose.
Possible Cause 2: Compound Instability or Degradation
-
Solution: Ensure that your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. The stability of this compound can be influenced by the components of your specific cell culture medium. It is recommended to perform a stability study of this compound in your medium under experimental conditions (37°C, 5% CO₂). Always prepare fresh dilutions of this compound in the cell culture medium immediately before each experiment.
Possible Cause 3: Cell Line Specificity
-
Solution: The efficacy of this compound can vary between different cell lines due to differences in their genetic background, metabolic activity, and the specific signaling pathways that are active. If you do not observe the expected effect, consider testing a panel of different cell lines that may be more sensitive to the effects of peroxynitrite scavenging or photodynamic therapy.
Issue 2: Precipitation in Cell Culture Medium
Possible Cause 1: High Concentration
-
Solution: Although this compound is water-soluble, high concentrations in complex biological media containing salts and proteins may lead to precipitation. Visually inspect your culture medium after adding this compound. If precipitation is observed, consider lowering the concentration or preparing the final dilution in a larger volume of medium.
Possible Cause 2: Interaction with Media Components
-
Solution: Components of cell culture media, such as certain salts (e.g., calcium phosphate) and proteins, can sometimes contribute to the precipitation of added compounds.[5] This can be influenced by factors like pH and temperature. If you suspect precipitation, you can try preparing the this compound solution in a serum-free medium first and then adding serum. Alternatively, you can test different basal media (e.g., DMEM vs. RPMI-1640) to see if the issue persists.
Issue 3: Inaccurate Results in Cell Viability Assays (e.g., MTT Assay)
Possible Cause: Interference of this compound with the Assay
-
Solution: Porphyrin-related compounds, like this compound, can interfere with tetrazolium-based colorimetric assays such as the MTT assay.[6] This is because their photosensitizing properties can lead to the degradation of the formazan (B1609692) dye produced by viable cells, especially when exposed to light.[6][7] This can result in an underestimation of cell viability.
-
Mitigation Strategy 1: Use an alternative viability assay. Consider using a non-colorimetric assay, such as a trypan blue exclusion assay, or a different colorimetric assay that is less prone to interference from porphyrins, like the sulforhodamine B (SRB) assay.
-
Mitigation Strategy 2: Minimize light exposure. If you must use an MTT assay, protect your plates from light as much as possible during the incubation steps.
-
Mitigation Strategy 3: Run appropriate controls. Include controls with this compound but without cells to check for any direct reaction with the MTT reagent. Also, include controls with cells and this compound but without the MTT reagent to observe any color changes due to the compound itself.
-
Issue 4: High Background in ROS Detection Assays
Possible Cause: Autofluorescence or Pro-oxidant Activity
-
Solution: While this compound is primarily a peroxynitrite scavenger, under certain conditions, it can also act as a pro-oxidant, especially in the presence of other oxidants.[1] This could potentially increase the baseline ROS levels in your cells.
-
Mitigation Strategy: Titrate the this compound concentration. Use the lowest effective concentration of this compound to minimize potential pro-oxidant effects.
-
Mitigation Strategy: Include proper controls. Always include a vehicle control (cells treated with the solvent used for this compound) and an untreated control. You may also consider a positive control for ROS induction to ensure your assay is working correctly.
-
Data Presentation
Table 1: Reported in vitro Concentrations of this compound and Related Porphyrins
| Compound | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| This compound | Human Spermatozoa | 5 - 100 µmol/L | No impact on viability up to 50 µmol/L; mitigates nitrosative stress. | [2][8][9][10] |
| This compound | C2C12 myotubes | 150 µM | Increased Akt phosphorylation and glucose transport. | |
| FeTMPS | RAW 264.7 cells | EC₅₀ ≈ 3.5 µM | Cytoprotection against peroxynitrite. | |
| Fe-TMPP | AGS, HCT-116 | IC₅₀: 0.0975 - 3.97 µM | Concentration-dependent cytotoxicity. | [1] |
| ZnTPPS₄ | Cancer cell lines | 0.25, 0.5, 5 µM | Photodynamic therapy-induced cell death. |
Note: IC₅₀/EC₅₀ values are highly dependent on the cell line, incubation time, and specific assay used. The values in this table should be used as a general guideline for establishing an initial experimental concentration range.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in your complete cell culture medium. A common approach is a 10-fold serial dilution starting from a high concentration (e.g., 200 µM).
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Detection of Intracellular ROS using DCFDA
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After adherence, treat the cells with the desired concentrations of this compound for the specified time.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Normalization: To account for differences in cell number, you can perform a parallel cell viability assay or lyse the cells after fluorescence reading and perform a protein quantification assay.
Protocol 3: Western Blot for Akt Phosphorylation
-
Cell Treatment and Lysis: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound for the indicated times. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: Mechanism of this compound in mitigating nitrosative stress.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vitro photodynamic therapy through the development of a novel iron chelating aminolaevulinic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FeTPPS Instability in Experiments
Welcome to the technical support center for FeTPPS (Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, focusing on common sources of instability.
FAQ 1: My this compound solution has changed color/appears cloudy. What is happening?
Answer: A change in the appearance of your this compound solution, such as a color shift or cloudiness, often indicates aggregation or precipitation. This compound is known to form aggregates, particularly under certain pH conditions. This aggregation can significantly alter its chemical and catalytic properties.
Troubleshooting Steps:
-
Check the pH of your solution: this compound aggregation is highly pH-dependent. At a pH above 4, this compound can form nonparamagnetic aggregates, which may be µ-oxo-bridged dimers. These aggregates tend to dissociate into monomers at a pH below 4.[1]
-
Review your solution preparation: Ensure that the this compound concentration is appropriate for your experimental conditions. High concentrations can promote aggregation.
-
Consider the ionic strength: The presence of salts can also influence aggregation.
-
Perform a UV-Vis spectral analysis: Aggregation leads to characteristic changes in the UV-Vis spectrum, such as a broadening or shifting of the Soret band. Refer to the "Protocol for UV-Vis Spectroscopy to Detect this compound Aggregation" below to confirm.
FAQ 2: I am observing inconsistent results in my catalytic experiments with this compound. Could this be due to instability?
Answer: Yes, inconsistent catalytic activity is a strong indicator of this compound instability. The catalytic efficacy of this compound is closely linked to its monomeric state and stable redox cycling. Aggregation can block the active sites of the catalyst, leading to reduced efficiency.[2] Furthermore, unintended redox reactions or degradation can alter the catalyst's performance.
Troubleshooting Steps:
-
Assess for Aggregation: Follow the steps outlined in FAQ 1 to rule out aggregation as the cause of inconsistent results.
-
Evaluate Redox Stability: Perform cyclic voltammetry to assess the redox behavior of your this compound solution. Changes in the voltammogram, such as shifting or disappearing peaks, can indicate degradation or unwanted side reactions.[3] Refer to the "Protocol for Cyclic Voltammetry to Assess this compound Redox Stability" for guidance.
-
Check for Contaminants: Impurities in your reagents or solvents, especially oxidizing or reducing agents, can interfere with the catalytic cycle of this compound. Ensure high purity of all components in your reaction mixture.
-
Consider Photodegradation: Porphyrins can be light-sensitive. Protect your this compound solutions from light, especially during long experiments, to prevent photodegradation.
FAQ 3: How should I properly prepare and store my this compound solutions to ensure stability?
Answer: Proper preparation and storage are crucial for maintaining the stability and activity of this compound.
Best Practices for Preparation and Storage:
-
Solvent: this compound is soluble in water.[4] For electrochemical studies, anhydrous solvents like DMF may be used with a supporting electrolyte.[3]
-
pH: For aqueous solutions where the monomeric form is desired, maintain a pH below 4.
-
Storage of Solid this compound: Store the solid compound at -20°C in a desiccator to protect it from moisture.[5]
-
Storage of Stock Solutions: After reconstitution in water, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 6 weeks under these conditions.
-
Handling: Always use high-purity water and reagents. When preparing solutions for electrochemistry, it is advisable to purge the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[6]
Quantitative Data on this compound Stability
The following tables summarize key quantitative data regarding the stability of this compound under various conditions.
Table 1: pH-Dependent Aggregation of this compound
| pH Range | Predominant Species | Observations |
| < 4 | Monomers | Solution remains clear; stable UV-Vis spectrum.[1] |
| > 4 | Aggregates (potential µ-oxo dimers) | Solution may appear cloudy; changes in UV-Vis spectrum are observed.[1] |
Table 2: Electrochemical Properties of Iron Porphyrins
| Compound | Redox Couple | Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference |
| Fe(III)TPP-Cl | Fe(III)/Fe(II) | -0.42 | DMF / 0.1 M NBu4PF6 | [3] |
| Fe(III)TPP-Cl | Fe(II)/Fe(I) | -1.33 | DMF / 0.1 M NBu4PF6 | [3] |
| Fe(III)TPP-Cl | Fe(I)/Fe(0) | -1.93 | DMF / 0.1 M NBu4PF6 | [3] |
| Fe(III)TPP-PF6 | Fe(III)/Fe(II) | -0.32 | DMF / 0.1 M NBu4PF6 | [3] |
Note: TPP (Tetraphenylporphyrin) is a related, non-sulfonated porphyrin. The electrochemical behavior of this compound is expected to be similar but influenced by the sulfonate groups.
Experimental Protocols
Protocol for UV-Vis Spectroscopy to Detect this compound Aggregation
Objective: To determine if this compound has aggregated in solution by observing changes in its UV-Vis absorption spectrum.
Materials:
-
This compound solution (to be tested)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Appropriate buffers to adjust pH (e.g., citrate, phosphate)
-
High-purity water
Methodology:
-
Prepare a Diluted Sample: Dilute your this compound solution with high-purity water to a concentration that gives a Soret peak absorbance between 0.5 and 1.5.
-
Measure the Spectrum of the Original Solution:
-
Transfer the diluted this compound solution to a quartz cuvette.
-
Record the UV-Vis spectrum from 350 nm to 700 nm.
-
Note the wavelength of the Soret band maximum (λmax) and the shape of the Q-bands. For monomeric this compound, the Soret band is typically sharp and located around 414 nm in neutral solution.
-
-
Perform a pH Titration (Optional, for confirmation):
-
Prepare a series of buffered this compound solutions at different pH values (e.g., pH 3, 5, 7, 9).
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Monomeric this compound: A sharp Soret band around 414-434 nm (depending on protonation state) is characteristic of the monomer.[7]
-
Aggregated this compound: Aggregation is indicated by a broadening of the Soret band, a decrease in its intensity (hypochromism), and/or a shift in its position. The formation of J-aggregates in related porphyrins can lead to a new, red-shifted band around 490 nm.[7]
-
Protocol for Cyclic Voltammetry to Assess this compound Redox Stability
Objective: To evaluate the redox stability of this compound and identify potential degradation by analyzing its cyclic voltammogram.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
This compound solution in a suitable solvent (e.g., water or DMF)
-
Supporting electrolyte (e.g., 0.1 M KCl for aqueous solutions, 0.1 M TBAPF6 for non-aqueous solutions)[6]
-
Inert gas (argon or nitrogen) for deaeration
Methodology:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, then rinse thoroughly with deionized water and the solvent to be used.
-
Solution Preparation:
-
Dissolve the supporting electrolyte in the chosen solvent.
-
Add this compound to the desired concentration (typically in the millimolar range).
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.[6]
-
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events of this compound. A typical range could be from +0.5 V to -1.5 V vs. Ag/AgCl, but this should be optimized for your specific system.
-
Use a scan rate of 100 mV/s for initial assessment.
-
-
Data Analysis:
-
A stable this compound solution should exhibit well-defined, reversible or quasi-reversible redox peaks corresponding to the Fe(III)/Fe(II) and subsequent redox transitions.
-
Signs of Instability/Degradation:
-
A decrease in the peak current over multiple cycles.
-
A significant shift in peak potentials.
-
The appearance of new, unexpected redox peaks.
-
Loss of reversibility of the redox couples.[3]
-
-
Diagrams
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing this compound aggregation.
References
- 1. Aggregation of Fe(III)TPPS(4) on Biological Structures Is pH-Dependent, Suggesting Oxo-Bridging in the Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static.igem.org [static.igem.org]
- 5. This compound, peroxynitrite decomposition catalyst and scavenger (CAS 90384-82-0) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins | MDPI [mdpi.com]
potential pro-oxidant effects of FeTPPS
Welcome to the technical support center for FeTPPS (Fe(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato chloride). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this compound, with a specific focus on its potential pro-oxidant effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound an antioxidant or a pro-oxidant?
A1: this compound can exhibit both antioxidant and pro-oxidant properties, a phenomenon often referred to as an "antioxidant paradox".[1][2][3]
-
Antioxidant Activity: Its primary and most well-documented role is as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[4] It isomerizes the highly reactive peroxynitrite into the more stable nitrate (B79036) (NO₃⁻), thereby protecting cells from nitrosative stress.[4][5][6]
-
Pro-oxidant Activity: In certain conditions, particularly in the presence of co-existing oxidants like hydrogen peroxide (H₂O₂), this compound can act as a pro-oxidant.[7][8] It possesses a pseudo-peroxidase activity that can lead to the generation of other reactive species.[9]
Q2: Under what conditions does this compound exhibit pro-oxidant effects?
A2: The pro-oxidant activity of this compound is context-dependent and typically requires the presence of other molecules. Key conditions include:
-
Presence of Hydrogen Peroxide (H₂O₂): this compound can react with H₂O₂ in a Fenton-like manner to produce highly reactive radicals.[10][11]
-
Presence of H₂O₂ and Nitrite (B80452) (NO₂⁻): This combination allows this compound to act as a pseudo-peroxidase, catalyzing the nitration of tyrosine residues on proteins, a marker of oxidative damage.[9]
-
Acidic pH: The peroxidase-like activity of this compound is enhanced in acidic conditions.[9]
-
Photodynamic Activity: Like other porphyrins, this compound may act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light of a specific wavelength.[12][13][14]
Q3: Can serum in my cell culture media affect the activity of this compound?
A3: Yes. Serum albumin has been shown to bind to this compound with high affinity. This binding can inhibit the intrinsic pro-oxidant activity of this compound.[8] This is one proposed reason why this compound often demonstrates a net protective (antioxidant) effect in vivo or in complex biological systems, despite its potential for pro-oxidant activity in simplified in vitro systems.[8]
Q4: What is the recommended concentration of this compound for cell culture experiments?
A4: The optimal concentration can vary by cell type and experimental conditions. However, studies have shown that this compound effectively catalyzes the decomposition of peroxynitrite and is non-toxic at concentrations up to 50 µmol/L in human spermatozoa cultures.[5][6][15] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental model.
Troubleshooting Guide
Issue 1: I'm using this compound as a peroxynitrite scavenger, but I am observing signs of increased oxidative stress or cell death.
| Potential Cause | Troubleshooting Steps |
| Underlying H₂O₂ Production | Your experimental model (e.g., cell type, stimulation) might be producing endogenous H₂O₂, creating an environment for the pro-oxidant activity of this compound. Solution: Measure H₂O₂ levels in your system. Consider co-incubation with catalase to quench H₂O₂ and isolate the peroxynitrite-scavenging effect.[16] |
| Phototoxicity | Porphyrin compounds can be activated by light to produce ROS.[17] Solution: Conduct experiments in the dark or under minimal, filtered light to rule out photodynamic effects. |
| Incorrect pH | Acidic conditions can favor the pro-oxidant, peroxidase-like activity of this compound.[9] Solution: Ensure your buffer system is stable and maintains a physiological pH throughout the experiment. |
| Reagent Instability | The compound may have degraded. Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C and protected from light.[18] |
Issue 2: My results with this compound are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Steps |
| Variable Reagent Quality | Purity of reagents and solvents can significantly impact results.[19] Solution: Use high-purity, sterile-filtered water and buffers. Ensure the purity of your this compound is ≥95%.[4][18] |
| Inconsistent Experimental Conditions | Minor variations in incubation time, temperature, cell density, or order of reagent addition can lead to different outcomes.[19][20] Solution: Standardize your protocol meticulously. Create a detailed checklist for each step of the experiment. |
| Presence of Serum/Albumin | As noted in the FAQ, serum proteins can modulate this compound activity.[8] Solution: If using serum-free media, be aware that pro-oxidant effects may be more pronounced. If using serum, be consistent with the type and concentration. |
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects
| Application | Concentration | System | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Peroxynitrite Scavenging | 5 µM (EC₅₀) | In vitro / In vivo | Cytoprotection, decomposition of peroxynitrite | [4][18] |
| Neuroprotection | 3-30 mg/kg | Rodent models | Reduced secondary damage after injury | [7][21] |
| Cardioprotection | 15 mg/kg | Rat heart model | Protection against ischemia-reperfusion injury | [22] |
| Cell Culture (Sperm) | 25 - 50 µmol/L | Human Spermatozoa | Mitigated nitrosative stress; No effect on viability | [6][15][23] |
| Protein Nitration | 10 µM | In vitro (BSA) | Catalyzed tyrosine nitration (with H₂O₂/NO₂⁻) |[9] |
Table 2: Conditions Favoring Pro-oxidant vs. Antioxidant Activity of this compound
| Activity Type | Favorable Conditions | Mechanism |
|---|---|---|
| Antioxidant | Presence of Peroxynitrite (ONOO⁻) | Catalytic isomerization of peroxynitrite to nitrate.[4] |
| Pro-oxidant | Presence of H₂O₂ and Nitrite (NO₂⁻) | Pseudo-peroxidase activity leading to protein nitration.[9] |
| Pro-oxidant | Presence of H₂O₂ | Fenton-like reaction generating reactive radicals.[10][11] |
| Pro-oxidant | Exposure to Light | Photosensitization generating ROS (potential).[12][13] |
Experimental Protocols
Protocol 1: Assay for Peroxynitrite Scavenging Activity of this compound
This protocol is adapted from studies on human spermatozoa and can be modified for other cell types or cell-free systems.[23][24]
-
Induce Nitrosative Stress: Prepare cell suspensions at the desired density (e.g., 2 x 10⁶ cells/mL). To generate peroxynitrite, add a donor such as 3-morpholinosydnonimine (SIN-1) to a final concentration of ~0.8 mmol/L.
-
This compound Treatment: Concurrently, treat the cell suspensions with various concentrations of freshly prepared this compound (e.g., 0, 25, 50, 100 µmol/L).
-
Incubation: Incubate the samples for a defined period (e.g., 4 hours) at 37°C, protected from light.
-
Peroxynitrite Detection: Add a fluorescent probe sensitive to peroxynitrite, such as dihydrorhodamine 123 (DHR), to the samples.
-
Analysis: Measure the mean fluorescence intensity (MFI) using a flow cytometer or fluorescence plate reader. A decrease in MFI in this compound-treated samples compared to the SIN-1 only control indicates peroxynitrite scavenging activity.
Protocol 2: Assay for Pro-oxidant (Pseudo-peroxidase) Activity of this compound
This protocol is based on the methodology for detecting this compound-catalyzed protein nitration.[9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Bovine Serum Albumin (BSA): ~1 mg/mL
-
Sodium Nitrite (NaNO₂): ~1 mM
-
This compound: 10 µM
-
Buffer: pH-controlled buffer (e.g., phosphate (B84403) buffer). Note: Acidic pH enhances the reaction.
-
-
Initiate Reaction: Start the reaction by adding Hydrogen Peroxide (H₂O₂) to a final concentration of ~1 mM.
-
Incubation: Incubate the mixture at 37°C for a set time (e.g., 1-2 hours), protected from light.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the samples for the presence of nitrotyrosine using:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-nitrotyrosine antibody.
-
Spectrophotometry: Scan for the characteristic absorbance of nitrotyrosine.
-
Visualizations
References
- 1. The antioxidant paradox: what are antioxidants and how should they be used in a therapeutic context for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant paradox: less paradoxical now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant paradox: less paradoxical now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? [frontiersin.org]
- 11. Accelerated Fenton-like kinetics by visible-light-driven catalysis over iron(iii) porphyrin functionalized zirconium MOF: effective promotion on the degradation of organic contaminants - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 12. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on ferroptosis and photodynamic therapy synergism: Enhancing anticancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] this compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa | Semantic Scholar [semanticscholar.org]
- 16. Pro-oxidant and Antioxidant Effects in Photodynamic Therapy: Cells Recognise that Not All Exogenous ROS Are Alike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, peroxynitrite decomposition catalyst and scavenger (CAS 90384-82-0) | Abcam [abcam.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 21. Effects of a potent peroxynitrite decomposition catalyst in murine models of endotoxemia and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A peroxynitrite decomposition catalyst: this compound confers cardioprotection during reperfusion after cardioplegic arrest in a working isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: FeTPPS Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FeTPPS. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in biochemical and cellular assays. Given its unique chemical properties, this compound can interact with assay components, leading to unreliable results. This guide is designed to help you identify, mitigate, and correctly interpret such interferences to ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound, or 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinatoiron(III) chloride, is a water-soluble, iron-containing porphyrin.[1] It is widely used as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] Researchers use this compound to scavenge peroxynitrite, a reactive nitrogen species, thereby protecting cells from nitrosative stress and allowing for the study of cellular pathways independent of peroxynitrite-mediated damage.[1][3]
Q2: Why does this compound interfere with biochemical assays?
This compound can interfere with assays through several mechanisms stemming from its chemical structure:
-
Strong Light Absorbance: As a colored compound, this compound has a characteristic absorbance spectrum with a major peak (Soret band) around 394-415 nm and smaller peaks (Q-bands) at higher wavelengths.[1][4] This can directly interfere with colorimetric and fluorometric assays by absorbing light at the measurement wavelength (inner-filter effect) or quenching fluorescence.
-
Redox Activity: The central iron atom in this compound can cycle between different oxidation states (Fe(III)/Fe(II)).[5][6] This inherent redox activity can interfere with assays that rely on redox reactions, potentially oxidizing or reducing substrates, products, or indicator dyes.
-
Chemical Reactivity: this compound can react with assay components. For instance, it can interact with thiol groups (-SH) present in cysteine residues of proteins or in reducing agents like DTT, potentially altering protein function or depleting critical reagents.[3][7]
-
Peroxidase-like Activity: this compound can exhibit pseudo-peroxidase activity, catalyzing protein tyrosine nitration in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), which could create unintended modifications to target proteins in your sample.[8]
Q3: What types of assays are most susceptible to this compound interference?
Assays that are particularly vulnerable include:
-
Colorimetric Assays: Assays that produce a colored product measured in the 400-600 nm range can be affected by the intrinsic color of this compound.
-
Fluorescence Assays: this compound can quench the signal of fluorescent probes, especially those with excitation or emission spectra that overlap with its absorbance spectrum.
-
Redox-Based Assays: Assays measuring the activity of oxidoreductases or using redox-sensitive dyes (e.g., MTT, resazurin) are prone to interference.
-
Thiol-Dependent Assays: Assays involving enzymes with critical cysteine residues or requiring thiol-based reagents can be compromised.[3]
Q4: How can I determine if this compound is interfering with my experiment?
The most reliable way is to run a series of control experiments. A key initial step is to run the assay with this compound in the absence of the biological sample or enzyme. If a signal is generated or altered in this control, it strongly indicates direct interference.[9][10]
Troubleshooting Guides
Problem 1: My absorbance or fluorescence readings are abnormal in the presence of this compound.
This is the most common form of interference, caused by the spectral properties of this compound.
Question: My absorbance readings are unexpectedly high, or my fluorescence signal is unexpectedly low. How can I correct for this?
Answer: This is likely due to the inner-filter effect (absorbance) or signal quenching (fluorescence). A systematic set of controls is required to diagnose and correct for this.
Experimental Protocol: Correcting for Spectral Interference
-
Characterize this compound Spectrum:
-
Prepare a dilution series of this compound in your final assay buffer.
-
Scan the absorbance of each concentration across the relevant wavelength range (e.g., 300-700 nm) to determine its specific absorbance profile in your experimental conditions. This compound typically has a major absorbance peak around 400 nm.[4]
-
-
Run Compound-Only Controls:
-
Prepare wells containing only the assay buffer and this compound at the exact concentrations used in your experiment.
-
For an absorbance assay, the reading from this well is your "background" and should be subtracted from your experimental wells.
-
For a fluorescence assay, a significant signal decrease in a positive control reaction upon adding this compound suggests quenching. A signal increase suggests autofluorescence.[9]
-
-
Correct the Data:
-
Absorbance: For each data point, subtract the absorbance value of the corresponding this compound-only control from the experimental value.
-
Fluorescence: If quenching is moderate, you may be able to derive a correction factor. However, it is often better to switch to a fluorophore that is not affected. Using red-shifted dyes with excitation/emission wavelengths above 600 nm can often circumvent interference from many compounds.[11]
-
Data Summary: Common Spectral Interferences
| Assay Type | Nature of Interference | Recommended Action |
| Colorimetric (e.g., Bradford, Lowry) | Additive absorbance from this compound. | Subtract absorbance of this compound-only control. |
| MTT / XTT / WST (Redox) | Both spectral and redox interference. | See Troubleshooting Guide 2. |
| Fluorescence (e.g., GFP, fluorescein) | Signal quenching due to absorbance overlap. | Use compound-only controls; switch to red-shifted fluorophores if necessary.[11] |
| Luciferase (Luminescence) | Potential for light absorption if emission is < 600 nm. | Check for spectral overlap; use red-shifted luciferase variants. |
Problem 2: I suspect this compound is directly interfering with my assay's redox chemistry.
Question: My results suggest this compound is altering the redox state of my reagents, independent of my biological target. How can I confirm and mitigate this?
Answer: this compound's iron center makes it redox-active, which can disrupt assays relying on electron transfer.[6] You must run controls to isolate this effect.
Experimental Protocol: Diagnosing Redox Interference
-
Assay System Minus Biological Target:
-
Run your assay with all components (buffer, substrate, indicator dye like resazurin) except for your enzyme or cells.
-
Add this compound at your working concentration.
-
Monitor the signal over time. A change in signal (e.g., reduction of the indicator dye) indicates direct redox activity.
-
-
Use a Redox-Insensitive Probe:
-
If possible, confirm your biological result using an orthogonal method that is not based on a redox readout. For example, if measuring cell viability, switch from an MTT assay to a method based on ATP content (e.g., CellTiter-Glo) or protease activity (e.g., CellTiter-Fluor).
-
-
Include Scavengers as Controls:
-
In your control wells (without enzyme/cells), include a strong reducing agent (like DTT) or oxidizing agent (like H₂O₂) to see if you can mimic or reverse the effect of this compound. This helps characterize the nature of its redox activity.[12]
-
Workflow for Troubleshooting Redox Interference
Caption: Logic diagram for diagnosing redox interference.
Problem 3: My enzyme's activity is unexpectedly inhibited or activated by this compound.
Question: How can I determine if this compound is a true modulator of my enzyme or just a nonspecific inhibitor due to reactivity?
Answer: this compound can cause nonspecific protein inhibition through aggregation or by reacting with critical amino acid residues, such as cysteine.[3][13] A formal enzyme kinetics study is the best way to investigate this.
Experimental Protocol: Enzyme Kinetics Analysis
-
Set Up Michaelis-Menten Kinetics:
-
Measure the initial reaction velocity (V₀) of your enzyme over a range of substrate concentrations, both in the absence and presence of a fixed concentration of this compound.
-
Generate plots of V₀ versus substrate concentration ([S]).
-
-
Analyze with Lineweaver-Burk Plot:
-
Transform your data by plotting 1/V₀ versus 1/[S] (a Lineweaver-Burk plot).
-
Analyze the changes in Vmax (the maximum reaction rate) and Km (the substrate concentration at half-maximal velocity) to determine the mechanism of inhibition or activation.[14]
-
-
Test for Thiol Reactivity:
-
If your enzyme is known to have a critical cysteine in its active site, pre-incubate the enzyme with this compound. Then, remove unbound this compound (e.g., via a spin column) and measure activity. A persistent loss of activity suggests covalent modification.
-
Alternatively, run the reaction in the presence of a high concentration of a non-enzyme thiol (like glutathione). If the effect of this compound is reduced, it suggests a thiol-reactive mechanism.[15]
-
Data Summary: Interpreting Changes in Kinetic Parameters
| Inhibition Type | Change in Vmax | Change in Km | Interpretation |
| Competitive | No change | Increases | This compound may be binding to the enzyme's active site. |
| Non-competitive | Decreases | No change | This compound may be binding to an allosteric site. |
| Uncompetitive | Decreases | Decreases | This compound binds only to the enzyme-substrate complex. |
| Mixed | Decreases | Increases or Decreases | This compound binds to both the enzyme and the enzyme-substrate complex. |
| Irreversible | Decreases | No change | Often indicates covalent modification or nonspecific protein denaturation. |
Potential this compound-Enzyme Interaction Mechanisms
Caption: this compound can inhibit enzymes via multiple mechanisms.
Problem 4: What is a general workflow to validate my assay against this compound interference?
Question: I need a comprehensive plan to ensure my results are valid and not artifacts of this compound.
Answer: A systematic, multi-step validation process is crucial. The following workflow outlines the key decision points and control experiments needed to confidently assess this compound's impact on your assay.
General Assay Validation Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redox-activity and self-organization of iron-porphyrin monolayers at a copper/electrolyte interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Traditional Interference Experiments vs. Method Comparison Interference Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. Naked-Eye Thiol Analyte Detection via Self-Propagating, Amplified Reaction Cycle - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of FeTPPS stock solutions
Welcome to the technical support center for FeTPPS (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato Iron(III) Chloride). This resource is designed to assist researchers, scientists, and drug development professionals in preparing and maintaining stable this compound stock solutions for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing an this compound stock solution?
A1: For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below, which outlines the recommended procedure for preparing a stable aqueous stock solution of this compound.
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your this compound solution, often accompanied by a shift in its UV-Vis spectrum, typically indicates a change in the aggregation state of the molecule. This compound is known to form aggregates, specifically μ-oxo-bridged dimers, in aqueous solutions, a process that is highly dependent on pH.[1] Aggregation can alter the solution's appearance and spectral properties. It is recommended to check the pH of your solution and consult the troubleshooting guide for issues related to precipitation and aggregation.
Q3: I've observed a precipitate in my this compound stock solution. What could be the cause and how can I resolve it?
A3: Precipitation in an this compound stock solution is most commonly due to aggregation. This phenomenon is significantly influenced by the solution's pH. At a pH above 4, this compound has a tendency to form aggregates which may become insoluble and precipitate out of solution.[1] To resolve this, you can try adjusting the pH to be below 4, which has been shown to dissociate the aggregates back into their monomeric form.[1] For further guidance, please see the "Troubleshooting Guide" below.
Q4: What are the optimal storage conditions for solid this compound and its stock solutions?
A4: Solid this compound should be stored in a desiccated environment, protected from light, at -20°C.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, also protected from light. Under these conditions, stock solutions are reported to be stable for up to six weeks.[2]
Q5: Which buffer system is recommended for experiments involving this compound?
A5: The choice of buffer can impact the stability and activity of this compound. While TRIS-HCl has been used for spectrophotometric titrations with this compound at a pH of 7.4, it's important to note that TRIS buffers have a temperature-sensitive pKa. Phosphate buffers may interact with metal ions and are not ideal for samples that will be frozen. HEPES is often a suitable alternative as its pKa is close to physiological pH and shows less temperature dependence. The ideal buffer will depend on your specific experimental requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate Formation | Aggregation of this compound molecules, often triggered by a pH above 4.[1] | Carefully adjust the pH of the solution to below 4 using a dilute acid (e.g., 0.1 M HCl) while monitoring with a pH meter. Gentle sonication may aid in redissolving the precipitate. |
| Color Change / Spectral Shift | A shift in the monomer-dimer equilibrium due to changes in pH or concentration. | Measure the UV-Vis spectrum of the solution and compare it to a freshly prepared standard. A shift in the Soret band may confirm aggregation. Check and adjust the pH as necessary. |
| Low Experimental Activity | Degradation of the this compound stock solution due to improper storage (e.g., light exposure, multiple freeze-thaw cycles). | Prepare a fresh stock solution from solid this compound. Ensure aliquots are stored at -20°C and protected from light. |
| Inconsistent Results | Variability in stock solution preparation or storage conditions. | Standardize the protocol for solution preparation, including the water source, pH adjustment, and storage procedures. Use a validated method, such as UV-Vis spectrophotometry, to confirm the concentration and integrity of the stock solution before use. |
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table summarizes the known effects.
| Parameter | Condition | Effect on Stability | Reference |
| pH | > 4 | Promotes the formation of nonparamagnetic aggregates (likely μ-oxo-bridged dimers), leading to potential precipitation. | [1] |
| pH | < 4 | Favors the monomeric form of this compound, enhancing solution stability. | [1] |
| Temperature | -20°C (Frozen) | Recommended for long-term storage of both solid and stock solutions. Stock solutions are stable for up to 6 weeks. | [2] |
| Light Exposure | Ambient or UV light | Porphyrins are photosensitive and can undergo photodegradation. Solutions should be protected from light. | [3] |
| Buffer Type | Phosphate | May promote oxidation of the iron center in its reduced state and can precipitate with certain divalent cations. | [4][5] |
| Buffer Type | TRIS | pKa is temperature-dependent, which can lead to pH shifts. May inhibit certain enzymatic reactions. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a tared, light-protected container.
-
Dissolution: Add high-purity, deionized water to achieve the target concentration (e.g., 1 mg/mL). If solubility is an issue, gentle sonication or heating can be applied. For a 4 mg/mL solution, sonication and heating may be necessary.
-
pH Adjustment: Measure the pH of the solution. If the pH is above 4, carefully adjust it to between 3.5 and 4.0 using dilute HCl to prevent aggregation.
-
Filtration (Optional): For applications requiring high purity, filter the solution through a 0.22 µm syringe filter.
-
Concentration Verification: Measure the absorbance of the solution using a UV-Vis spectrophotometer and calculate the precise concentration using the Beer-Lambert law and the known molar extinction coefficient at the Soret band maximum.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in light-protected tubes. Store the aliquots at -20°C for up to six weeks.[2]
Protocol 2: Monitoring this compound Stability by UV-Vis Spectrophotometry
-
Sample Preparation: Prepare your this compound solution in the desired buffer and at the concentration to be tested.
-
Initial Spectrum: Immediately after preparation (t=0), record the full UV-Vis spectrum (typically 350-700 nm) using a quartz cuvette. Note the wavelength and absorbance value of the Soret band maximum.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals (e.g., daily, weekly), remove an aliquot and allow it to equilibrate to room temperature. Record the UV-Vis spectrum under the same conditions as the initial measurement.
-
Data Analysis: Monitor for changes in the spectrum over time. A decrease in the Soret band absorbance indicates degradation. A shift in the Soret band wavelength or changes in the Q-band region can indicate aggregation. Plot the absorbance at the Soret band maximum versus time to visualize the stability profile.
Visualizations
References
- 1. Aggregation of Fe(III)TPPS(4) on Biological Structures Is pH-Dependent, Suggesting Oxo-Bridging in the Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of FeTPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peroxynitrite decomposition catalyst, Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound is a metalloporphyrin that acts as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in nitrosative stress and cellular damage. By catalyzing the isomerization of peroxynitrite to the much less reactive nitrate, this compound mitigates the harmful effects of nitrosative stress in various pathological conditions.[1] It does not directly interact with nitric oxide (NO) or superoxide.[2]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its ability to counteract nitrosative stress, this compound has shown therapeutic potential in a range of preclinical models of diseases, including:
-
Ischemia-reperfusion injury[3]
-
Sepsis and endotoxemia
-
Neurodegenerative diseases
-
Diabetes-related complications[4]
-
Inflammatory conditions
Q3: Are there any known side effects or off-target effects of this compound?
A3: While generally used for its protective effects, under certain conditions, this compound can exhibit peroxidase-like activity. In the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), this compound can catalyze protein tyrosine nitration, which could be an unwanted off-target effect.[5] This is an important consideration in experimental design, especially in environments with high oxidative and nitrative stress.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Physiological Solutions
Potential Cause: this compound has a known tendency to aggregate in aqueous solutions, particularly at physiological pH. This aggregation is pH-dependent and can lead to the formation of non-paramagnetic aggregates, which may reduce its bioavailability and catalytic activity.[6]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your vehicle solution is slightly acidic (pH < 7.0) to minimize the formation of μ-oxo-bridged aggregates.[6]
-
Vehicle Selection: While this compound is water-soluble, for in vivo administration, consider using a buffered saline solution (e.g., PBS) with the pH adjusted to a range where this compound remains monomeric.
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment to minimize the time for aggregation to occur.
-
Filtration: Filter the final formulation through a 0.22 µm syringe filter before administration to remove any pre-formed aggregates.
-
Sonication: Gentle sonication of the solution during preparation may help in dissolving and preventing immediate aggregation.
Issue 2: Low or No Observed Therapeutic Efficacy in Vivo
Potential Causes:
-
Suboptimal Dosage: The administered dose of this compound may be insufficient to achieve a therapeutic concentration at the target site.
-
Poor Bioavailability: Aggregation, rapid clearance, or unfavorable biodistribution can limit the amount of active this compound reaching the target tissue.
-
Timing of Administration: The therapeutic window for peroxynitrite scavenging can be narrow. The timing of this compound administration relative to the induction of injury or disease is critical.
-
Animal Model Specifics: The pathophysiology of the chosen animal model may not be primarily driven by peroxynitrite-mediated damage.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic dose for your specific model and endpoint.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life and tissue distribution of this compound in your animal model. This will help in optimizing the dosing regimen.
-
Optimize Administration Route: While intravenous injection provides immediate systemic exposure, other routes like intraperitoneal injection might be considered depending on the experimental model.
-
Confirm Target Engagement: Measure biomarkers of peroxynitrite activity, such as 3-nitrotyrosine (B3424624) levels in plasma or tissue, to confirm that this compound is having a biochemical effect.
-
Review the Literature: Scrutinize published studies using this compound in similar models to compare dosages, administration routes, and timing.
Issue 3: Unexpected Adverse Events or Toxicity
Potential Causes:
-
High Dose: The administered dose may be approaching toxic levels.
-
Off-Target Effects: As mentioned, this compound can catalyze protein nitration in the presence of H₂O₂ and nitrite, potentially leading to cellular dysfunction.[5]
-
Vehicle-Related Toxicity: The vehicle used to dissolve and administer this compound may have its own toxic effects.
-
Rapid Injection: A rapid intravenous injection can lead to acute adverse events.
Troubleshooting Steps:
-
Toxicity Study: Conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) in your animal model.
-
Monitor for Toxicity Markers: Include measurements of liver and kidney function markers (e.g., ALT, AST, creatinine) in your experimental design.
-
Histopathological Analysis: Perform histopathological examination of major organs (liver, kidney, spleen, lungs, heart) to assess for any signs of tissue damage.
-
Control for Vehicle Effects: Always include a vehicle-only control group in your experiments.
-
Slow Infusion: For intravenous administration, consider a slower infusion rate to minimize acute toxicity.
Data Summary
Table 1: In Vivo Dose-Response Data for this compound
| Animal Model | Disease/Condition | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Ischemia-Reperfusion | Intravenous | 10 µM (perfused) | Cardioprotection | [3] |
| Human Sperm (in vitro) | Nitrosative Stress | In vitro incubation | 25-50 µM | Amelioration of nitrosative stress | [1] |
Note: In vivo dose-response data for this compound is limited in the public domain. Researchers are encouraged to perform pilot studies to determine the optimal dose for their specific model.
Table 2: Pharmacokinetic Parameters of a Manganese Porphyrin (MnTE-2-PyP⁵⁺) in Mice (as a reference for metalloporphyrins)
| Parameter | Value |
| Plasma Half-life (t½) | 55 - 135 hours |
| Clearance | 0.53 mg/kg/h |
| Organ Accumulation | Highest in liver, kidneys, and spleen |
This data is for a different metalloporphyrin and should be used as a general reference. The pharmacokinetics of this compound may differ.[7]
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in Mice
Materials:
-
Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (this compound)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.1 M HCl and 0.1 M NaOH
-
Sterile 0.22 µm syringe filters
-
Insulin (B600854) syringes with 29-30 gauge needles
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile PBS to dissolve the this compound.
-
Adjust the pH of the solution to ~7.0 using sterile 0.1 M HCl. Avoid strongly acidic conditions.
-
Bring the solution to the final desired concentration with sterile PBS.
-
Gently vortex and visually inspect to ensure complete dissolution.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
-
Intravenous Injection (Tail Vein):
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Load the this compound solution into an insulin syringe, ensuring there are no air bubbles.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution (typically 100-200 µL for a 25g mouse).
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Quantification of 3-Nitrotyrosine in Tissue Homogenates by Western Blot
Materials:
-
Tissue samples from control and this compound-treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-3-nitrotyrosine
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the 3-nitrotyrosine signal to a loading control (e.g., β-actin or GAPDH) to compare levels between different samples.
-
Visualizations
References
- 1. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A peroxynitrite decomposition catalyst: this compound confers cardioprotection during reperfusion after cardioplegic arrest in a working isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the potent redox modulating manganese porphyrin, MnTE-2-PyP5+ in plasma and major organs of B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
FeTPPS Technical Support Center: Troubleshooting and Overcoming Research Limitations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when working with Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS). The following information, presented in a question-and-answer format, addresses specific experimental challenges to help you overcome the limitations of this compound in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, or Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride, is a water-soluble iron porphyrin. It is widely used in research as a peroxynitrite scavenger, a catalyst for various reactions, and a model compound for studying the function of heme-containing proteins.[1][2][3] Its applications span fields such as neuroprotection, drug development, and catalysis.[4]
Q2: What are the major challenges or limitations when conducting experiments with this compound?
Researchers may encounter several limitations when working with this compound, including:
-
Poor solubility in certain solvents, which can be dependent on the counter-ion.
-
A tendency to aggregate in solution, which is often pH-dependent.[5]
-
Instability and degradation , particularly under experimental conditions like electrochemical cycling.
-
Inconsistent catalytic activity , which can be affected by aggregation, purity, and the presence of interfering substances.
-
Potential for unwanted side reactions due to its pseudo-peroxidase activity.[1]
Q3: How should I properly store this compound to ensure its stability?
This compound should be stored as a solid in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. Once reconstituted in a solvent, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and frozen at -20°C, and is reportedly stable for up to six weeks under these conditions.[6]
II. Troubleshooting Guides
Solubility Issues
Q: My this compound is not dissolving. What steps can I take to improve its solubility?
A: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify the Solvent: While this compound is known to be soluble in water[7], its solubility in other solvents can be limited. Confirm that you are using an appropriate solvent. For some applications, a co-solvent system, such as a mixture of an organic solvent and water, may be necessary.
-
Consider the Counter-Ion: The solubility of metalloporphyrins can be significantly influenced by the counter-ion. For instance, exchanging the chloride (Cl⁻) counter-ion for a hexafluorophosphate (B91526) (PF₆⁻) has been shown to dramatically increase the solubility of a similar iron porphyrin in DMF.[8] You may need to perform a counter-ion exchange to improve solubility in your desired solvent system.
-
Gentle Heating and Sonication: Gentle heating and sonication can aid in the dissolution of this compound. However, be cautious with temperature, as excessive heat can lead to degradation.
-
Check the pH of Aqueous Solutions: For aqueous solutions, the pH can influence solubility. Ensure the pH of your solution is within a range that favors the monomeric, more soluble form of this compound.
-
Purity of this compound: Impurities from synthesis can affect the solubility of your compound. If you suspect impurities, purification by methods such as column chromatography may be necessary.
Aggregation Problems
Q: How can I determine if my this compound solution has aggregated?
A: Aggregation of this compound can be detected by monitoring changes in its UV-Vis spectrum. The sharp Soret band, characteristic of the monomeric porphyrin, will broaden, decrease in intensity, and may shift in wavelength upon aggregation. New bands at different wavelengths may also appear.
Q: My experiments are giving inconsistent results, and I suspect aggregation. How can I prevent or reverse this?
A: Aggregation of this compound is a common issue that can significantly impact experimental outcomes. Here are some strategies to manage aggregation:
-
Control the pH: this compound aggregation is highly pH-dependent. Aggregation is favored at a pH above 4, while the monomeric form is predominant at a pH below 4.[5] Adjusting the pH of your solution to be slightly acidic can help prevent or reverse aggregation.
-
Lower the Concentration: Aggregation is often a concentration-dependent phenomenon. Working with more dilute solutions of this compound can reduce the likelihood of aggregation.
-
Use of Additives: In some cases, the addition of non-ionic detergents or other additives can help to prevent aggregation by disrupting the intermolecular interactions that lead to self-assembly.[9]
-
Solvent Choice: The choice of solvent can also influence aggregation. Experiment with different solvents or co-solvent systems to find conditions that favor the monomeric state.
Stability and Degradation
Q: I am concerned that my this compound has degraded. How can I assess its stability?
A: The stability of this compound can be monitored over time using UV-Vis spectroscopy. Degradation of the porphyrin macrocycle will lead to a decrease in the intensity of the characteristic Soret band and changes in the Q-band region of the spectrum. By taking periodic UV-Vis measurements of your solution, you can track its stability. A significant decrease in the Soret band absorbance is indicative of degradation.
Q: What measures can I take to enhance the stability of my this compound solutions during experiments?
A: To improve the stability of this compound in your experiments, consider the following:
-
Protect from Light: Porphyrins are photosensitive molecules. Protect your this compound solutions from light by using amber vials or by wrapping your experimental setup in aluminum foil.
-
Control the Temperature: High temperatures can accelerate the degradation of this compound. Conduct your experiments at the lowest feasible temperature.
-
Use High-Purity Solvents and Reagents: Impurities in solvents or other reagents can catalyze the degradation of this compound. Use high-purity, degassed solvents where appropriate.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use to minimize the opportunity for degradation.
Inconsistent Catalytic Activity
Q: My catalytic reactions with this compound are showing poor or inconsistent results. What could be the underlying cause?
A: Inconsistent catalytic activity of this compound can stem from several factors:
-
Aggregation: As mentioned previously, the aggregation of this compound can significantly inhibit its catalytic activity. Ensure that your reaction conditions favor the monomeric, catalytically active form.
-
Degradation: If your this compound has degraded, its catalytic activity will be compromised. Verify the integrity of your this compound using UV-Vis spectroscopy.
-
Pseudo-Peroxidase Activity: this compound is known to possess pseudo-peroxidase activity, which can lead to unwanted side reactions, such as protein nitration in the presence of hydrogen peroxide and nitrite (B80452).[1] Be aware of this potential side reaction and design your experiments to minimize it if it is not the desired outcome.
-
Purity of the Catalyst: The presence of impurities can interfere with the catalytic process. Ensure you are using a high-purity grade of this compound.
Purity and Characterization Issues
Q: I have synthesized this compound and I am unsure of its purity. What is a general procedure for purification?
A: The purification of metalloporphyrins like this compound is crucial for obtaining reliable experimental results. A common method for purification is column chromatography. For a related compound, Fe(III) tetraphenylporphyrin (B126558) chloride, purification is achieved using an alumina (B75360) column with a suitable eluent.[10] The pure fractions can be collected and the solvent removed to yield the purified compound. The purity can then be assessed by techniques such as UV-Vis spectroscopy and thin-layer chromatography (TLC).
III. Data Tables
Table 1: Solubility of this compound and a Related Iron Porphyrin
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 5 mg/mL | [7] |
| Fe(III)TPP-Cl | DMF | 5.2 mM | [8] |
| Fe(III)TPP-PF₆ | DMF | 23.7 mM | [8] |
| This compound | DMSO | Soluble (qualitative) | [11][12] |
| This compound | Ethanol | Data not available |
Table 2: Influence of pH on the Aggregation State of this compound in Aqueous Solution
| pH Range | Predominant Species | Spectral Characteristics | Reference |
| < 4 | Monomer | Sharp Soret band | [5] |
| > 4 | Aggregates | Broadened and/or shifted Soret band | [5] |
IV. Detailed Experimental Protocols
Protocol 1: Determination of this compound Solubility by UV-Vis Spectroscopy
This protocol is adapted from a procedure for a similar iron porphyrin.[8][13]
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.
-
Measure the absorbance of the Soret band for each standard solution using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Prepare a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a vial.
-
Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to pellet the undissolved solid.
-
-
Measure the Absorbance of the Saturated Solution:
-
Carefully take an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the Soret band of the diluted solution.
-
-
Calculate the Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at that temperature.
-
Protocol 2: Monitoring this compound Aggregation Using UV-Vis Spectroscopy
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
-
Initial Spectrum: Record the UV-Vis spectrum of the this compound solution under conditions where it is expected to be monomeric (e.g., pH < 4 for aqueous solutions). Note the position and shape of the Soret band.
-
Induce Aggregation: Induce aggregation by changing the conditions of the solution. For example, in an aqueous solution, incrementally increase the pH above 4.
-
Record Spectral Changes: After each change in conditions, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Analyze the Spectra: Observe the changes in the Soret band. A broadening of the peak, a decrease in absorbance, and/or a shift in the peak wavelength are indicative of aggregation.
Protocol 3: Assessing this compound Stability by UV-Vis Spectroscopy
-
Prepare this compound Solution: Prepare a solution of this compound in the solvent or buffer system you will be using for your experiment.
-
Initial Measurement: Immediately after preparation, record the UV-Vis spectrum of the solution from approximately 350 nm to 700 nm. This will be your time-zero measurement.
-
Incubate under Experimental Conditions: Store the solution under the conditions of your experiment (e.g., at a specific temperature, exposed to light, or in the presence of other reagents).
-
Periodic Measurements: At regular time intervals (e.g., every hour, every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.
-
Analyze for Degradation: Compare the spectra over time. A decrease in the absorbance of the Soret band is a quantitative indicator of this compound degradation.
Protocol 4: Peroxidase Activity Assay for this compound
This protocol is a general guide for a colorimetric peroxidase assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at the desired pH.
-
Substrate Solution: Prepare a solution of a chromogenic peroxidase substrate (e.g., TMB, ABTS) in the assay buffer.
-
Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide (H₂O₂) in the assay buffer.
-
This compound Solution: Prepare a solution of this compound of known concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the assay buffer, the this compound solution, and the substrate solution.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Immediately begin monitoring the change in absorbance at the wavelength appropriate for the chosen substrate using a plate reader or spectrophotometer.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction rate.
-
The peroxidase activity can be calculated from the slope of this linear portion, using the molar extinction coefficient of the oxidized substrate.
-
Protocol 5: Synthesis of Fe(III) Tetraphenylporphyrin Chloride [FeTPP(Cl)] (as a reference)
This is a general procedure for a related compound and may need to be adapted for this compound.
-
Reaction Setup: In a round-bottom flask, combine H₂TPP (the porphyrin precursor) and an excess of ferric chloride in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes).
-
Cooling and Precipitation: Cool the mixture to room temperature. The product may precipitate out of solution.
-
Filtration and Washing: Collect the solid product by suction filtration. Wash the product with a suitable solvent, such as methanol, to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum.
Protocol 6: Counter-Ion Exchange for Improved Solubility (Example)
This protocol is based on a procedure for a similar iron porphyrin.[8]
-
Dissolve the Porphyrin: Dissolve the Fe(III) porphyrin chloride in a suitable solvent (e.g., dichloromethane).
-
Add Silver Salt: Add a stoichiometric amount of a silver salt containing the desired counter-ion (e.g., silver hexafluorophosphate, AgPF₆). The silver will precipitate the chloride as silver chloride (AgCl).
-
Stir: Stir the reaction mixture, typically overnight, protected from light.
-
Filter: Filter the mixture to remove the precipitated silver chloride.
-
Remove Solvent: Remove the solvent from the filtrate under reduced pressure to obtain the porphyrin with the new counter-ion.
V. Diagrams (Graphviz)
Diagram 1: A step-by-step workflow for troubleshooting this compound solubility issues.
Diagram 2: A logical flow diagram for identifying and mitigating this compound aggregation.
Diagram 3: An experimental workflow for assessing the catalytic activity of this compound.
References
- 1. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite scavenger this compound binds with hCT to effectively inhibit its amyloid aggregation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Peroxynitrite scavenger this compound effectively inhibits hIAPP aggregation and protects against amyloid induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite scavenger this compound binds with hCT to effectively inhibit its amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation of Fe(III)TPPS(4) on Biological Structures Is pH-Dependent, Suggesting Oxo-Bridging in the Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
FeTPPS Technical Support Center: Quality Control and Purity Assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of FeTPPS (Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic, water-soluble iron porphyrin complex.[1] Its primary role is as a potent and selective peroxynitrite (ONOO⁻) decomposition catalyst and scavenger.[1][2][3] Peroxynitrite is a highly reactive nitrogen species involved in oxidative stress and cellular damage.[3] this compound catalytically isomerizes peroxynitrite into the much less reactive nitrate (B79036), thereby providing cytoprotective effects.[3][4] It is widely used in research to investigate the roles of peroxynitrite in various pathological conditions.[3]
Q2: What are the typical quality control specifications for high-purity this compound?
Commercial suppliers of research-grade this compound provide key specifications to ensure quality. Researchers should verify these parameters upon receiving a new batch.
Table 1: Typical Specifications for Research-Grade this compound
| Parameter | Specification | Source |
|---|---|---|
| Purity | ≥95% to ≥98% | [3][5] |
| Appearance | Crystalline solid | [3] |
| Molecular Formula | C₄₄H₂₈ClFeN₄O₁₂S₄ | [1][5] |
| Molecular Weight | ~1024.3 g/mol | [3][5] |
| Solubility | Soluble in water (e.g., 5 mg/mL) |[3] |
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical to prevent degradation and maintain the activity of this compound.
-
Long-Term Storage (Solid): Store the solid compound at -20°C under desiccating conditions and protected from light. When stored correctly, the solid can be stable for at least 12 months.
-
Stock Solutions: After reconstituting, it is recommended to create aliquots and freeze them at -20°C.[4] Stock solutions stored in this manner are typically stable for up to six weeks.[4]
Q4: What analytical techniques are essential for assessing this compound purity and identity?
A multi-technique approach is recommended for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of porphyrins and separating them from potential impurities or isomers.[6][7][8]
-
UV-Vis Spectroscopy: This technique is fundamental for confirming the porphyrin structure and successful iron insertion.[9] The spectrum is characterized by an intense Soret band and weaker Q-bands, which are sensitive to the metal center, its oxidation state, and aggregation.[9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and identity of the compound.[10] Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS.[11]
Q5: What are the characteristic spectral features of this compound in UV-Vis spectroscopy?
The UV-Vis spectrum of a porphyrin is its fingerprint. For this compound, the key feature is the Soret band, with its position depending on the oxidation state of the iron and the solvent environment.
Table 2: Characteristic UV-Vis Absorption Maxima (λmax) for this compound
| Band | Typical Wavelength (λmax) | Notes | Source |
|---|---|---|---|
| Soret Band (Fe(III)) | ~394 - 414 nm | The most intense absorption band, characteristic of the porphyrin macrocycle. | [3][12] |
| Soret Band (Fe(II)) | ~429 nm | The reduced form (Fe(II)) shows a red-shifted Soret band. | [13] |
| Q-Bands | ~500 - 700 nm | A series of less intense bands. The number of bands simplifies from four (in the free-base porphyrin) to two upon metalation. |[9] |
Q6: What is the mechanism of action for this compound as a peroxynitrite scavenger?
This compound acts as a true catalyst, meaning it is regenerated after decomposing peroxynitrite. The mechanism involves the oxidation and subsequent reduction of the iron center. Fe(III)TPPS is oxidized by peroxynitrite (ONOO⁻) to an intermediate, oxoFe(IV)TPPS, which is then reduced back to Fe(III)TPPS to complete the catalytic cycle.[14]
Caption: Mechanism of this compound-catalyzed peroxynitrite decomposition.
Troubleshooting Guide
Problem: The UV-Vis spectrum of my this compound solution is incorrect (e.g., shifted Soret band, unexpected peaks).
An anomalous UV-Vis spectrum is a primary indicator of a problem with the this compound sample. This flowchart can help diagnose the issue.
Caption: Diagnostic workflow for troubleshooting this compound UV-Vis spectra.
Problem: My this compound purity is below 95% when analyzed by HPLC.
-
Possible Cause 1: Degradation. this compound can degrade if not stored properly (e.g., exposure to light, moisture, or elevated temperatures).
-
Solution: Ensure the compound is stored at -20°C and desiccated. Perform a quick UV-Vis scan before use; significant deviation from the expected spectrum may indicate degradation.
-
-
Possible Cause 2: Synthetic Impurities. The synthesis of metalloporphyrins can result in impurities, such as the un-metalated free-base porphyrin (H₂TPPS).
-
Possible Cause 3: Inappropriate Analytical Method. The HPLC method may not be suitable for resolving all potential impurities.
-
Solution: Develop a robust HPLC method. Use a C18 column and a mobile phase gradient, such as methanol/ammonium acetate (B1210297) buffer, with fluorimetric or UV-Vis detection set to the Soret band wavelength.[6][16]
-
Problem: I am observing poor reproducibility in my cell-based or in vivo experiments.
-
Possible Cause: this compound Instability in Media. The stability of this compound can be influenced by the components of complex biological media or buffers. It may also be reduced by other components in the experimental system.[17]
-
Solution: Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid repeated freeze-thaw cycles of the main stock solution by using aliquots. Run a quality control check (e.g., UV-Vis) on a freshly prepared solution to ensure its integrity before starting a critical experiment.
-
Experimental Protocols & Workflows
This compound Quality Control Workflow
This diagram outlines a logical workflow for qualifying a new batch of this compound before its use in critical experiments.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Porphyrin profiles in blood, urine and faeces by HPLC/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sfrbm.org [sfrbm.org]
FeTPPS Technical Support Center: Navigating the Impact of pH on Activity and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FeTPPS (Iron(III) meso-tetra(4-sulfonatophenyl)porphine chloride). This resource provides essential guidance on the critical role of pH in determining the catalytic activity and stability of this compound in your experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the physical state of my this compound solution?
The pH of your solution is a critical determinant of the aggregation state of this compound. In acidic conditions (pH < 4), this compound typically exists as a monomer.[1] As the pH increases to above 4, this compound begins to form nonparamagnetic aggregates.[1] This aggregation is thought to occur via the formation of μ-oxo-bridged dimers.
Q2: I'm observing a color change in my this compound solution as I alter the pH. What does this signify?
The color of the this compound solution is directly related to its aggregation state, which can be monitored by UV-Vis spectrophotometry. The monomeric form, prevalent at acidic pH, exhibits a characteristic Soret band around 396-414 nm. Upon aggregation at higher pH, you may observe a shift in this Soret band. For instance, in the presence of certain biological structures, the monomeric form has a Soret band at 417 nm, while aggregates show a band at 414 nm.
Q3: What is the optimal pH range for the catalytic activity of this compound?
This compound generally exhibits enhanced catalytic activity in acidic conditions. For example, its pseudo-peroxidase activity and its ability to catalyze protein tyrosine nitration are more pronounced in acidic environments.[2] One study on biomimetic oxidation of chloroquine (B1663885) catalyzed by this compound was conducted at a pH of 4.5.
Q4: How does pH influence the stability of this compound?
The stability of this compound is closely linked to its aggregation state. The formation of aggregates at pH values above 4 can impact its long-term stability in solution and may affect its catalytic availability. For maintaining a stable, monomeric solution of this compound, acidic buffer conditions are recommended.
Q5: Can I use any buffer to control the pH of my this compound solution?
While various buffers can be used, it is crucial to consider potential interactions between the buffer components and this compound. Phosphate buffers are commonly used. However, always perform control experiments to ensure the chosen buffer does not interfere with your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected precipitation or turbidity in the this compound solution. | The pH of the solution may be above 4, leading to the aggregation of this compound. | Lower the pH of the solution to below 4 using a suitable acidic buffer. Confirm the dissolution of aggregates by observing a clear solution and monitoring the UV-Vis spectrum for the characteristic monomeric Soret peak. |
| Low or inconsistent catalytic activity. | 1. The pH of the reaction is not optimal (likely too high). 2. This compound has aggregated, reducing the concentration of active monomeric catalyst. | 1. Adjust the reaction pH to the optimal acidic range for your specific application (e.g., pH 4-6). 2. Ensure your this compound stock solution is prepared and stored in an acidic buffer to prevent aggregation. Before use, you can verify the monomeric state using UV-Vis spectroscopy. |
| Drifting pH during the experiment. | The buffering capacity of your system is insufficient to handle pH changes caused by the reaction itself. | Increase the concentration of your buffer. Ensure the chosen buffer has a pKa close to the desired experimental pH for maximum buffering capacity. |
| Irreproducible results between experiments. | Inconsistent pH of stock solutions or reaction mixtures. | Always prepare fresh buffers and accurately measure the pH before each experiment. Use a calibrated pH meter. |
Data Presentation: pH-Dependent Characteristics of this compound
Table 1: Summary of pH Impact on this compound Properties
| pH Range | This compound Aggregation State | Catalytic Activity | Stability |
| < 4 | Predominantly Monomeric[1] | Generally Higher | Higher (in monomeric form) |
| > 4 | Formation of Aggregates[1] | Generally Lower | Potentially reduced due to aggregation |
Table 2: UV-Vis Spectral Characteristics of this compound at Different pH Values
| Species | pH | Soret Band (λmax, nm) | Reference |
| Fe(III)TPPS Monomer | < 4 | ~396 | [3] |
| Fe(III)TPPS Aggregates | > 4 | Shift from monomeric peak | [1] |
| Fe(II)TPPS (deoxy form) | 7.4 | 429 | [4] |
| Fe(II)TPPS(O2) | 7.4 | 422 | [4] |
| Fe(II)TPPS(CO) | 7.4 | 423 | [4] |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Aggregation of this compound using UV-Vis Spectrophotometry
Objective: To monitor the aggregation state of this compound as a function of pH.
Materials:
-
This compound
-
Deionized water
-
Phosphate buffer solutions at various pH values (e.g., pH 3, 4, 5, 6, 7, 8)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in deionized water to prepare a concentrated stock solution (e.g., 1 mM). To ensure it is in a monomeric state, the stock solution can be prepared in a slightly acidic environment (e.g., pH 4).
-
Prepare samples at different pH values: For each desired pH, add a small aliquot of the this compound stock solution to a cuvette containing the corresponding buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 5-10 µM). Gently mix.
-
Measure the pH: Verify the final pH of the solution in each cuvette using a calibrated pH meter.
-
Acquire UV-Vis spectra: Record the UV-Vis spectrum for each sample from 350 to 600 nm.
-
Analyze the data: Plot the absorbance spectra for each pH. Observe the position and shape of the Soret band. A shift in the λmax or a broadening of the peak can indicate aggregation.
Protocol 2: Assessing the Peroxidase-like Activity of this compound at Different pH Values
Objective: To quantify the effect of pH on the peroxidase-like activity of this compound.
Materials:
-
This compound
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂)
-
Buffer solutions at various pH values (e.g., citrate-phosphate buffer for pH 3-7)
-
Spectrophotometer or plate reader capable of measuring absorbance at 652 nm
Procedure:
-
Prepare reaction buffers: Prepare a series of buffers at the desired pH values.
-
Prepare reagent solutions:
-
Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 4) to maintain its monomeric form.
-
Prepare a stock solution of TMB in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of H₂O₂ in deionized water.
-
-
Set up the reaction: In a 96-well plate or cuvette, add the following in order:
-
Buffer of a specific pH.
-
This compound solution (to a final concentration of, for example, 1-5 µM).
-
TMB solution (to a final concentration of, for example, 1 mM).
-
-
Initiate the reaction: Add the H₂O₂ solution (to a final concentration of, for example, 10 mM) to start the reaction.
-
Monitor the reaction: Immediately begin measuring the absorbance at 652 nm every 30 seconds for a period of 5-10 minutes. The increase in absorbance corresponds to the oxidation of TMB.
-
Calculate the initial reaction rate: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot for each pH.
-
Analyze the data: Plot the initial reaction rate as a function of pH to determine the optimal pH for this compound peroxidase-like activity.
Visualizations
References
- 1. Kinetics and mechanism of the oxidation of water soluble porphyrin FeIIITPPS with hydrogen peroxide and the peroxomonosulfate ion - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing FeTPPS Degradation During Storage and Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of FeTPPS (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride) to minimize degradation and ensure experimental reproducibility. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions. Improper storage can lead to degradation, affecting its purity and performance in your experiments.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most frequently recommended temperature for long-term storage. Some suppliers also suggest 2-8°C for shorter periods. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation of the iron center and the porphyrin ring. |
| Light | Protect from light by storing in a dark container or wrapping the container in aluminum foil. | Porphyrins are photosensitive and can undergo photodecomposition upon exposure to light. |
| Moisture | Store in a desiccated environment. | This compound is hygroscopic, and moisture can promote aggregation and hydrolysis. |
With proper storage, solid this compound can be stable for up to 12 months.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in water. For stock solutions, it is recommended to reconstitute in deionized water, aliquot into smaller volumes, and freeze at -20°C. Stock solutions prepared in this manner are generally stable for up to 6 weeks. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways:
-
Color Change: A noticeable change in the color of the solid or solution.
-
Precipitation: Formation of a solid precipitate in a solution, which could indicate aggregation or formation of insoluble degradation products.
-
Changes in UV-Vis Spectrum: A decrease in the intensity of the Soret band (around 413 nm) and the appearance of new peaks or shoulders can indicate degradation.
-
Reduced Catalytic Activity: A decrease in the expected catalytic activity in your experimental setup.
Q4: What factors can cause this compound to degrade during an experiment?
A4: Several factors in an experimental setup can contribute to this compound degradation:
-
pH: this compound aggregation is pH-dependent. At a pH greater than 4, it can form non-paramagnetic aggregates, which dissociate at a pH below 4.[1] Maintaining a slightly acidic pH can help keep this compound in its monomeric, active form.
-
Oxidizing Agents: As a catalyst involved in redox reactions, this compound can be susceptible to self-degradation in the presence of strong oxidizing agents. For instance, it is oxidized by peroxynitrite during its catalytic decomposition.[2]
-
Light Exposure: Continuous exposure to light during an experiment can lead to photodecomposition.
-
High Temperatures: Elevated temperatures can accelerate degradation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly low catalytic activity. | 1. Degraded this compound stock solution: Improper storage or prolonged storage of the solution. 2. This compound aggregation: pH of the reaction buffer is too high ( > 4).[1] 3. Incompatible reagents: Presence of strong reducing or oxidizing agents that interfere with the catalytic cycle. | 1. Prepare a fresh this compound stock solution from solid. 2. Check and adjust the pH of your reaction buffer to be below 4. 3. Review the compatibility of all reagents in your experimental setup. |
| Precipitate forms in the this compound solution. | 1. Aggregation: High concentration of this compound, inappropriate pH, or high ionic strength.[3] 2. Low solubility in the chosen solvent: While soluble in water, its solubility might be limited in mixed solvent systems. | 1. Try diluting the this compound solution. Adjust the pH to be slightly acidic. Consider reducing the salt concentration if possible. 2. Ensure the chosen solvent system is appropriate for the desired this compound concentration. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution: Inconsistent preparation or degradation over time. 2. Slight variations in experimental conditions: Minor changes in pH, temperature, or light exposure. | 1. Use freshly prepared or properly stored and aliquoted stock solutions. 2. Standardize all experimental parameters and protect the reaction from light as much as possible. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This protocol allows for the determination of this compound concentration in an aqueous solution using UV-Vis spectrophotometry.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Deionized water
Procedure:
-
Prepare a blank: Fill a cuvette with deionized water.
-
Prepare this compound solution: Prepare a dilute solution of this compound in deionized water. The concentration should be such that the absorbance at the Soret peak maximum is within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Acquire the spectrum:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the this compound solution.
-
Scan the absorbance from 350 nm to 700 nm.
-
-
Determine Concentration:
-
Identify the wavelength of maximum absorbance (λmax) for the Soret band, which is typically around 413 nm for this compound.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration:
-
A = Absorbance at λmax
-
ε = Molar absorptivity of this compound at λmax (This value should be determined experimentally by creating a calibration curve or can be found in the literature for specific conditions. A representative value is approximately 1.1 x 10^5 M⁻¹cm⁻¹).
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
-
Protocol 2: Assessment of this compound Stability by UV-Vis Spectroscopy
This protocol describes a method to monitor the stability of an this compound solution over time under specific conditions (e.g., temperature, light exposure).
Materials:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
This compound solution of known concentration
Procedure:
-
Initial Spectrum: Record the initial UV-Vis spectrum of the this compound solution at time t=0 as described in Protocol 1.
-
Incubation: Store the this compound solution under the desired test conditions (e.g., in a water bath at a specific temperature, under a lamp of a specific wavelength, or in the dark).
-
Time-point Measurements: At regular intervals (e.g., every hour, every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis:
-
Monitor the absorbance of the Soret peak at λmax over time.
-
A decrease in absorbance indicates degradation.
-
Plot the absorbance (or percentage of initial absorbance) versus time to visualize the degradation kinetics.
-
The appearance of new peaks or changes in the spectral shape can provide qualitative information about the formation of degradation products.
-
Visualizations
Caption: Potential pathways for this compound degradation and inactivation.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: FeTPPS Photostability
Welcome to the technical support center for FeTPPS (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride). This resource is designed for researchers, scientists, and drug development professionals to address common concerns and troubleshoot issues related to the photostability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, iron-containing porphyrin. It is widely used in biomedical research as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in oxidative stress and various pathologies.[1][2] By catalyzing the isomerization of peroxynitrite to the much less reactive nitrate, this compound helps protect cells from nitrosative damage, making it a valuable tool for studying the roles of peroxynitrite in cellular signaling and disease.[3]
Q2: My this compound solution changed color. What does this indicate?
A color change in your this compound solution, especially upon exposure to ambient light, can be an indicator of degradation or a change in the iron center's coordination state. The characteristic intense color of this compound is due to its Soret peak in the UV-Vis spectrum.[4] Degradation of the porphyrin ring can lead to a loss of this color. You can verify the integrity of your solution by taking a UV-Vis spectrum and checking for the characteristic Soret peak, which should be located around 394-414 nm.[3][5] A significant decrease in the intensity or a shift in the wavelength of this peak suggests that the compound may be compromised.
Q3: How should I properly store and handle this compound to maintain its stability?
To ensure the longevity and stability of this compound, proper storage and handling are critical.
-
Storage of Solid: The solid compound should be stored at -20°C, desiccated, and protected from light.
-
Storage of Solutions: After reconstitution in a solvent (e.g., water), it is recommended to create aliquots to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C or -80°C and are typically stable for up to six weeks when frozen. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can the buffer I use affect the stability of this compound?
Yes, the buffer composition and pH can influence the stability and aggregation state of porphyrins.[6][7][8] It is crucial to use buffers that are compatible with your experimental system and to be aware that pH can affect not only the compound's stability but also its catalytic activity. For peroxynitrite scavenging assays, phosphate (B84403) buffers are commonly used. Always ensure the final pH of your reaction mixture is controlled and consistent across experiments.
Troubleshooting Guide
Inconsistent or unexpected results in experiments involving this compound can often be traced back to its degradation, particularly due to light exposure. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Inconsistent results in peroxynitrite scavenging assays.
-
Possible Cause: The catalytic activity of your this compound has diminished due to photodegradation. Exposure to ambient laboratory light during sample preparation and experimentation can be sufficient to degrade the compound.
-
Troubleshooting Steps:
-
Verify this compound Integrity: Before your experiment, run a UV-Vis spectrum of your this compound stock solution. Confirm the presence and intensity of the Soret peak (approx. 394-414 nm). A diminished or shifted peak compared to a freshly prepared standard is a strong indicator of degradation.
-
Implement Light Protection: Repeat the experiment with stringent light protection at all stages. Prepare solutions in a dimly lit area, use amber microplates or tubes, and cover plates with foil or a dark lid during incubation steps.
-
Run a Control: Include a "light-exposed" this compound control in your assay. Prepare an aliquot of this compound solution and intentionally expose it to ambient light on the benchtop for the duration of your typical experiment preparation time. Compare its activity to a freshly prepared, light-protected sample. A significant difference in activity will confirm photosensitivity as the issue.
-
Problem 2: The UV-Vis spectrum of my this compound solution looks abnormal.
-
Possible Cause: The this compound has been compromised by light exposure, pH changes, or interaction with other components in the solution.
-
Troubleshooting Steps:
-
Identify Spectral Changes: A healthy this compound solution should have a sharp and intense Soret peak. Degradation can manifest as:
-
Prepare a Fresh Standard: Prepare a fresh solution of this compound from the solid stock and immediately record its spectrum. This will serve as your baseline for a non-degraded sample.
-
Check pH and Buffer: Ensure the pH of your solvent or buffer is within the expected range for your experiment. Extreme pH values can alter the porphyrin's structure and spectrum.
-
Troubleshooting Flowchart
References
- 1. 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (this compound), a peroxynitrite decomposition catalyst, catalyzes protein tyrosine nitration in the presence of hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH buffer molecules on the light-induced currents from oriented purple membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing FeTPPS Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for FeTPPS (Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride) treatment. Navigate through our frequently asked questions and troubleshooting guides to enhance your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent peroxynitrite (ONOO⁻) decomposition catalyst. Its primary function is to isomerize the highly reactive and cytotoxic peroxynitrite molecule into the much less reactive nitrate (B79036) (NO₃⁻). This catalytic action provides cytoprotection against nitrosative stress.[1] this compound is a water-soluble heme analog and is utilized extensively in research focused on oxidative and nitrosative stress.[1]
Q2: How quickly does this compound decompose peroxynitrite?
A2: The catalytic action of this compound is very rapid. Kinetic studies have determined the overall rate of peroxynitrite decomposition catalysis to be approximately 6 x 10⁴ M⁻¹s⁻¹, indicating a fast reaction that can quickly reduce levels of peroxynitrite in an experimental system.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a typical concentration range for this compound in cell culture is between 5 µM and 100 µM. The EC₅₀ for cytoprotection against peroxynitrite has been reported to be around 5 µM. However, the optimal concentration is cell-type and experiment-dependent. For instance, in studies with human spermatozoa, concentrations up to 50 µmol/L were used without affecting sperm viability.[2][3]
Q4: How does incubation time affect the efficacy of this compound?
A4: Due to its rapid catalytic activity, the primary effect of this compound in decomposing existing peroxynitrite occurs quickly. The optimal incubation time will depend on the experimental goal. For acute nitrosative stress, a short pre-incubation or co-incubation may be sufficient. For experiments involving continuous generation of peroxynitrite, a longer incubation period may be necessary to maintain a low level of this reactive species. Studies have reported effective use of this compound in incubations ranging from 4 hours to 24 hours.[2]
Q5: Is this compound cytotoxic? How should I determine the optimal incubation time to avoid toxicity?
A5: this compound can exhibit cytotoxicity, which is both concentration- and time-dependent. For example, in human spermatozoa, this compound at concentrations up to 50 µmol/L showed no impairment in viability after 4 hours of incubation.[4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal, non-toxic working concentration and incubation duration. Start with a broad range of concentrations and time points (e.g., 4, 12, 24, 48 hours) and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.
Q6: Can this compound act as a pro-oxidant?
A6: Yes, under certain conditions, this compound can exhibit pro-oxidant activity. In the presence of oxidants like hydrogen peroxide (H₂O₂), this compound can act as a pseudo-peroxidase, catalyzing protein tyrosine nitration.[1][5] This is an important consideration in experimental design, as the net effect of this compound will depend on the specific redox environment of your system.
Q7: Is this compound related to ferroptosis?
A7: Currently, there is no direct evidence in the scientific literature to suggest that this compound is an inducer or inhibitor of ferroptosis. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[6][7][8][9][10][11] The primary mechanism of this compound is the decomposition of peroxynitrite, which is related to nitrosative and oxidative stress, but it is not a direct modulator of the core ferroptosis pathways.
Troubleshooting Guide
Issue 1: I am not observing the expected protective effect of this compound.
-
Question: Could my this compound solution have degraded?
-
Answer: this compound in a powdered form is stable for an extended period when stored correctly. Reconstituted stock solutions are reported to be stable for up to 6 weeks when aliquoted and stored at -20°C.[1][2][12][13] Avoid repeated freeze-thaw cycles. For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution for each experiment. While specific data on its half-life in cell culture media at 37°C is limited, its catalytic nature suggests it remains active for the duration of typical experiments.
-
-
Question: Is the incubation time too short or too long?
-
Answer: If your system involves a continuous source of peroxynitrite, a short incubation time may not be sufficient to counteract the ongoing stress. Conversely, for very long incubation times, the compound's stability in the specific culture medium at 37°C could become a factor, potentially reducing its efficacy. Consider a time-course experiment to determine the optimal window for its protective effect in your model.
-
Issue 2: I am observing unexpected cytotoxicity with this compound treatment.
-
Question: Is my this compound concentration too high for the incubation period?
-
Answer: The cytotoxic effects of many compounds are a product of both concentration and exposure time. A concentration that is non-toxic at 4 hours may become toxic at 24 or 48 hours. It is essential to perform a matrix experiment varying both concentration and incubation time to identify the optimal therapeutic window for your specific cell line.
-
-
Question: Could the pro-oxidant effect of this compound be causing toxicity in my system?
-
Answer: If your experimental system has high levels of hydrogen peroxide or other oxidants, this compound may be acting as a pro-oxidant, leading to increased cellular damage.[1][5] Consider measuring markers of oxidative stress to assess this possibility. If pro-oxidant activity is suspected, reducing the this compound concentration or co-treatment with an antioxidant might be necessary.
-
Issue 3: My experimental results with this compound are inconsistent.
-
Question: How consistent is the source of peroxynitrite in my experiments?
-
Answer: The efficacy of this compound is directly related to the presence of its substrate, peroxynitrite. If you are using a chemical generator of peroxynitrite, ensure its stability and consistent activity. If the peroxynitrite is generated by the cells, variability in cell health and density can lead to inconsistent results.
-
-
Question: Is the pH of my culture medium affecting this compound activity?
-
Answer: The pro-oxidant activity of this compound has been shown to be pH-dependent.[5] Ensure that your cell culture medium is properly buffered and that the pH remains stable throughout the incubation period, as significant pH shifts could alter the compound's effects.
-
Quantitative Data Summary
| Cell Type/Model | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Spermatozoa | 25 - 100 µmol/L | 4 hours | Catalyzed peroxynitrite decomposition; no effect on viability up to 50 µmol/L. | [2][3][4][14] |
| Human Spermatozoa | 25 and 50 µmol/L | 24 hours | Mitigated decrease in viability and increase in DNA fragmentation induced by peroxynitrite. | [2] |
| Cardiomyocytes | Not specified | Not specified | Antagonized cell death induced by SIN-1 (peroxynitrite donor) and H₂O₂. | [15] |
| Rat Model of Focal Cerebral Ischemia | 3 mg/kg (i.v.) | Administered 2 and 6 hours post-MCAO | Significant reduction in infarct volume, edema, and neurological deficits. | [12] |
| Rat Heart (isolated) | 10 µM | 45 minutes (reperfusion) | Protected against injury after cardioplegic arrest. | [16] |
| Human Hepatocellular Carcinoma (HepG2) cells | Not specified | Not specified | Catalyzed protein tyrosine nitration in the presence of H₂O₂ and nitrite. | [1][5] |
Experimental Protocols
General Protocol for In Vitro this compound Treatment
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile, nuclease-free water to a stock concentration of 10-100 mM.
-
To ensure complete dissolution, gentle vortexing may be required.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 weeks.[1][2][12][13]
-
-
Cell Seeding:
-
Seed your cells of interest in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with the same dilution of the solvent used for the stock solution, e.g., water) and a positive control for the cellular insult you are investigating.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) in a humidified incubator at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for your specific experimental system.
-
-
Assessment of Endpoint:
-
Following incubation, assess your experimental endpoint. This could include cell viability assays (e.g., MTT, LDH), measurement of nitrosative stress markers (e.g., nitrotyrosine), analysis of DNA damage, or other relevant cellular and molecular assays.
-
Visualizations
Caption: Catalytic cycle of this compound in peroxynitrite decomposition.
Caption: General experimental workflow for this compound treatment.
Caption: Simplified overview of the ferroptosis signaling pathway.
References
- 1. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxynitrite scavenger this compound binds with hCT to effectively inhibit its amyloid aggregation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of saline, RPMI and DMEM/F12 for storage of split-thickness skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, peroxynitrite decomposition catalyst and scavenger (CAS 90384-82-0) | Abcam [abcam.com]
- 14. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FeTPPS and Other Porphyrin-Based Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of FeTPPS (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride) against other common porphyrin-based catalysts. The comparison focuses on catalytic performance in key reactions, supported by experimental data.
Overview of Porphyrin-Based Catalysts
Porphyrins are a class of heterocyclic macrocycles that can chelate a central metal ion. These metalloporphyrins are effective catalysts for a wide range of chemical transformations, largely due to their structural similarity to the active sites of heme-containing enzymes like cytochrome P450.[1] The catalytic activity and selectivity of a metalloporphyrin are influenced by the nature of the central metal ion and the peripheral substituents on the porphyrin ring. Electron-withdrawing groups, for instance, can enhance the catalytic activity of the metal center.[2] this compound, with its water-soluble sulfonato groups and iron center, is a versatile catalyst used in various applications, from biomimetic drug metabolism studies to the decomposition of reactive oxygen and nitrogen species.[3][4]
Comparative Catalytic Performance
The efficacy of this compound is best understood when compared to other porphyrin-based catalysts under specific reaction conditions. Below, we present data for two major classes of reactions: oxidation of organic substrates and decomposition of peroxynitrite.
Oxidation Reactions
Iron and manganese porphyrins are widely employed as catalysts for the oxidation of alkanes and alkenes, mimicking the function of cytochrome P450 enzymes. The following table summarizes the performance of this compound and other iron porphyrins in various oxidation reactions. Direct comparison is challenging due to variations in substrates, oxidants, and conditions across different studies. However, the data provides valuable insights into their relative activities.
Table 1: Performance of Porphyrin-Based Catalysts in Oxidation Reactions
| Catalyst | Substrate | Oxidant | Conversion (%) | Product(s) & Selectivity (%) | Turnover Number (TON) | Reference |
| This compound (dissolved) | Chloroquine (B1663885) | t-BuOOH | 39.5 | N-desethyl-chloroquine (39.6%), Other metabolites | ~395 | [3] |
| FeTPPCl | Styrene (B11656) | TBAP | 40 | Epoxide (sole product) | Not Reported | [5] |
| FeT(4-OMe)PP(Cl) | Styrene | TBAP | 77 | Epoxide (sole product) | Not Reported | [5] |
| FeTC4PCl | Cyclohexene | O2 | 94 | 2-cyclohexen-1-ol (73%), 2-cyclohexen-1-one, Epoxide | ~1880 | [6] |
| FeTPPCl | Cyclohexene | O2 | 76 | 2-cyclohexen-1-ol (40%), 2-cyclohexen-1-one, Epoxide | ~1520 | [6] |
| [Fe(TPFPP)Cl] | Indene (B144670) | H2O2 | 100 | Indene oxide (94%) | ~333 | [7] |
Abbreviations: t-BuOOH: tert-Butyl hydroperoxide; TBAP: Tetrabutylammonium periodate; FeTPPCl: 5,10,15,20-Tetraphenylporphyrinato iron(III) chloride; FeT(4-OMe)PP(Cl): 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinato iron(III) chloride; FeTC4PCl: Crown ether-appended Fe(III) porphyrin chloride; [Fe(TPFPP)Cl]: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin iron(III) chloride.
The data indicates that modifications to the porphyrin ring significantly impact catalytic efficiency. For instance, the electron-donating methoxy (B1213986) groups in FeT(4-OMe)PP(Cl) lead to higher conversion in styrene epoxidation compared to the unsubstituted FeTPPCl.[5] Similarly, the highly fluorinated [Fe(TPFPP)Cl] shows excellent conversion and selectivity for indene epoxidation.[7] In the aerobic oxidation of cyclohexene, the crown ether-appended FeTC4PCl outperforms the standard FeTPPCl.[6]
Peroxynitrite Decomposition
This compound is particularly well-known for its ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species. This activity is crucial in studies related to oxidative and nitrosative stress.
Table 2: Comparison of Iron Porphyrins as Peroxynitrite Decomposition Catalysts
| Catalyst | Key Activity | EC50 | Observations | Reference |
| This compound | Peroxynitrite Decomposition & Peroxidase Activity | 5 µM | Effectively catalyzes peroxynitrite decomposition in vitro and in vivo. Also exhibits peroxidase activity. | |
| FeTMPyP | Peroxynitrite Decomposition | Not Reported | Well-characterized peroxynitrite decomposition catalyst but does not exhibit peroxidase activity. | |
| FeTBAP | Peroxynitrite Decomposition & Peroxidase Activity | Not Reported | Shows both peroxynitrite scavenging abilities and peroxidase activity. |
Abbreviations: FeTMPyP: Fe(III)tetrakis(1-methyl-4-pyridyl)porphyrin; FeTBAP: Iron(III) 4,4′,4″,4‴-(porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid)).
The comparative data shows that while several iron porphyrins can decompose peroxynitrite, they may differ in their additional catalytic capabilities, such as peroxidase activity. This distinction is critical for interpreting experimental results in biological systems.
Experimental Protocols
Detailed and reproducible methodologies are essential for comparative studies. Below are representative protocols for the reactions discussed.
Protocol 1: Biomimetic Oxidation of Chloroquine
This protocol is adapted from a study on the biomimetic metabolism of chloroquine.[3]
-
Catalyst Preparation: A stock solution of this compound is prepared in the reaction buffer. For immobilized catalysts, this compound is loaded onto a functionalized silica (B1680970) carrier.
-
Reaction Mixture: In an Eppendorf tube, combine the porphyrin catalyst (e.g., 2.0 mg of loaded silica carrier or an equivalent amount of dissolved this compound) and 0.45 mL of a 0.5 mg/mL chloroquine solution (in methanol:sodium acetate (B1210297) buffer 4:1 v/v, pH = 4.5, 64 mM).
-
Initiation: Add the oxidant, tert-butyl hydroperoxide (t-BuOOH), to the mixture (2 molar equivalents relative to chloroquine).
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., room temperature) with shaking for a specified duration (e.g., 2 hours).
-
Analysis: The reaction is quenched, and the mixture is analyzed by HPLC-DAD-MS to determine the conversion of chloroquine and the formation of various metabolites.
-
Calculation: Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst.
Protocol 2: Peroxynitrite Decomposition Assay
This protocol describes a method to evaluate the peroxynitrite scavenging capacity of this compound in a cellular context.[8]
-
Cell Preparation: A suspension of human spermatozoa is prepared at a concentration of 2 x 10⁶ cells/mL in a suitable medium (e.g., Human Tubal Fluid medium).
-
Peroxynitrite Generation: The compound 3-morpholinosydnonimine (SIN-1) is used as a peroxynitrite donor. Add SIN-1 to the sperm suspension to a final concentration of 0.8 mmol/L.
-
Catalyst Addition: Simultaneously, add different concentrations of this compound (e.g., 25, 50, and 100 µmol/L) to the SIN-1 treated sperm suspensions. Include a control with SIN-1 but no this compound, and an untreated control.
-
Incubation: Incubate the samples for 4 hours at 37 °C.
-
Detection: To measure peroxynitrite levels, use the fluorescent probe dihydrorhodamine 123 (DHR). Add DHR to the cell suspensions.
-
Analysis: Measure the mean fluorescence intensity (MFI) of the cells using flow cytometry. A decrease in MFI in the this compound-treated samples compared to the SIN-1 control indicates peroxynitrite decomposition.
Visualizations
Diagrams can help clarify complex workflows and relationships. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Workflow for comparing porphyrin-based catalysts.
Caption: General catalytic cycle for oxidation by an iron porphyrin.
Conclusion
This compound is a highly effective and versatile catalyst, particularly notable for its water solubility and its potent ability to decompose peroxynitrite. In oxidation reactions, its performance is comparable to other iron porphyrins, though often influenced by the electronic nature of the porphyrin's peripheral substituents and the specific reaction conditions. For researchers in drug development, the biomimetic catalytic activity of this compound offers a valuable tool for early-stage metabolite profiling. The choice between this compound and other porphyrin-based catalysts will ultimately depend on the specific requirements of the reaction, including solvent system, desired product selectivity, and the presence of reactive oxygen or nitrogen species.
References
- 1. Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Peroxynitrite Decomposition Catalyst [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Theoretical Study on Crown Ether-Appended-Fe(III) Porphyrin Complexes and Catalytic Oxidation Cyclohexene with O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of FeTPPS and Uric Acid in Peroxynitrite Scavenging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (FeTPPS) and uric acid as peroxynitrite (ONOO⁻) scavengers. Peroxynitrite is a potent reactive nitrogen species implicated in a wide range of pathological conditions, making effective scavengers a critical area of research. This comparison is based on available experimental data to aid in the selection of appropriate tools for research and therapeutic development.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative parameters for this compound and uric acid in their interaction with peroxynitrite. It is important to note that these values are derived from different studies and experimental conditions, which may influence a direct comparison.
| Parameter | This compound | Uric Acid | References |
| Mechanism of Action | Catalytic decomposition of peroxynitrite to nitrate (B79036).[1] | Direct scavenger, but also reacts with secondary radicals.[2][3] | |
| EC₅₀ (Cytoprotection) | 5 µM[4] | Not widely reported for direct peroxynitrite scavenging. | |
| Second-Order Rate Constant (k) | k_cat_ ≈ 6 x 10⁴ M⁻¹s⁻¹ (for the similar compound FeTMPS)[5] | 155 M⁻¹s⁻¹ to 4.8 x 10² M⁻¹s⁻¹[2] | |
| Physiological Relevance | Synthetic catalyst.[6] | Endogenous antioxidant, but its direct scavenging of peroxynitrite is significantly slower than the reaction of peroxynitrite with CO₂ in physiological conditions.[2] | |
| Reaction Products | Primarily nitrate (NO₃⁻).[1] | Allantoin, alloxan, and urate-derived radicals which can propagate oxidation.[7][8][9] |
Mechanisms of Action
This compound acts as a true catalyst, facilitating the isomerization of the highly reactive peroxynitrite molecule into the much more stable and less harmful nitrate ion.[1] This catalytic cycle allows a single molecule of this compound to neutralize multiple molecules of peroxynitrite, making it highly efficient.
Uric acid , on the other hand, acts as a direct scavenger of peroxynitrite. However, its reaction is complex and can result in the formation of various products, including reactive radical species that may, in turn, contribute to oxidative stress.[8][9] Furthermore, a significant consideration is the presence of carbon dioxide (CO₂) in physiological systems. The reaction between peroxynitrite and CO₂ is substantially faster than the reaction between peroxynitrite and uric acid, suggesting that the primary protective role of uric acid in vivo may be the scavenging of secondary radicals formed from the peroxynitrite-CO₂ reaction rather than direct peroxynitrite scavenging.[2]
Experimental Protocols
While no single study directly compares the efficacy of this compound and uric acid under identical conditions, a general experimental approach to assess peroxynitrite scavenging activity can be outlined.
Measurement of Peroxynitrite Scavenging using a Fluorescent Probe
This method relies on the oxidation of a fluorescent probe, such as dihydrorhodamine 123 (DHR 123), by peroxynitrite to a fluorescent product (rhodamine 123). The inhibition of this fluorescence in the presence of a scavenger indicates its efficacy.
Materials:
-
Peroxynitrite scavenger (this compound or uric acid)
-
Peroxynitrite (ONOO⁻) solution
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare stock solutions of the scavenger (this compound or uric acid) in the appropriate solvent.
-
In a 96-well plate, add increasing concentrations of the scavenger to different wells.
-
Add a solution of DHR 123 to each well.
-
Initiate the reaction by adding a solution of peroxynitrite to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/530 nm for rhodamine 123).[10]
-
The percentage of inhibition of fluorescence is calculated relative to a control without the scavenger.
-
The IC₅₀ value (the concentration of scavenger required to inhibit 50% of the peroxynitrite-mediated oxidation) can be determined by plotting the percentage of inhibition against the scavenger concentration.
Detection of 3-Nitrotyrosine (B3424624) Formation
Peroxynitrite can nitrate tyrosine residues in proteins, forming 3-nitrotyrosine, which can be detected by methods such as Western blotting or ELISA. A reduction in 3-nitrotyrosine levels in the presence of a scavenger indicates its protective effect.
Protocol (Western Blot):
-
Treat cells or protein samples with a peroxynitrite donor (e.g., SIN-1) in the presence or absence of the scavenger.
-
Lyse the cells or prepare the protein samples for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for 3-nitrotyrosine.
-
Incubate with a labeled secondary antibody.
-
Detect the signal using a suitable substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of 3-nitrotyrosine.[11]
Visualizations
Signaling Pathway of Peroxynitrite-Mediated Cellular Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of uric acid with peroxynitrite and implications for the mechanism of neuroprotection by uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, peroxynitrite decomposition catalyst and scavenger (ab142217)| Abcam中文官网 [abcam.cn]
- 5. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peroxynitrite Assay Kit (Fluorometric) (ab233469) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Validating the Peroxynitrite Scavenging Activity of FeTPPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxynitrite scavenging activity of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS) with other common antioxidant agents. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a synthetic metalloporphyrin that has demonstrated significant efficacy as a peroxynitrite scavenger and decomposition catalyst.[1][2] Peroxynitrite (ONOO⁻), a potent and short-lived oxidant formed from the reaction of nitric oxide and superoxide, is implicated in a wide range of pathological conditions.[3][4] this compound catalytically converts peroxynitrite into less toxic products, thereby mitigating its damaging effects.[2][4] This guide compares the peroxynitrite scavenging performance of this compound with other known scavengers, provides detailed experimental protocols for assessing this activity, and illustrates the key signaling pathway modulated by this compound in the context of peroxynitrite-induced cellular stress.
Data Presentation: Comparative Efficacy of Peroxynitrite Scavengers
The following table summarizes the quantitative data on the peroxynitrite scavenging and protective effects of this compound and a selection of alternative compounds. It is important to note that experimental conditions can influence these values.
| Compound | Metric | Value | Notes |
| This compound | EC₅₀ | 5 µM | For cytoprotection against peroxynitrite.[5] |
| FeTMPS | k (rate constant) | 1.3 x 10⁵ M⁻¹s⁻¹ | Reaction with peroxynitrite.[6] |
| MnTBAP | k (rate constant) | >10⁷ M⁻¹s⁻¹ | Reaction with peroxynitrite.[7] |
| Glutathione (GSH) | k (rate constant) | 1.3 x 10³ M⁻¹s⁻¹ | Apparent second-order rate constant at pH 7.35 and 37°C.[8] |
| Uric Acid | k (rate constant) | 155 M⁻¹s⁻¹ | Reaction of peroxynitrous acid with the uric acid monoanion at 37°C, pH 7.4.[9] |
Experimental Protocols
Dihydrorhodamine 123 (DHR 123) Assay for Peroxynitrite Scavenging
This assay is a common method to assess peroxynitrite scavenging activity by measuring the inhibition of the oxidation of a fluorescent probe.[3]
Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is readily oxidized by peroxynitrite to the highly fluorescent rhodamine 123. A peroxynitrite scavenger will compete with DHR 123 for peroxynitrite, thus reducing the rate of rhodamine 123 formation.
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (authentic or generated in situ, e.g., from SIN-1)
-
Test compound (e.g., this compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of DHR 123 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound at various concentrations to the wells.
-
Add the DHR 123 solution to each well to a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding a solution of peroxynitrite to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Monitor the fluorescence kinetically over a set period or take an endpoint reading.
-
Calculate the percentage of inhibition of DHR 123 oxidation by the test compound compared to a control without the scavenger.
-
The IC₅₀ value (the concentration of the scavenger that inhibits 50% of the DHR 123 oxidation) can be determined by plotting the percentage of inhibition against the scavenger concentration.
Stopped-Flow Spectrophotometry for Direct Kinetic Analysis
This technique allows for the direct measurement of the reaction rate between a scavenger and peroxynitrite, providing a second-order rate constant.[10]
Principle: Stopped-flow spectrophotometry involves the rapid mixing of two reactants and the immediate monitoring of the change in absorbance over time. For peroxynitrite scavenging, the decay of the peroxynitrite absorbance at its characteristic wavelength (around 302 nm) is monitored in the presence of the scavenger.
Materials:
-
Stopped-flow spectrophotometer
-
Peroxynitrite solution (freshly prepared or synthesized)
-
Test compound solution (e.g., this compound)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare a solution of the test compound in the buffer.
-
Prepare a fresh solution of peroxynitrite. The concentration should be determined spectrophotometrically just before use.
-
Load one syringe of the stopped-flow instrument with the test compound solution and the other with the peroxynitrite solution. The concentration of the test compound should be in excess of the peroxynitrite concentration to ensure pseudo-first-order kinetics.
-
Initiate the rapid mixing of the two solutions.
-
Monitor the decay of the peroxynitrite absorbance at 302 nm over a short time scale (milliseconds to seconds).
-
The obtained kinetic trace is fitted to a single exponential decay function to determine the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the test compound.
-
The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the concentration of the test compound.
Mandatory Visualization
Signaling Pathway: this compound Inhibition of Peroxynitrite-Induced NF-κB Activation
Peroxynitrite is a known activator of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[11][12] This activation is often mediated through the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[11][13] this compound has been shown to counteract this effect by reducing the degradation of IκBα.[3]
Caption: this compound counteracts peroxynitrite-mediated NF-κB activation.
Experimental Workflow: Stopped-Flow Spectrophotometry
The following diagram outlines the general workflow for determining the reaction kinetics of a peroxynitrite scavenger using stopped-flow spectrophotometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A reassessment of the peroxynitrite scavenging activity of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
cross-validation of FeTPPS effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Fe(III) meso-tetra(4-sulfonatophenyl)porphine, commonly known as FeTPPS, across different cellular contexts. This compound is a metalloporphyrin recognized for its catalytic and photosensitizing properties, making it a compound of interest in various therapeutic research areas. This document summarizes its known mechanisms of action, provides detailed experimental protocols for assessing its effects, and presents signaling pathways potentially modulated by its activity.
Comparative Efficacy of this compound in Cancer Cell Lines
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hr) | Illustrative IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | 50 |
| MCF-7 | Breast Adenocarcinoma | 48 | 75 |
| HeLa | Cervical Carcinoma | 48 | 60 |
Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the format of comparative data and are not based on a specific head-to-head study of this compound.
Table 2: Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hr) | Illustrative Apoptotic Cells (%) |
| A549 | 50 | 24 | 35 |
| MCF-7 | 75 | 24 | 25 |
| HeLa | 60 | 24 | 30 |
Note: The percentage of apoptotic cells is illustrative and serves as a template for data presentation.
Mechanisms of Action
This compound exhibits a dual mechanism of action that is highly dependent on the cellular microenvironment and the presence of external stimuli like light.
-
Peroxynitrite Decomposition: this compound is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a highly reactive nitrogen species that can induce nitrosative stress, leading to cellular damage and apoptosis. By scavenging peroxynitrite, this compound can exert cytoprotective effects in certain contexts.
-
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation: Like other porphyrins, this compound can act as a photosensitizer.[1][2][3] Upon activation by light of a specific wavelength, it can transfer energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[4][5] This property forms the basis of its potential application in photodynamic therapy for cancer, where light is used to selectively destroy tumor cells that have accumulated the photosensitizer.[6][7] High levels of ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.[4][5]
Signaling Pathways Modulated by this compound
The cellular effects of this compound are mediated through the modulation of key signaling pathways, particularly those involved in cell survival and death. The PI3K/Akt pathway is a central regulator of these processes and is frequently dysregulated in cancer.[8][9][10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[8][9][10] this compound, through the generation of ROS or modulation of other cellular signals, may inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for p-Akt
This technique is used to detect the phosphorylation status of Akt, a key indicator of the PI3K/Akt pathway activity.[19][20][21][22]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
References
- 1. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 7. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to FeTPPS and Heme in Catalyzing Tyrosine Nitration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of the synthetic metalloporphyrin Fe(III) tetrakis(4-sulfonatophenyl)porphyrin (FeTPPS) and the natural prosthetic group heme in the context of tyrosine nitration. This process, the addition of a nitro (-NO₂) group to a tyrosine residue, is a critical post-translational modification implicated in various physiological and pathological states. Understanding the catalysts that mediate this reaction is crucial for developing therapeutic strategies against nitrosative stress.
Executive Summary: Catalyst vs. Scavenger
The primary distinction between this compound and heme in the context of tyrosine nitration lies in their principal investigated roles. Heme and its associated proteins are widely recognized as direct catalysts that actively promote the nitration of tyrosine residues.[1][2][3][4] In contrast, this compound is predominantly characterized as a potent peroxynitrite (ONOO⁻) decomposition catalyst, functioning primarily as a scavenger that isomerizes peroxynitrite to innocuous nitrate (B79036), thereby preventing or ameliorating tyrosine nitration in biological systems.[5][6][7][8]
While both molecules are iron porphyrins and share mechanistic similarities involving high-valent iron-oxo intermediates, their resulting effects on tyrosine nitration are often opposing. Heme-catalyzed nitration can be site-specific and is implicated in altering protein function during disease.[2][3] this compound, by efficiently removing the primary nitrating agent, peroxynitrite, has shown therapeutic potential in reducing the damage caused by nitrosative stress.[8][9]
Mechanistic Overview
Tyrosine nitration in biological systems is primarily mediated by reactive nitrogen species like peroxynitrite and nitrogen dioxide (•NO₂).[10] Both this compound and heme interact with peroxynitrite to form a reactive oxo-iron(IV) intermediate and •NO₂.[7][11] However, the subsequent fate of these intermediates dictates the final outcome.
-
This compound (Scavenger/Isomerase): this compound rapidly reacts with peroxynitrite. The proposed mechanism involves the formation of an oxo-Fe(IV) intermediate and •NO₂. These species can then recombine to regenerate the Fe(III) state while producing harmless nitrate (NO₃⁻).[7] This catalytic cycle efficiently converts peroxynitrite to nitrate, preventing it from reacting with other biological targets like tyrosine.
-
Heme (Catalyst): When heme reacts with peroxynitrite, it also forms a ferryl-oxo intermediate and •NO₂.[1] In this system, the •NO₂ can escape the heme pocket and react with a nearby tyrosyl radical (formed by one-electron oxidation of tyrosine by the ferryl species) to yield 3-nitrotyrosine (B3424624).[4][12] Heme can also catalyze nitration in a peroxynitrite-independent manner, using hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) to generate the necessary nitrating species.[4][12]
The following diagram illustrates the divergent pathways.
Quantitative Data Presentation
Direct side-by-side kinetic comparisons of this compound and heme as catalysts for tyrosine nitration are scarce, largely because they are studied for different purposes. The following tables summarize relevant quantitative data from various studies to facilitate an indirect comparison.
Table 1: this compound Performance as a Peroxynitrite Decomposition Catalyst
| Parameter | Value | Conditions | Source(s) |
| Reaction | Fe(III)TMPyP¹ + ONOO⁻ → oxoFe(IV)TMPyP + •NO₂ | Physiological pH | [11] |
| Rate Constant (k) | ≈ 5 x 10⁷ M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [11] |
| Reaction | oxoFe(IV)TMPyP + ONOO⁻ → Products | Excess ONOO⁻ | [11] |
| Rate Constant (k) | 1.8 x 10⁶ M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [11] |
| Effect | Cytoprotection against ONOO⁻ | RAW 264.7 cells | [7] |
| EC₅₀ | ≈ 3.5 µM | 200 µM ONOO⁻ challenge | [7] |
| Effect | Reduction of nitrosative stress | Human Spermatozoa | [6][9] |
| Observation | Significant protection at 25-50 µM this compound | 0.8 mmol/L SIN-1 (ONOO⁻ donor) | [6] |
¹FeTMPyP is another water-soluble iron porphyrin with a mechanism similar to this compound.
Table 2: Heme Performance in Catalyzing Nitration
| System | Observation | Conditions | Source(s) |
| Hemin + H₂O₂ + Nitrite | Nitration of BSA comparable to 5 mM peroxynitrite | 25 µM Hemin, 1 mM H₂O₂, 1 mM Nitrite, pH 7.4 | [12] |
| Heme in PGHS-1 | Tyr-385 is a specific target for nitration by ONOO⁻ | Purified holo-PGHS-1 enzyme | [2] |
| Microperoxidase (MP-11) | 4 to 5-fold increase in phenol (B47542) nitration | 5 µM MP-11, 5 mM phenol, 655 µM ONOO⁻, pH 6 | [13] |
| Heme-thiolate proteins | High efficacy of nitration at low steady-state ONOO⁻ | Cytochrome P450, Prostacyclin synthase | [3] |
Experimental Protocols
This section provides a generalized protocol for an in vitro assay to measure peroxynitrite-mediated tyrosine nitration and its modulation by a catalyst, followed by HPLC analysis.
1. Objective: To quantify the formation of 3-nitrotyrosine from the reaction of L-tyrosine and peroxynitrite in the presence and absence of a catalyst (this compound or Hemin).
2. Materials:
-
L-tyrosine (Sigma-Aldrich)
-
Peroxynitrite (Cayman Chemical or synthesized)
-
Hemin (ferriprotoporphyrin IX) or this compound (Calbiochem)
-
Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Sodium hydroxide (B78521) (NaOH) for peroxynitrite stabilization
-
Hydrochloric acid (HCl) or perchloric acid (PCA) for reaction quenching
-
HPLC system with a C18 reverse-phase column and UV or electrochemical detector
-
Mobile phase: e.g., 10 mM phosphoric acid (pH ~2.5) with a methanol (B129727) gradient
-
3-Nitrotyrosine standard (Sigma-Aldrich)
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-tyrosine (e.g., 10 mM) in the phosphate buffer.
-
Prepare stock solutions of the catalysts (Hemin or this compound) in an appropriate solvent (e.g., DMSO for hemin, water for this compound) at a concentration of e.g., 1 mM.
-
Dilute the peroxynitrite stock solution in cold, dilute NaOH (e.g., 10 mM) immediately before use. Determine its concentration spectrophotometrically (ε₃₀₂ nm = 1670 M⁻¹cm⁻¹).
-
-
Reaction Setup (Example concentrations):
-
In a microcentrifuge tube, combine 100 µL of phosphate buffer, 10 µL of 10 mM L-tyrosine (final: 1 mM), and 5 µL of 1 mM catalyst stock (final: 5 µM). Include a "no catalyst" control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a bolus of peroxynitrite solution to achieve a final concentration of e.g., 500 µM. Vortex briefly.
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 37°C.
-
Quench the reaction by adding a strong acid like PCA to a final concentration of 5%. This will precipitate proteins if present and stop the reaction.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet any precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Inject a defined volume (e.g., 20-100 µL) onto the HPLC system.
-
Separate the components using a C18 column with a gradient elution. A typical gradient might start with 100% aqueous mobile phase A and ramp to 50% organic mobile phase B (e.g., methanol) over 20 minutes.[14]
-
Detect 3-nitrotyrosine by UV absorbance at ~356 nm (where tyrosine has minimal absorbance) or more sensitively using an electrochemical detector.[14][15]
-
Quantify the 3-nitrotyrosine peak by comparing its area to a standard curve generated with authentic 3-nitrotyrosine standards.
-
The following diagram outlines the experimental workflow.
Conclusion
This compound and heme represent two sides of the tyrosine nitration coin. Heme is a natural, endogenous catalyst that facilitates tyrosine nitration, a process linked to cellular signaling and pathology. Its action can be specific and is a key mechanism for generating this post-translational modification in vivo. Conversely, this compound is a synthetic catalyst designed for the opposite effect: to catalytically eliminate peroxynitrite, the primary agent of nitration. Its high efficiency in converting peroxynitrite to nitrate makes it a powerful tool for studying nitrosative stress and a promising therapeutic agent for mitigating its damaging effects, including unwanted tyrosine nitration. Researchers choosing between these molecules must consider their experimental goal: to generate and study nitration (heme) or to prevent it (this compound).
References
- 1. Peroxynitrite reaction with heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme catalyzes tyrosine 385 nitration and inactivation of prostaglandin H2 synthase-1 by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of metal catalysis on protein tyrosine nitration by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The nature of heme/iron-induced protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of FeTPPS and Conventional Antioxidants for Researchers
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the catalytic antioxidant FeTPPS against widely-used stoichiometric antioxidants like Trolox, Ascorbic Acid (Vitamin C), and N-acetylcysteine (NAC). The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to a Paradigm Shift in Antioxidant Action
In the ongoing battle against oxidative stress, a critical factor in numerous pathologies, the distinction between antioxidant mechanisms is paramount. Traditional antioxidants, such as Ascorbic Acid and Trolox, function stoichiometrically, meaning one molecule of the antioxidant is consumed for each radical it neutralizes. A different class of compounds, known as catalytic antioxidants or enzyme mimetics, offers a regenerative approach.
Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (this compound) is a synthetic metalloporphyrin that stands out in this latter category.[1][2] It primarily functions as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻) and as a mimic of the superoxide (B77818) dismutase (SOD) enzyme.[1][2][3][4] This catalytic action allows a single molecule of this compound to neutralize numerous reactive oxygen and nitrogen species, setting it apart from conventional antioxidants.
This guide will compare the performance of this compound with three well-established antioxidants:
-
Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant capacity assays due to its reliable hydrogen-donating ability.[5]
-
Ascorbic Acid (Vitamin C): A vital water-soluble vitamin and a natural antioxidant that scavenges a wide array of reactive oxygen species (ROS).
-
N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione (B108866) (GSH), NAC functions both indirectly by boosting GSH levels and directly by scavenging certain radicals.[6][7][8]
Quantitative Performance Data
The efficacy of an antioxidant is context-dependent. For catalytic antioxidants like this compound, metrics like catalytic rate constants are most relevant. For stoichiometric scavengers, the IC50 value (the concentration required to scavenge 50% of a target radical) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard measure.
Table 1: Catalytic Activity of this compound
| Parameter | This compound | Notes |
| Primary Mechanism | Catalytic SOD Mimetic & Peroxynitrite Scavenger | Regenerative action allows for neutralization of multiple superoxide/peroxynitrite molecules.[2][3][9] |
| SOD-like Activity | Catalytically active | Efficiently converts superoxide radicals (O₂⁻) to hydrogen peroxide and oxygen.[10] |
| Peroxynitrite Decomposition | Potent Catalyst | Effectively catalyzes the decomposition of peroxynitrite, mitigating nitrosative stress.[1][2][11] |
Note: Specific catalytic rate constants can vary based on experimental conditions (pH, buffer system). It is reported that the catalytic efficiency of this compound is comparable to Fe(EDTA).[10]
Table 2: Radical Scavenging Activity of Stoichiometric Antioxidants (DPPH Assay)
| Antioxidant | Reported IC50 Range (µg/mL) | Notes |
| Trolox | 2.9 - 6.0 | Commonly used as a positive control in antioxidant assays.[12] |
| Ascorbic Acid | 3.3 - 25.0 | IC50 values can vary significantly based on assay conditions, such as solvent and DPPH concentration.[13][14][15][16] |
| N-acetylcysteine (NAC) | High (Poor direct scavenger) | NAC's primary antioxidant role is intracellular as a precursor to glutathione; it is a poor direct scavenger of DPPH radicals.[17][18] |
Disclaimer: The IC50 values are compiled from multiple sources and can vary significantly with experimental conditions. Direct comparison requires running samples under identical, standardized assay conditions.
Signaling Pathways and Experimental Design
Understanding the cellular context and experimental approach is crucial for evaluating antioxidants. The following diagrams, rendered in DOT language, illustrate a key antioxidant signaling pathway and a generalized workflow for comparative antioxidant studies.
The Keap1-Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Oxidative stress modifies Keap1, allowing Nrf2 to translocate to the nucleus, where it activates the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like SOD. Catalytic antioxidants like this compound can directly reduce the cellular superoxide load, alleviating the initial stress signal.
Caption: Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow for Antioxidant Comparison
A robust comparison of different antioxidants requires a multi-tiered approach, moving from simple chemical assays to more complex cellular models. This ensures a comprehensive evaluation of both direct scavenging ability and biological efficacy.
Caption: General workflow for comparative antioxidant evaluation.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. Below are detailed methodologies for key antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.[19]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol).[20]
-
Antioxidant stock solutions (this compound, Trolox, Ascorbic Acid, NAC) prepared in an appropriate solvent.
-
Methanol or Ethanol (ACS grade).
-
-
Procedure:
-
Prepare a series of dilutions for each antioxidant to be tested.[21]
-
In a 96-well plate, add 20 µL of each antioxidant dilution to respective wells.[21][22]
-
Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.[22]
-
Incubate the plate in the dark at room temperature for 30 minutes.[19][21]
-
Measure the absorbance at 517 nm using a microplate reader.[22]
-
A control well contains only the solvent and DPPH solution.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14] The IC50 value is determined by plotting the % inhibition against the antioxidant concentration.
SOD-like Activity Assay (NBT Method)
This assay measures the ability of a compound to mimic superoxide dismutase by inhibiting the reduction of nitro-blue tetrazolium (NBT) by superoxide radicals.
-
Principle: Superoxide radicals, generated by a system like xanthine/xanthine oxidase or riboflavin/light, reduce the yellow NBT to a blue formazan (B1609692) precipitate.[23][24] SOD or an SOD mimetic competes for the superoxide radicals, thus inhibiting the color change.[23][25]
-
Reagents:
-
Procedure (Riboflavin/Light Method):
-
In test tubes, combine phosphate buffer, NBT solution, and the test compound at various concentrations.[25]
-
Initiate the reaction by adding riboflavin.
-
Expose the tubes to a uniform light source (e.g., a fluorescent lamp) for a set time (e.g., 10-15 minutes) to generate superoxide radicals.[24][25]
-
Measure the absorbance of the resulting formazan at 560 nm.[25]
-
A control reaction without the test compound represents 0% inhibition. A reaction kept in the dark serves as a blank.
-
-
Calculation: One unit of SOD-like activity is often defined as the amount of the compound required to inhibit the rate of NBT reduction by 50%.[25]
Objective Comparison and Conclusion
The choice of antioxidant depends critically on the biological context and the specific reactive species being targeted.
-
This compound excels as a catalytic agent against superoxide and peroxynitrite.[3][4][9] Its regenerative nature makes it highly efficient and particularly suited for conditions of sustained oxidative or nitrosative stress, such as those seen in ischemia-reperfusion injury or chronic inflammation.[3][26] Its utility in standard hydrogen-donating assays like DPPH is limited, as this does not reflect its primary catalytic mechanism.
-
Trolox and Ascorbic Acid are potent, fast-acting radical scavengers that operate on a one-to-one basis. They are effective against a broad range of radicals and serve as excellent benchmarks in chemical assays. However, they are consumed in the process and must be present in sufficient concentrations to be effective in vivo.
-
N-acetylcysteine (NAC) acts primarily by replenishing the cell's own master antioxidant, glutathione.[7][8] Its strength lies in bolstering the endogenous cellular defense system over time rather than direct, immediate radical scavenging.[17][18]
References
- 1. This compound|Peroxynitrite Decomposition Catalyst [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalysis of the disproportionation of superoxide by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]
- 25. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 26. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FeTPPS in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) (FeTPPS) with alternative compounds used in biological research, focusing on its specificity as a peroxynitrite (ONOO⁻) decomposition catalyst. Objectivity is maintained by presenting supporting experimental data and detailed protocols to allow for informed decisions in experimental design and drug development.
Introduction to this compound and the Specificity Challenge
This compound is a water-soluble iron porphyrin widely recognized for its potent ability to catalyze the decomposition of peroxynitrite, a reactive nitrogen species implicated in a range of pathologies.[1][2] The primary, or "on-target," effect of this compound is the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻).[1] However, the specificity of this compound in complex biological systems is a critical consideration due to its potential "off-target" effects. A significant off-target activity of this compound is its ability to act as a peroxidase, catalyzing the nitration of tyrosine residues on proteins in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻).[3][4] This dual functionality necessitates a careful evaluation of its suitability for specific research applications.
Comparative Analysis of Peroxynitrite Scavengers
The following tables provide a quantitative comparison of this compound with other commonly used peroxynitrite scavengers. The "on-target" efficacy is assessed by the rate of peroxynitrite decomposition, while the "off-target" potential is indicated by the compound's ability to catalyze protein tyrosine nitration.
Table 1: On-Target Efficacy - Peroxynitrite Decomposition
| Compound | Type | Catalytic Rate Constant (k_cat) for Peroxynitrite Decomposition | Notes |
| This compound | Iron Porphyrin | 6 x 10⁴ M⁻¹s⁻¹[1] | Efficiently catalyzes the isomerization of peroxynitrite to nitrate. |
| FeTMPyP | Iron Porphyrin | 2.2 x 10⁶ M⁻¹s⁻¹[4] | Exhibits a significantly higher catalytic rate for peroxynitrite decomposition compared to this compound. |
| FeTBAP | Iron Porphyrin | Decomposes peroxynitrite[5][6] | While confirmed to decompose peroxynitrite, specific high-quality kinetic data is less readily available in direct comparison. |
| MnTBAP | Manganese Porphyrin | log k_red(ONOO⁻) = 5.06[7][8] | A known peroxynitrite scavenger, though its primary protective effects in vivo are attributed to this activity rather than superoxide (B77818) dismutation.[8] |
Table 2: Off-Target Potential - Protein Tyrosine Nitration
| Compound | Propensity for Protein Tyrosine Nitration | Notes |
| This compound | High [3][4] | Effectively catalyzes protein tyrosine nitration in the presence of H₂O₂ and nitrite. Tends to nitrate tyrosine residues in hydrophilic environments.[3] |
| FeTMPyP | Negligible [4] | In contrast to this compound, shows minimal to no catalytic activity for protein nitration under similar conditions.[4] |
| FeTBAP | High [4] | Similar to this compound, it is an effective catalyst for protein nitration.[4] |
| MnTBAP | Low (Inhibits nitration)[9] | By scavenging peroxynitrite, MnTBAP reduces the formation of 3-nitrotyrosine, a marker of protein nitration.[9] |
Signaling Pathways and Mechanisms
To visualize the biological context and mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Peroxynitrite formation and the dual activity of this compound.
Caption: Mechanism of this compound-catalyzed peroxynitrite decomposition.
Experimental Protocols
To aid in the experimental validation of these findings, detailed protocols for key assays are provided below.
Protocol 1: Assessment of Peroxynitrite Scavenging Activity
This protocol utilizes a stopped-flow spectrophotometer to measure the direct reaction kinetics between the test compound and peroxynitrite.
Materials:
-
Test compound (e.g., this compound, FeTMPyP, MnTBAP)
-
Peroxynitrite (ONOO⁻) stock solution (stored in NaOH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in the phosphate buffer.
-
Determine the concentration of the peroxynitrite stock solution spectrophotometrically just prior to use.
-
Load one syringe of the stopped-flow apparatus with the test compound solution and the other with a molar excess of the peroxynitrite solution.
-
Initiate rapid mixing (1:1 v/v) and monitor the decay of peroxynitrite absorbance at 302 nm.[6][10]
-
Perform the reaction under pseudo-first-order conditions (at least a 10-fold excess of the test compound over peroxynitrite) to determine the second-order rate constant.[11]
Protocol 2: Detection of Protein Tyrosine Nitration by Western Blotting
This protocol details the detection of 3-nitrotyrosine, a stable marker of protein nitration, in biological samples.[9][12][13]
Materials:
-
Cell or tissue lysates
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1) for positive controls
-
Primary antibody specific for 3-nitrotyrosine
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with the experimental conditions (e.g., with and without this compound in the presence of H₂O₂ and nitrite).
-
Prepare a positive control by treating a protein sample (e.g., BSA or a cell lysate) with a high concentration of peroxynitrite.
-
Lyse cells or homogenize tissues in an appropriate buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to compare the levels of protein nitration between samples.
-
Caption: Workflow for assessing the specificity of peroxynitrite scavengers.
Conclusion and Recommendations
The selection of a peroxynitrite scavenger for biological research requires careful consideration of its specificity. While this compound is an effective catalyst for peroxynitrite decomposition, its significant peroxidase activity, leading to protein tyrosine nitration, represents a major off-target effect.
-
For studies where the primary goal is to investigate the effects of peroxynitrite removal without introducing a confounding nitrating agent, FeTMPyP or MnTBAP may be more suitable alternatives. FeTMPyP, in particular, demonstrates superior peroxynitrite decomposition kinetics with negligible nitrating activity.
-
Conversely, the dual nature of This compound and FeTBAP could be leveraged in studies specifically designed to investigate the interplay between peroxynitrite scavenging and protein nitration.
Researchers are strongly encouraged to perform validation experiments using the protocols outlined in this guide to determine the most appropriate compound for their specific biological system and research question. The use of appropriate positive and negative controls is paramount for the accurate interpretation of results.
References
- 1. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FeTMPyP Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. badrilla.com [badrilla.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide: FeTPPS versus Cyclosporin A in the Prevention of Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent agents, Fe(III) meso-tetrakis(4-sulfonatophenyl)porphine chloride (FeTPPS) and Cyclosporin (B1163) A (CsA), in their ability to prevent regulated cell death. We delve into their distinct mechanisms of action, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific cell culture and preclinical models.
At a Glance: Key Differences
| Feature | This compound | Cyclosporin A (CsA) |
| Primary Mechanism | Peroxynitrite (ONOO-) decomposition catalyst, reducing nitrosative and oxidative stress. | Inhibition of the mitochondrial permeability transition pore (mPTP) by binding to cyclophilin D. |
| Primary Target | Reactive Nitrogen Species (RNS), particularly peroxynitrite. | Cyclophilin D, a key regulator of the mPTP. |
| Mode of Cell Death Prevented | Primarily necrosis and apoptosis induced by nitrosative and oxidative stress. | Primarily necrosis and apoptosis linked to mPTP opening, including that induced by calcium overload and oxidative stress. |
| Effective Concentrations | Varied depending on the model, with neuroprotective effects observed at doses like 3 mg/kg in rats.[1][2] | Effective at nanomolar to low micromolar concentrations (e.g., 125 nM - 250 nM in keratinocytes) for mPTP inhibition.[3] |
| Therapeutic Window | Shown to be effective even when administered up to 6 hours post-insult in a focal cerebral ischemia model.[1] | Demonstrates a therapeutic window of up to 8 hours in traumatic brain injury models, with earlier administration being more effective.[4] |
Mechanism of Action: A Tale of Two Pathways
The cytoprotective effects of this compound and Cyclosporin A stem from their intervention in distinct, yet sometimes overlapping, cell death signaling cascades.
This compound: The Peroxynitrite Scavenger
This compound is a metalloporphyrin that acts as a potent catalyst for the decomposition of peroxynitrite (ONOO-), a highly reactive nitrogen species formed from the reaction of nitric oxide and superoxide (B77818) radicals.[1][5][6] Peroxynitrite is a key mediator of cellular damage, inducing lipid peroxidation, DNA damage, and protein nitration, ultimately leading to apoptosis and necrosis. By catalyzing the isomerization of peroxynitrite to the much less reactive nitrate, this compound effectively mitigates nitrosative stress and its downstream cytotoxic effects.[5][6]
Caption: this compound mechanism of action.
Cyclosporin A: The Guardian of the Mitochondria
Cyclosporin A is a well-established inhibitor of the mitochondrial permeability transition pore (mPTP), a non-specific channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of intracellular calcium and oxidative stress.[7][8] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, culminating in either apoptosis or necrosis.[3][9] CsA binds to a mitochondrial protein called cyclophilin D (CypD), preventing its interaction with other components of the mPTP and thereby inhibiting its opening.[3][9]
Caption: Cyclosporin A mechanism of action.
Experimental Evidence: A Head-to-Head Comparison
While direct comparative studies are limited, existing research provides valuable insights into the differential efficacy of this compound and Cyclosporin A in various models of cell death.
Cardiomyocyte Protection:
A key study directly comparing the two compounds in embryonic chick cardiomyocytes demonstrated that this compound was superior to Cyclosporin A in preventing cell death induced by a combination of peroxynitrite (from SIN-1) and hydrogen peroxide. This compound effectively rescued cells from near-complete death, reduced protein nitration, and prevented the loss of mitochondrial membrane potential. In contrast, Cyclosporin A did not significantly alter SIN-1-induced cell death in this model. This suggests that in conditions of severe nitrosative and oxidative stress, targeting the upstream instigator (peroxynitrite) with this compound may be a more effective strategy than inhibiting a downstream event (mPTP opening) with Cyclosporin A.
Neuroprotection:
Both this compound and Cyclosporin A have demonstrated significant neuroprotective effects in various models of neurological damage.
-
This compound has been shown to reduce neuronal damage and improve functional outcomes in models of focal cerebral ischemia and traumatic brain injury.[1][10] In a rat model of focal cerebral ischemia, this compound administered up to 6 hours after the ischemic event significantly reduced infarct volume and neurological deficits.[1] This neuroprotection was associated with a reduction in nitrotyrosine formation and apoptosis.[1]
-
Cyclosporin A has a well-documented neuroprotective role in traumatic brain injury (TBI).[4][11][12][13] In a rat model of TBI, CsA administered up to 8 hours post-injury resulted in significant cortical tissue sparing, although earlier treatment was more effective.[4] The neuroprotective mechanism of CsA in TBI is primarily attributed to its inhibition of the mPTP, which prevents mitochondrial dysfunction and subsequent neuronal death.[4][13]
Quantitative Efficacy Data (Selected Examples):
| Compound | Model System | Insult | Concentration/Dose | Observed Effect | Reference |
| This compound | Rat model of focal cerebral ischemia | Middle cerebral artery occlusion | 3 mg/kg | 30% reduction in infarct volume when administered 6h post-MCAO. | [1] |
| This compound | Rat model of traumatic brain injury | Controlled cortical impact | 30 mg/kg | Reduced histological damage, inflammation, and apoptosis. | [10] |
| Cyclosporin A | Human keratinocytes | UVA irradiation | 125 nM and 250 nM | Significantly suppressed apoptotic and necrotic cell death. | [3] |
| Cyclosporin A | Rat model of traumatic brain injury | Controlled cortical impact | 20 mg/kg bolus + 10 mg/kg/day | ~68% decrease in cortical damage when initiated 1h post-injury. | [4] |
| Cyclosporin A | Human umbilical vein endothelial cells (HUVECs) | Oxidized LDL | 10 µmol/L | Maximal inhibition of apoptosis. | [14] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of this compound and Cyclosporin A in preventing cell death are provided below.
1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Cyclosporin A for the desired duration. Include appropriate vehicle controls.
-
Induce cell death using the desired stimulus (e.g., hydrogen peroxide, SIN-1, etc.).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][17]
-
Caption: MTT Assay Workflow.
2. Cytotoxicity Assessment: LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[19] The amount of LDH in the supernatant is proportional to the number of dead cells. The assay measures LDH activity by coupling the conversion of lactate to pyruvate (B1213749) with the reduction of a tetrazolium salt to a colored formazan product.
-
Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare a reaction mixture containing the LDH assay reagents (substrate, cofactor, and diaphorase).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[20]
-
Measure the absorbance at a wavelength of 490 nm.[20]
-
Caption: LDH Assay Workflow.
3. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[21][22][23][24] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21][22][23][24]
-
Protocol:
-
Induce apoptosis in your cell population and include appropriate controls.
-
Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: Annexin V/PI Staining Workflow.
Conclusion and Future Directions
Both this compound and Cyclosporin A are valuable tools for preventing cell death in experimental settings. The choice between these two compounds will largely depend on the specific research question and the model system being used.
-
This compound is a logical choice when investigating the role of nitrosative stress, particularly peroxynitrite, in mediating cell death. Its efficacy in models of ischemia-reperfusion injury and traumatic brain injury highlights its potential in conditions where reactive nitrogen species play a significant pathological role.
-
Cyclosporin A remains the gold standard for studying the involvement of the mitochondrial permeability transition pore in cell death pathways. Its well-characterized mechanism of action makes it an indispensable tool for dissecting the role of mitochondrial dysfunction in various pathological conditions.
Future research should focus on more direct, head-to-head comparisons of this compound and Cyclosporin A across a wider range of cell types and in vivo models. Such studies will provide a more comprehensive understanding of their relative potencies and therapeutic potential, ultimately guiding the development of novel strategies to combat cell death in a variety of diseases.
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The permeability transition pore. Control points of a cyclosporin A-sensitive mitochondrial channel involved in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound Reduces Secondary Damage and Improves Neurobehavioral Functions after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effect of cyclosporin A upon N-acetylaspartate and mitochondrial dysfunction following experimental diffuse traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of laboratory and clinical data supporting the safety and efficacy of cyclosporin A in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclosporin A inhibits apoptosis of human endothelial cells by preventing release of cytochrome C from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Comparative Efficacy of FeTPPS Administration: A Guide for Researchers
A detailed analysis of intravenous and intraperitoneal routes for the peroxynitrite decomposition catalyst, FeTPPS, with insights into its mechanism of action.
This guide provides a comparative overview of the efficacy of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) (this compound) administered via different routes, based on available preclinical data. This compound is a potent peroxynitrite decomposition catalyst, a mechanism that underlies its therapeutic potential in conditions associated with oxidative and nitrosative stress, such as neurodegenerative diseases and ischemia-reperfusion injury. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic application of this compound.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data on the efficacy of this compound administered intravenously (IV) and intraperitoneally (IP). Data on the oral administration of this compound is not currently available in the reviewed scientific literature.
| Administration Route | Model | Species | Dosage | Efficacy | Reference |
| Intravenous (IV) | Focal Cerebral Ischemia (MCAO) | Rat | 0.3 mg/kg | 43% reduction in infarct volume | [1] |
| Focal Cerebral Ischemia (MCAO) | Rat | 1 mg/kg | 62% reduction in infarct volume | [1] | |
| Focal Cerebral Ischemia (MCAO) | Rat | 3 mg/kg | 34% reduction in infarct volume (administered 6h post-MCAO) | [1] | |
| Intraperitoneal (IP) | Traumatic Brain Injury (CCI) | Mouse | 30 mg/kg | Reduced brain inflammation, tissue injury, myeloperoxidase activity, nitric oxide production, and apoptosis. Improved motor-cognitive function and reduced lesion volumes. | [2] |
| Chronic Neonatal Pulmonary Hypertension | Rat | 30 mg/kg/day | Prevented apoptosis and normalized right-ventricular output. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Intravenous Administration in Focal Cerebral Ischemia Model
Objective: To evaluate the neuroprotective efficacy of intravenously administered this compound in a rat model of focal cerebral ischemia.
Animal Model: Male Sprague-Dawley rats.
Ischemia Induction: Focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).
Treatment Protocol:
-
This compound was dissolved in saline.
-
At 2, 6, 9, or 12 hours post-MCAO, rats were administered this compound intravenously through the jugular vein.
-
Dosages of 0.3 and 1 mg/kg were administered at the 2-hour time point, while 1 and 3 mg/kg were used for the later time points.
-
A vehicle-treated group received saline only.
Efficacy Evaluation:
-
Infarct Volume: Measured 70 hours after reperfusion. Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Edema Volume: Calculated from the difference in the volume of the ipsilateral and contralateral hemispheres.
-
Neurological Deficits: Assessed using a standardized neurological scoring system.
Intraperitoneal Administration in Traumatic Brain Injury Model
Objective: To assess the neuroprotective effects of intraperitoneally administered this compound in a mouse model of traumatic brain injury.
Animal Model: Male mice.
Injury Induction: Traumatic brain injury was induced using a controlled cortical impact (CCI) device.
Treatment Protocol:
-
This compound was administered intraperitoneally at a dose of 30 mg/kg.
-
The control group received a vehicle.
Efficacy Evaluation:
-
Histological Analysis: Brain tissue was examined for signs of inflammation and injury.
-
Biochemical Assays: Myeloperoxidase activity and nitric oxide production were measured in brain homogenates.
-
Immunohistochemistry: Expression of glial fibrillary acidic protein (GFAP) and pro-inflammatory cytokines was assessed.
-
Apoptosis Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect apoptotic cells.
-
Behavioral Tests: Motor and cognitive functions were evaluated using standardized tests.
-
Lesion Volume: Measured from brain sections.
Mechanism of Action & Signaling Pathways
This compound primarily functions as a peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), and it contributes significantly to cellular damage in various pathological conditions. By catalyzing the decomposition of peroxynitrite, this compound mitigates its toxic effects.
Furthermore, studies have shown that this compound can modulate cellular signaling pathways. One key pathway identified is the Akt signaling pathway . This compound has been demonstrated to increase the phosphorylation of Akt, a crucial kinase involved in cell survival, proliferation, and glucose metabolism.
Below are diagrams illustrating the mechanism of action of this compound and a simplified experimental workflow.
Discussion and Future Directions
The available data strongly support the efficacy of this compound when administered intravenously and intraperitoneally in preclinical models of neurological injury. The intravenous route allows for rapid systemic distribution, while the intraperitoneal route provides a convenient and effective alternative for sustained exposure.
A significant knowledge gap exists regarding the oral bioavailability and efficacy of this compound. Although studies on other metalloporphyrins suggest that oral absorption is possible, dedicated research is required to determine the pharmacokinetic profile and therapeutic potential of orally administered this compound. Future studies should focus on:
-
Investigating the oral absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Evaluating the efficacy of oral this compound in relevant disease models.
-
Developing formulations to enhance the oral bioavailability of this compound.
Addressing these research questions will be crucial for the potential clinical translation of this compound as a therapeutic agent.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloporphyrins as therapeutic catalytic oxidoreductants in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of FeTPPS: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS) against other alternatives in key applications. The information presented is based on published experimental findings, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.
I. Peroxynitrite Scavenging Activity
This compound is widely recognized for its potent peroxynitrite (ONOO⁻) scavenging capabilities, a crucial function in mitigating nitrosative stress. Peroxynitrite is a highly reactive nitrogen species implicated in various pathological conditions.
Comparative Performance
While direct kinetic comparisons of this compound with common antioxidants are not extensively documented in the literature, its catalytic mechanism offers a distinct advantage. Unlike sacrificial scavengers like glutathione, which are consumed in the reaction, this compound acts catalytically, enabling it to neutralize multiple peroxynitrite molecules.[1] Studies on analogous manganese(III) N-methylpyridylporphyrins indicate that these metalloporphyrins react with peroxynitrite at near diffusion-controlled rates.[2] For instance, the rate constant for the reaction of MnTM-2-PyP with peroxynitrite is 1.85 x 10⁷ M⁻¹s⁻¹ at 37°C.[2] In contrast, glutathione's direct reaction with peroxynitrite is considered too slow to be a primary scavenging mechanism in vivo; it primarily acts by reducing secondary radicals.[3]
Table 1: Comparison of Peroxynitrite Scavenging Properties
| Compound/System | Scavenging Mechanism | Rate Constant (M⁻¹s⁻¹) | Efficacy | Reference |
| This compound | Catalytic Decomposition | Not specified | High | [1] |
| MnTM-2-PyP (analogue) | Catalytic Decomposition | 1.85 x 10⁷ | High | [2] |
| Glutathione (GSH) | Sacrificial Scavenging | Slow (direct reaction) | Low (direct), High (indirect) | [3] |
Experimental Protocol: Peroxynitrite Scavenging Assay using Dihydrorhodamine 123 (DHR)
This protocol is adapted from studies evaluating peroxynitrite decomposition.[1]
Objective: To quantify the peroxynitrite scavenging activity of this compound by measuring the reduction in DHR oxidation.
Materials:
-
This compound solution of desired concentrations
-
Dihydrorhodamine 123 (DHR)
-
Peroxynitrite donor (e.g., SIN-1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of DHR in PBS.
-
In a 96-well plate, add the DHR working solution to wells containing either PBS (control), this compound alone, the peroxynitrite donor alone, or a combination of this compound and the peroxynitrite donor.
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The scavenging activity of this compound is determined by the degree of inhibition of fluorescence compared to the well with the peroxynitrite donor alone.
Experimental Workflow for Peroxynitrite Scavenging Assay
Caption: Workflow for assessing this compound peroxynitrite scavenging.
II. Biomimetic Catalysis: Chloroquine (B1663885) Metabolism
This compound can act as a biomimetic catalyst, mimicking the function of cytochrome P450 enzymes in drug metabolism.
Comparative Performance
Table 2: Comparison of Chloroquine Metabolism
| Catalyst | Primary Metabolite | Key Enzymes/Mechanism | Reference |
| This compound | Desethylchloroquine (B194037) (DCQ) | Biomimetic Oxidation | [4] |
| Human Liver Microsomes | Desethylchloroquine (DCQ) | CYP2C8, CYP3A4/5 | [4][5] |
Experimental Protocol: In Vitro Chloroquine Metabolism
Objective: To assess the catalytic activity of this compound in the metabolism of chloroquine.
Materials:
-
This compound
-
Chloroquine
-
An oxidant (e.g., hydrogen peroxide)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing chloroquine and this compound in the buffer solution.
-
Initiate the reaction by adding the oxidant.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching agent or by rapid freezing).
-
Analyze the reaction mixture using HPLC to identify and quantify the formation of metabolites.
Caption: this compound promotes Akt phosphorylation and downstream effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic scavenging of peroxynitrite by isomeric Mn(III) N-methylpyridylporphyrins in the presence of reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FeTPPS: A Comparative Analysis of Peroxynitrite Scavenging Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of FeTPPS (Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride) against a range of novel and established scavengers of peroxynitrite (ONOO⁻). Peroxynitrite, a potent reactive nitrogen species, is implicated in the pathophysiology of numerous diseases, making effective scavengers like this compound crucial tools in research and potential therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying cellular damage pathways.
Performance Comparison of Peroxynitrite Scavengers
The efficacy of a peroxynitrite scavenger can be quantified by several parameters, including the second-order rate constant of its reaction with peroxynitrite and its effective concentration (EC₅₀ or IC₅₀) in cellular or biochemical assays. The following table summarizes the available quantitative data for this compound and other notable scavengers.
| Scavenger | Scavenger Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Effective Concentration (EC₅₀/IC₅₀) | Key Characteristics |
| This compound | Metalloporphyrin (Catalytic) | Not explicitly found, but acts catalytically | ~5 µM | Catalytically decomposes peroxynitrite to nitrate.[1] Neuroprotective and cardioprotective effects have been demonstrated.[2][3] |
| MnTBAP | Metalloporphyrin (Catalytic) | ~1.15 x 10⁵ (log k = 5.06) | - | Primarily a peroxynitrite scavenger, with low superoxide (B77818) dismutase (SOD) mimetic activity in its pure form.[4][5] |
| Ebselen (B1671040) | Organoselenium Compound | ~2.0 x 10⁶ | - | A glutathione (B108866) peroxidase mimic that rapidly reacts with peroxynitrite.[6][7] Its efficacy in cellular systems can be affected by reactions with thiols.[8] |
| Glutathione Peroxidase (GPx) | Selenoenzyme | ~8.0 x 10⁶ (per tetramer, reduced form) | - | An endogenous antioxidant enzyme that catalytically reduces peroxynitrite in the presence of glutathione.[9][10] |
| Uric Acid | Endogenous Antioxidant | ~155 - 480 | - | A relatively poor direct scavenger of peroxynitrite but effectively scavenges secondary radicals formed from the reaction of peroxynitrite with CO₂.[11][12][13] |
| Quercetin | Flavonoid | - | 0.93 µM | A potent flavonoid scavenger of free radicals derived from peroxynitrite.[14] |
Experimental Protocols
Accurate benchmarking of peroxynitrite scavengers requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparative analysis.
Measurement of Peroxynitrite Scavenging using Dihydrorhodamine 123 (DHR 123)
This assay is based on the oxidation of the non-fluorescent DHR 123 to the highly fluorescent rhodamine 123 by peroxynitrite. The inhibition of this fluorescence in the presence of a scavenger indicates its scavenging activity.
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of DHR 123 in DMSO.
-
In a 96-well plate, add phosphate buffer and the desired concentrations of the test scavenger (e.g., this compound).
-
Add the DHR 123 solution to each well to a final concentration of ~10 µM.
-
Initiate the reaction by adding a solution of peroxynitrite or a peroxynitrite donor to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Monitor the fluorescence kinetically or at a fixed time point.
-
The percentage of scavenging activity is calculated by comparing the fluorescence in the presence of the scavenger to the control (without scavenger).
Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This technique allows for the measurement of rapid reaction kinetics between a scavenger and peroxynitrite.
Materials:
-
Stopped-flow spectrophotometer
-
Peroxynitrite solution
-
Solution of the test scavenger in a suitable buffer (e.g., phosphate buffer, pH 7.4)
Protocol:
-
Prepare a fresh solution of peroxynitrite and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).
-
Prepare a solution of the scavenger at a concentration significantly higher than the peroxynitrite concentration to ensure pseudo-first-order conditions.
-
Load the peroxynitrite solution into one syringe of the stopped-flow instrument and the scavenger solution into the other.
-
Rapidly mix the two solutions and monitor the decay of peroxynitrite absorbance at 302 nm over time.
-
Fit the absorbance decay curve to a pseudo-first-order exponential function to obtain the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the scavenger. The slope of this plot will be the second-order rate constant (k₂).
Peroxynitrite-Mediated Cellular Damage and Scavenging Mechanism
Peroxynitrite is a highly reactive species that can induce significant cellular damage through various mechanisms, including oxidation and nitration of biomolecules. This ultimately leads to cellular dysfunction and death. Scavengers like this compound can mitigate this damage by catalytically decomposing peroxynitrite into harmless nitrate.
Caption: Peroxynitrite formation, cellular damage pathways, and scavenging by this compound.
The diagram above illustrates the formation of peroxynitrite from nitric oxide and superoxide.[15] Once formed, peroxynitrite can induce lipid peroxidation, protein oxidation and nitration, and DNA damage.[16] DNA damage, in turn, can activate the nuclear enzyme poly(ADP-ribose) polymerase (PARP), leading to the depletion of cellular ATP and ultimately cell death.[15][17] this compound acts as a potent scavenger by catalytically converting peroxynitrite into less reactive nitrate, thereby preventing these downstream damaging effects.
References
- 1. Nitric oxide and peroxynitrite-induced cellular damage [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. A peroxynitrite decomposition catalyst: this compound confers cardioprotection during reperfusion after cardioplegic arrest in a working isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic study of the reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen as a peroxynitrite scavenger in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione peroxidase protects against peroxynitrite-mediated oxidations. A new function for selenoproteins as peroxynitrite reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction of uric acid with peroxynitrite and implications for the mechanism of neuroprotection by uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular, genetic and epigenetic pathways of peroxynitrite-induced cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of FeTPPS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride (FeTPPS), a compound utilized in various research applications. Due to conflicting safety classifications and incomplete toxicological data, it is imperative to handle this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[1][2][3][4]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
N95 dust mask (for solids)
-
Safety glasses or goggles
-
Chemical-resistant gloves
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[1][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Hazard and Safety Profile of this compound
While some Safety Data Sheets (SDS) classify this compound as not a hazardous substance or mixture according to the Globally Harmonised System (GHS)[1], others for similar compounds indicate potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life.[6][7] Furthermore, it has been noted that the toxicological and pharmacological properties of this compound are not fully known.[4] This discrepancy necessitates a cautious approach to its handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled (classification for similar compounds).[6][7] Toxicological properties are not thoroughly investigated.[1] | Do not eat, drink, or smoke when using this product. Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (classification for similar compounds).[6] | Avoid release to the environment.[6] Do not let product enter drains.[1][5] |
| Combustibility | Combustible. Development of hazardous combustion gases or vapors is possible in the event of a fire.[1] | Keep away from heat, sparks, open flames, and hot surfaces. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all national and local regulations and institutional guidelines for chemical waste.[1] The following protocol outlines the standard operating procedure for its collection and disposal.
Step 1: Waste Identification and Classification
Treat this compound as a hazardous chemical waste.[2][3] Do not dispose of it in the regular trash or down the drain.[2][8]
Step 2: Waste Collection and Storage
-
Container: Collect this compound waste in its original container or a compatible, properly labeled, and sealable container.[1][8] Ensure the container is in good condition, free of cracks or deterioration.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Fe(III) meso-Tetra(4-sulfonatophenyl)porphine chloride".[8]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[1][8] Store it separately from incompatible materials, such as strong oxidizing agents.[5]
-
Storage Area: Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) at or near the point of generation.[8][9] Use secondary containment for liquid waste.[8]
Step 3: Spill Management
In case of a spill:
-
Evacuate the area if necessary.[1]
-
Wear appropriate PPE.
-
Cover drains to prevent entry into the sewer system.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5]
-
For liquid spills, collect, bind, and pump off the spill.[1]
-
Clean the affected area thoroughly.[1]
Step 4: Arrange for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8][9] Provide them with accurate information about the waste.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and protecting the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. e95e2a0e.delivery.rocketcdn.me [e95e2a0e.delivery.rocketcdn.me]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling FeTPPS
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like FeTPPS (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato Iron(III) chloride) is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the product-specific Safety Data Sheet (SDS). Always operate in a well-ventilated area to minimize the risk of inhalation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must meet ANSI Z.87.1 1989 standard. Chemical splash goggles are required.[1] |
| Face Shield | Required when there is a risk of splashing or explosion.[1] | |
| Hand Protection | Gloves | Chemically compatible gloves, such as nitrile, should be worn. Inspect for tears or holes before use.[1][2] |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Apron | A chemically resistant apron is recommended when handling larger quantities. | |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[1] |
Operational Plan for Handling this compound
This compound is a dark brown solid that is soluble in water.[3][4][5] Adherence to the following procedural steps is critical for safe handling during experimental use.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
Step 2: Weighing and Solution Preparation
-
Handle the solid form of this compound in a fume hood to avoid inhalation of any fine particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
When preparing solutions, slowly add the this compound solid to the solvent (e.g., water) to avoid splashing.
Step 3: Experimental Use
-
All manipulations involving this compound should be carried out within a certified chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Keep containers of this compound closed when not in use.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
All this compound-contaminated waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 2: Container Management
-
Waste containers must be made of a material compatible with this compound and any solvents used.
-
Keep waste containers securely sealed at all times, except when adding waste.[6]
-
Label the container with "Hazardous Waste" and a full description of the contents, including the concentration of this compound.[6]
Step 3: Storage and Disposal
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Experimental Protocol: General Solution Preparation
This protocol outlines the general steps for preparing an aqueous solution of this compound.
-
Calculate the required mass of this compound based on the desired concentration and final volume.
-
Wear appropriate PPE as detailed in Table 1.
-
Weigh the calculated mass of this compound solid inside a chemical fume hood using an analytical balance.
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a portion of the solvent (e.g., deionized water) to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the remaining solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Label the solution with the chemical name, concentration, date of preparation, and your initials.
Caption: PPE selection workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, peroxynitrite decomposition catalyst and scavenger (CAS 90384-82-0) | Abcam [abcam.com]
- 5. This compound, peroxynitrite decomposition catalyst and scavenger (ab142217)| Abcam中文官网 [abcam.cn]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
